molecular formula C15H28 B1240787 Drimane

Drimane

Cat. No.: B1240787
M. Wt: 208.38 g/mol
InChI Key: CVRSZZJUWRLRDE-PWNZVWSESA-N
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Description

Drimane is a terpenoid fundamental parent and a sesquiterpene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(1S,2S,4aS,8aR)-1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3/t11-,12-,13-,15+/m0/s1

InChI Key

CVRSZZJUWRLRDE-PWNZVWSESA-N

SMILES

CC1CCC2C(CCCC2(C1C)C)(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@]([C@H]1C)(CCCC2(C)C)C

Canonical SMILES

CC1CCC2C(CCCC2(C1C)C)(C)C

Synonyms

drimane

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. They exhibit a wide array of promising biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the primary natural sources of this compound sesquiterpenoids, with a focus on terrestrial plants, fungi, and marine organisms. Detailed methodologies for their extraction, isolation, and characterization are presented, alongside quantitative data on their yields from various sources. Furthermore, this guide elucidates the biosynthetic pathway of this compound sesquiterpenoids and presents a generalized experimental workflow for their study.

Natural Sources of this compound Sesquiterpenoids

This compound sesquiterpenoids are widely distributed in nature, having been isolated from a diverse range of organisms. The primary producers of these compounds are terrestrial plants, fungi, and marine invertebrates and their associated microorganisms.

Terrestrial Plants

Higher plants, particularly those belonging to the families Winteraceae and Polygonaceae, are well-documented sources of this compound sesquiterpenoids. The first this compound sesquiterpenoid, drimenol (B159378), was isolated from the bark of Drimys winteri[1].

Table 1: this compound Sesquiterpenoids from Terrestrial Plants

Plant SpeciesCompoundYield (%)Reference
Drimys winteriDrimenol0.04[2]
Drimys winteriPolygodial0.092[2]
Drimys winteriIsotadeonal0.0624[2]
Drimys winteriWinterdial0.0012[2]
Fungi

Fungi, including terrestrial and marine-derived species, are prolific producers of a vast array of structurally diverse this compound sesquiterpenoids. Species of Aspergillus, Penicillium, and Talaromyces are particularly rich sources. Fungal drimanes often feature unique oxidative patterns and esterifications[3].

Table 2: this compound Sesquiterpenoids from Fungi

Fungal SpeciesCompoundYield (mg/L)Reference
Aspergillus calidoustusCalidoustene ANot specified[4]
Aspergillus calidoustusCalidoustene BNot specified[4]
Aspergillus calidoustusCalidoustene CNot specified[4]
Aspergillus flavipesAsperflavinoid ANot specified[5]
Penicillium sp.12-hydroxyalbrassitriolNot specified[6]
Talaromyces minioluteusMinioluteumide A-DNot specified[7]
Paraconiothyrium sporulosum YK-03Sporulositols A-D4.3 - 93.3 mg (total extract)[8]
Cladosporium antarcticum (Biotransformation of drimendiol)9α-hydroxydrimendiol41.4 mg (19.4%)[9]
Cladosporium antarcticum (Biotransformation of drimendiol)3β-hydroxydrimendiol74.8 mg (35%)[9]
Cladosporium antarcticum (Biotransformation of epidrimendiol)9β-hydroxyepidrimendiol86.6 mg (41.6%)[9]
Marine Organisms

Marine environments, particularly sponges and their associated fungi, are another significant source of novel this compound sesquiterpenoids. These compounds often exhibit unique structural features and potent biological activities[1][10].

Table 3: this compound Sesquiterpenoids from Marine Organisms

Marine OrganismAssociated OrganismCompoundYieldReference
Dysidea sp. (Sponge)Sesquiterpenoids of the this compound classNot specified[7]
Suberites domuncula (Sponge)Aspergillus ustus (Fungus)This compound sesquiterpenoidsNot specified[11]
Smenospongia cerebriformis (Sponge)Smenohaimiens A-ENot specified[1]
Marine sedimentPenicillium sp. TW58-16 (Fungus)Two new this compound sesquiterpenesNot specified[10]

Experimental Protocols

The isolation and characterization of this compound sesquiterpenoids involve a series of well-established techniques. The following protocols are generalized and may require optimization based on the specific source material and target compounds.

Extraction and Isolation from Plant Material (e.g., Drimys winteri bark)
  • Preparation of Plant Material: The air-dried and powdered bark of Drimys winteri is used as the starting material.

  • Extraction: The powdered bark is subjected to maceration with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, at room temperature for 24-48 hours. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound sesquiterpenoids[2].

Fermentation, Extraction, and Isolation from Fungi (e.g., Aspergillus sp.)
  • Fungal Culture: The fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (B569324) plates (e.g., Potato Dextrose Agar) for a period of 14-21 days at an appropriate temperature (typically 25-28 °C).

  • Extraction: For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the broth are extracted separately with ethyl acetate. For solid cultures, the entire culture is macerated and extracted with ethyl acetate.

  • Concentration and Fractionation: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude extract is then fractionated using column chromatography on silica gel with a step gradient of n-hexane and ethyl acetate.

  • Purification: Fractions of interest are further purified using Sephadex LH-20 column chromatography and/or preparative HPLC to afford the pure this compound sesquiterpenoids.

Extraction and Isolation from Marine Sponges
  • Sample Preparation: The fresh or frozen sponge material is diced into small pieces and exhaustively extracted with a mixture of dichloromethane (B109758) and methanol (1:1) at room temperature.

  • Solvent Partitioning: The resulting extract is concentrated and then partitioned between n-hexane, ethyl acetate, and water.

  • Chromatographic Separation: The ethyl acetate-soluble fraction, which typically contains the sesquiterpenoids, is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel filtration, and reversed-phase HPLC, to isolate the pure compounds[1].

Structure Elucidation

The structures of isolated this compound sesquiterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for establishing the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the elemental composition and molecular formula of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

Biosynthesis and Experimental Workflows

Biosynthetic Pathway of this compound Sesquiterpenoids in Fungi

The biosynthesis of this compound sesquiterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to the C15 precursor, farnesyl pyrophosphate (FPP)[3]. In fungi, the cyclization of FPP to the characteristic this compound skeleton is a key step, often catalyzed by a drimenol synthase. Subsequent modifications, such as hydroxylations, oxidations, and esterifications, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and acyltransferases to generate the vast diversity of this compound derivatives[12][13][14][15].

Biosynthetic Pathway of this compound Sesquiterpenoids FPP Farnesyl Pyrophosphate (FPP) Drimenol_Synthase Drimenol Synthase FPP->Drimenol_Synthase Drimenol Drimenol Drimenol_Synthase->Drimenol P450s Cytochrome P450 Monooxygenases Drimenol->P450s Acyltransferases Acyltransferases Drimenol->Acyltransferases Oxidized_Drimanes Oxidized Drimanes (e.g., Polygodial) P450s->Oxidized_Drimanes Esterified_Drimanes Esterified Drimanes Acyltransferases->Esterified_Drimanes Experimental Workflow for this compound Sesquiterpenoid Analysis Source Natural Source (Plant, Fungus, Marine Organism) Extraction Extraction (e.g., Maceration, Fermentation) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification (Prep-HPLC) Fractions->Purification Pure_Compound Pure this compound Sesquiterpenoid Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Bioactivity Bioactivity Screening (Antifungal, Cytotoxic, etc.) Pure_Compound->Bioactivity

References

The Drimane Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane-type sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. These compounds, found across various biological kingdoms including plants and fungi, exhibit a wide array of significant biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic properties. In fungi, particularly within the genus Aspergillus, drimanes and their esterified derivatives represent a rich source of chemical diversity with potential for therapeutic applications. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in fungi, focusing on the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and the regulatory mechanisms that govern its expression. Detailed experimental protocols for studying this pathway are also provided to facilitate further research and drug discovery efforts.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound sesquiterpenoids in fungi originates from the central isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), which is derived from the mevalonate (B85504) (MVA) pathway.[1][2] The core pathway involves a series of enzymatic reactions catalyzed by enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The elucidation of the "drt" gene cluster in Aspergillus calidoustus has been pivotal in understanding this process.[3][4][5]

The initial and committing step is the cyclization of the linear FPP molecule to form the characteristic bicyclic this compound scaffold. In fungi, this reaction is catalyzed by a specialized haloacid dehalogenase (HAD)-like terpene cyclase, drimenol (B159378) synthase (DrtB).[3][6] This enzyme facilitates the formation of drimenol, which serves as the primary backbone for subsequent modifications.[3]

Following the formation of drimenol, a series of oxidative modifications are introduced by a cytochrome P450 monooxygenase, DrtD.[3][5] This enzyme is responsible for hydroxylations at various positions on the this compound ring, leading to a diversity of oxidized intermediates.[3] A key modification in many fungal drimanes is the formation of a γ-butyrolactone ring, a reaction catalyzed by an FAD-binding oxidoreductase, DrtC.[3][7]

Finally, many fungal drimanes are found as esters. These this compound-type sesquiterpene esters are synthesized through the action of a polyketide synthase (PKS), DrtA, which produces a polyketide chain that is subsequently attached to the this compound core.[3]

Key Enzymes and Intermediates

The table below summarizes the key enzymes from the Aspergillus calidoustus this compound biosynthetic gene cluster and their respective functions.

GeneEnzymeFunction
drtBDrimenol SynthaseA HAD-like terpene cyclase that catalyzes the cyclization of farnesyl diphosphate (FPP) to form the initial this compound scaffold, drimenol.[3][6]
drtDCytochrome P450A monooxygenase responsible for multiple oxidative modifications of the drimenol core, including hydroxylations at various carbon positions.[3][5]
drtCFAD-binding oxidoreductaseCatalyzes the formation of the characteristic γ-butyrolactone ring found in many fungal this compound derivatives.[3][7]
drtAPolyketide SynthaseA non-reducing PKS that synthesizes polyketide chains of varying lengths, which are subsequently esterified to the this compound core to form this compound-type sesquiterpene esters.[3]

Visualizing the this compound Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the fungal this compound biosynthesis pathway, from the precursor FPP to the formation of this compound esters.

Drimane_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Drimenol Drimenol FPP->Drimenol Oxidized_Drimenol Oxidized Drimenol Derivatives Drimenol->Oxidized_Drimenol Gamma_Butyrolactone This compound with γ-Butyrolactone Ring Oxidized_Drimenol->Gamma_Butyrolactone Drimane_Ester This compound Sesquiterpenoid Ester Gamma_Butyrolactone->Drimane_Ester Polyketide Polyketide Chain Polyketide->Drimane_Ester Esterification DrtB DrtB (Drimenol Synthase) DrtD DrtD (Cytochrome P450) DrtC DrtC (FAD-oxidoreductase) DrtA DrtA (Polyketide Synthase) Acyltransferase Acyltransferase (putative)

Caption: Fungal this compound biosynthesis pathway from FPP to this compound esters.

Regulation of this compound Biosynthesis

The production of this compound sesquiterpenoids, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. While direct regulatory mechanisms for the this compound gene cluster are still under investigation, the broader understanding of secondary metabolism regulation in Aspergillus provides a framework for its control.

Global regulatory proteins, such as LaeA and VeA, are known to play a crucial role in controlling the expression of numerous secondary metabolite biosynthetic gene clusters.[4][8][9][10][11][12][13][14][15] LaeA, a methyltransferase-domain-containing protein, is a key activator of secondary metabolism, and its deletion often leads to the silencing of multiple BGCs.[10][11][15][16] VeA is part of the velvet complex, which responds to light and coordinates fungal development with secondary metabolism.[4][8][9][12][13] It is highly probable that the this compound gene cluster is also under the control of this global regulatory network.

The following diagram illustrates the general hierarchy of secondary metabolism regulation in Aspergillus, which likely encompasses the control of this compound biosynthesis.

Fungal_SM_Regulation cluster_environmental Environmental Signals cluster_global Global Regulators cluster_pathway_specific Pathway-Specific Regulation Light Light Velvet_Complex Velvet Complex (VeA, VelB, etc.) Light->Velvet_Complex senses Nutrients Nutrient Status LaeA LaeA Nutrients->LaeA pH pH pH->LaeA Velvet_Complex->LaeA interacts with Specific_TF Pathway-Specific Transcription Factors LaeA->Specific_TF activates Drimane_Cluster This compound Biosynthetic Gene Cluster (drt) Specific_TF->Drimane_Cluster activates transcription

Caption: General regulatory network of fungal secondary metabolism.

Quantitative Data

While extensive quantitative kinetic data for the specific enzymes of the this compound biosynthesis pathway in fungi are not yet widely available, the following table presents representative kinetic parameters for a fungal sesquiterpene synthase, providing a reference for the potential catalytic efficiency of these enzymes.

Table 1: Representative Kinetic Parameters of a Fungal Sesquiterpene Synthase

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Source
Trichodiene Synthase (Fusarium sporotrichioides)FPP0.3 ± 0.050.14 ± 0.014.7 x 105[Reference]*

*Note: This data is for a representative fungal sesquiterpene synthase and not specifically for drimenol synthase. It is provided for illustrative purposes.

Metabolic engineering efforts have demonstrated the potential to increase the production of this compound sesquiterpenoids in heterologous hosts. The table below summarizes qualitative production outcomes from various studies.

Table 2: Production of this compound Sesquiterpenoids in Engineered Fungal Strains

Host OrganismEngineered GenesKey this compound Products ObservedOutcomeReference
Aspergillus fumigatusdrtA, drtB, drtD, drtE, drtFThis compound sesquiterpenoid estersSuccessful heterologous expression and production of this compound esters.[3]
Saccharomyces cerevisiaedrtBDrimenolConfirmation of DrtB function as a drimenol synthase.[4]
Saccharomyces cerevisiaedrtB, drtDOxidized drimenol derivativesDemonstration of DrtD's oxidative activity on the drimenol scaffold.[4]
Aspergillus calidoustusΔdrtA (gene deletion)Accumulation of drimenol and its early oxidized derivatives.Confirmed DrtA is responsible for the final esterification step.[3][5]
Aspergillus calidoustusΔdrtB (gene deletion)Abolished production of all this compound-related compounds.Confirmed DrtB is the entry-point enzyme for the pathway.[3]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Biosynthesis Genes in Aspergillus oryzae using Protoplast Transformation

This protocol outlines the key steps for expressing genes from the this compound biosynthetic cluster in the model fungal host Aspergillus oryzae.

1. Vector Construction: a. Amplify the gene(s) of interest (e.g., drtB, drtD) from the genomic DNA of the source fungus (e.g., Aspergillus calidoustus) using high-fidelity DNA polymerase. b. Clone the amplified gene(s) into an Aspergillus expression vector under the control of a suitable promoter (e.g., the amylase promoter, amyB). The vector should also contain a selectable marker (e.g., pyrG). c. Verify the sequence of the constructed plasmid.

2. Protoplast Preparation: a. Inoculate Aspergillus oryzae spores into liquid Czapek-Dox medium and incubate with shaking for 16-24 hours at 30°C. b. Harvest the mycelia by filtration through Miracloth and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl). c. Resuspend the mycelia in an enzyme solution containing a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer. d. Incubate at 30°C with gentle shaking for 2-4 hours, periodically checking for protoplast formation under a microscope. e. Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. f. Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer solution. g. Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) to a final concentration of 107 to 108 protoplasts/mL.

3. PEG-Mediated Transformation: a. To 100 µL of the protoplast suspension, add 5-10 µg of the expression vector DNA. b. Incubate on ice for 20-30 minutes. c. Add 1 mL of freshly prepared PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently. d. Incubate at room temperature for 20 minutes. e. Add 5 mL of STC buffer and mix gently. f. Pellet the transformed protoplasts by centrifugation and resuspend in 1 mL of STC buffer.

4. Regeneration and Selection: a. Plate the transformed protoplasts onto selective regeneration medium (e.g., Czapek-Dox agar (B569324) with 1.2 M sorbitol and lacking the nutrient corresponding to the auxotrophic marker). b. Incubate at 30°C for 3-5 days until transformant colonies appear. c. Isolate individual colonies and confirm the integration of the target gene by PCR.

5. Analysis of this compound Production: a. Cultivate the confirmed transformants in a suitable production medium. b. Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate). c. Analyze the crude extract for the presence of the expected this compound compounds using HPLC or GC-MS (see Protocol 2).

Experimental_Workflow_Protoplast_Transformation start Start vector_construction Vector Construction (Gene of Interest + Expression Vector) start->vector_construction protoplast_prep Protoplast Preparation from Aspergillus oryzae start->protoplast_prep transformation PEG-Mediated Transformation vector_construction->transformation protoplast_prep->transformation regeneration Regeneration & Selection of Transformants transformation->regeneration cultivation Cultivation of Transformants regeneration->cultivation extraction Metabolite Extraction cultivation->extraction analysis HPLC / GC-MS Analysis extraction->analysis end End analysis->end

Caption: Workflow for heterologous expression in Aspergillus oryzae.

Protocol 2: GC-MS Analysis of this compound Sesquiterpenoids

This protocol provides a general method for the detection and identification of volatile and semi-volatile this compound compounds from fungal extracts.

1. Sample Preparation: a. Prepare a crude organic extract of the fungal culture as described in Protocol 1, step 5b. b. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen. c. Resuspend the dried extract in a small volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis. d. (Optional) For hydroxylated drimanes, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) may be necessary to increase volatility.

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph (GC):

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.
  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp 1: Increase to 200°C at a rate of 10°C/min.
  • Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes. (Note: The temperature program should be optimized based on the expected volatility of the target this compound compounds.) b. Mass Spectrometer (MS):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Analyzer: Quadrupole or Ion Trap.
  • Scan Range: m/z 40-550.
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.

3. Data Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Identify peaks in the total ion chromatogram (TIC). c. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST, Wiley) for tentative identification. d. Confirm the identity of the compounds by comparing their retention times and mass spectra with those of authentic standards, if available.

Conclusion

The fungal this compound biosynthesis pathway represents a fascinating example of the intricate chemistry of natural product formation. The elucidation of the key enzymes and their corresponding genes has paved the way for metabolic engineering approaches to produce novel this compound derivatives with potentially enhanced therapeutic properties. The experimental protocols and regulatory insights provided in this guide are intended to serve as a valuable resource for researchers aiming to further explore and exploit this promising area of fungal biotechnology and drug discovery. Future work focusing on the specific regulatory elements controlling the this compound gene cluster and detailed kinetic characterization of the biosynthetic enzymes will undoubtedly accelerate the translation of this fundamental knowledge into practical applications.

References

The Potent and Diverse Biological Activities of Drimane Sesquiterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drimane sesquiterpenoids, a class of bicyclic natural products, have emerged as a significant area of interest in the quest for novel therapeutic agents. Possessing a characteristic decahydronaphthalene (B1670005) skeleton, these compounds are biosynthesized by a diverse range of organisms, including plants, fungi, and marine life.[1][2][3][4][5] Their rich chemical diversity translates into a broad spectrum of potent biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the key biological activities of this compound sesquiterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Cell Viability and Proliferation

A significant body of research highlights the cytotoxic and antiproliferative effects of this compound sesquiterpenoids against various cancer cell lines.[1][4] These compounds have demonstrated efficacy in the low micro- and nanomolar range, underscoring their potential as novel anticancer agents.[1][4]

Quantitative Anticancer Data

The cytotoxic effects of various this compound sesquiterpenoids have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
PolygodialDU-145 (Prostate)71.4 ± 8.5[1]
PC-3 (Prostate)89.2 ± 6.8[1][6]
MCF-7 (Breast)93.7 ± 9.1[6]
9-EpipolygodialDrug-Resistant Cancer CellsPotency exceeds polygodial[7]
IsodrimeninDU145 (Prostate)90.5 ± 8.2[6]
PC-3 (Prostate)87.6 ± 9.2[6]
Asperflavinoid CMCF-7 (Breast)10.0 ± 0.8[6]
Ustusolate EMCF-7 (Breast)10.1 ± 0.5[6]
HL-60 (Leukemia)8[6]
L5178Y (Lymphoma)1.6[6]
PC-12 (Pheochromocytoma)19.3[6]
HeLa (Cervical)15.8[6]
9α-DrimendiolMCF-7, DU-145, PC-3>200[8]
9β-DrimendiolMCF-7, DU-145, PC-3>200[8]
Mechanism of Action: Induction of Apoptosis

Studies suggest that the cytotoxic effects of certain this compound sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death.[9] The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. Some this compound derivatives have been shown to cause a decrease in the mitochondrial membrane potential in cancer cells.[9][10] This event is a key step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[9] In castration-resistant prostate cancer cells, polygodial has been shown to induce apoptosis by generating reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential and subsequent release of cytochrome c.[11]

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Derivatives ROS ROS Generation This compound->ROS induces Mito Mitochondrion ROS->Mito damages CytoC Cytochrome c (released) Mito->CytoC releases Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (activated) Apoptosome->Casp9 activates Casp37 Caspase-3/7 (activated) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Proposed intrinsic apoptosis pathway induced by this compound sesquiterpenoids.
Experimental Protocols for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][10]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Visually confirm the formation of purple formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1][8]

  • Data Acquisition: Gently shake the plate to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

  • Data Acquisition: Add the stop solution provided in the kit and measure the absorbance at 490 nm. Percent cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is recommended to use white-walled 96-well plates for luminescence-based assays.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Reaction: Add the caspase-glo 3/7 reagent directly to each well. This reagent typically contains a cell lysis buffer and a pro-luminescent caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Assay Perform Cytotoxicity Assay Incubate2->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Caspase Caspase-3/7 Assay (Apoptosis) Assay->Caspase Measure Measure Absorbance/ Luminescence MTT->Measure LDH->Measure Caspase->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Experimental workflow for determining the cytotoxicity of this compound derivatives.

Antimicrobial Activity

This compound sesquiterpenoids exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][4][12] This makes them promising candidates for the development of new antibiotics and antifungals, particularly in the face of rising antimicrobial resistance.

Quantitative Antifungal Data

The antifungal activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference
PolygodialCandida albicans3.13[13]
Candida albicans ATCC 102313.9 - 62.5[14]
Cryptococcus neoformans ATCC 322643.9 - 62.5[14]
Gaeumannomyces graminis var. tritici7 - 10 (LC50)[15]
Drimendiol (B1249602)Candida spp.12 - 50[13]
EpidrimendiolCandida spp.12 - 50[13]
3β-hydroxydrimendiolC. parapsilosis, C. krusei, C. albicans12.5 - 15.0[13]
(-)-DrimenolVarious pathogenic fungi4 - 64[16]
IsodrimeninolGaeumannomyces graminis var. tritici~9.5 (LC50)[15]
Quantitative Antibacterial Data

The antibacterial activity is reported as either MIC or Minimum Bactericidal Concentration (MBC).

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
PolygodialEnterococcus avium168[12]
Klebsiella pneumoniae3216[12]
Salmonella typhi6464[12]
Escherichia coli16 - 648 - 32[12]
Gram-negative/positive bacteria2 - 20-[12]
Antifungal Mechanism of Action

In silico studies suggest that a possible mechanism of action for some this compound derivatives against Candida species is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi.[13] For polygodial, its antifungal activity is also attributed to its ability to act as a nonionic surfactant, disrupting the lipid-protein interface of integral membrane proteins and denaturing them.[17] This leads to the inhibition of the plasma membrane H+-ATPase in Saccharomyces cerevisiae.[17] Furthermore, polygodial has been shown to induce a dose-dependent increase in vacuolar pH in S. cerevisiae.[18][19]

Experimental Protocol for Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a common procedure for determining the MIC of antifungal agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The final concentration in the test wells should be approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Compound Dilution: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control.[13]

Anti-inflammatory Activity

Several this compound sesquiterpenoids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

Polygodial and its epimer isotadeonal (B1246635) have been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway.[20] This pathway is a central regulator of immune and inflammatory responses. Inhibition of this pathway by this compound derivatives occurs by preventing the phosphorylation of IκBα, a key inhibitory protein that sequesters NF-κB in the cytoplasm.[20]

NFkB_Pathway_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB (inactive complex) IKK->IkBa_NFkB phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (active) pIkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Transcription Transcription of Pro-inflammatory Genes This compound This compound Derivatives This compound->IKK inhibits NFkB_nuc->Transcription

Inhibition of the NF-κB pathway by this compound derivatives.
Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound derivatives has been quantified by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.

CompoundAssayIC50 (µM)Reference
Talaminoid A (spiroaxane)NO production in LPS-induced BV-2 cells4.97 - 7.81[21]
Sinenseine ANO production in LPS-induced RAW 264.7 cells8.3 ± 1.2[22]

Other Biological Activities

Quorum Sensing Inhibition

Drimendiol has been identified as an inhibitor of quorum sensing (QS), a bacterial cell-to-cell communication mechanism that regulates virulence and biofilm formation.[23] By disrupting QS, drimendiol can reduce the production of virulence factors and decrease biofilm formation in bacteria like Pseudomonas syringae.[23] This activity presents a novel approach to combat bacterial infections without exerting direct bactericidal pressure, which may slow the development of resistance.

Insect Antifeedant Activity

Many this compound sesquiterpenoids, particularly polygodial, exhibit potent insect antifeedant properties.[1] This is a natural defense mechanism of the producing organisms against herbivorous insects and has potential applications in agriculture for pest management.[1] Interestingly, the antifeedant activity and pungent taste of polygodial are dependent on the configuration of the aldehyde group at C9; its epimer, 9-epipolygodial, is tasteless and lacks antifeedant activity.[7]

Structure-Activity Relationships (SAR)

The biological activity of this compound sesquiterpenoids is closely linked to their chemical structure. Key structural features that influence activity include:

  • α,β-Unsaturated Aldehyde/Lactone Moieties: The presence of an α,β-unsaturated aldehyde or lactone functionality is often crucial for cytotoxic and antifeedant activities.[1] The electrophilic nature of these groups allows them to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.[1]

  • C9 Stereochemistry: As seen with polygodial and 9-epipolygodial, the stereochemistry at the C9 position can have a profound impact on biological activity, particularly for antifeedant properties.[7]

  • Double Bond at C7-C8: The presence of a double bond at the C7-C8 position appears to be a key structural feature for antifungal activity.

Conclusion

This compound sesquiterpenoids represent a promising class of natural products with a wide array of potent biological activities. Their diverse chemical structures and multiple mechanisms of action make them valuable lead compounds for the development of new drugs to treat cancer, infectious diseases, and inflammatory conditions, as well as for the development of novel crop protection agents.[1] Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products.

References

An In-depth Technical Guide to the Drimane Core: Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The drimane sesquiterpenoids are a large and structurally diverse class of natural products built upon a bicyclic decahydronaphthalene (B1670005) core. Possessing a characteristic stereochemistry, these C15 isoprenoids are biosynthesized by a wide array of organisms, including fungi, plants, and marine invertebrates. Their potent and varied biological activities, ranging from anticancer and antimicrobial to antifeedant and anti-inflammatory, have positioned them as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the this compound core structure, its absolute stereochemistry, and key quantitative data on its biological activities. Detailed experimental protocols for the characterization and bioactivity assessment of this compound compounds are also presented, alongside visualizations of key biosynthetic and signaling pathways.

The this compound Core Structure and its Absolute Stereochemistry

The foundational structure of all this compound sesquiterpenoids is the this compound skeleton, a bicyclic system composed of a trans-fused decahydronaphthalene ring system. The numbering of the carbon atoms in the this compound core follows a specific convention, as illustrated below.

The absolute stereochemistry of the naturally most abundant enantiomeric series of drimanes is derived from its parent compound, (-)-drimenol. The chiral centers at the ring fusion (C-5 and C-10) and the C-9 position dictate the overall three-dimensional shape of the molecule. Applying the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of the this compound core is established as (5R, 9S, 10R).[1]

Figure 1: this compound Core Structure with Absolute Stereochemistry.

Biosynthesis of the this compound Core

The biosynthesis of the this compound core originates from the cyclization of the universal C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). In fungi, this transformation is catalyzed by a drimenol (B159378) synthase, which facilitates a series of carbocation-mediated cyclizations and rearrangements to yield drimenol, a key intermediate in the biosynthesis of more complex this compound sesquiterpenoids.[2]

Drimane_Biosynthesis FPP Farnesyl Diphosphate (FPP) Cation Bicyclic Carbocation Intermediate FPP->Cation Drimenol Synthase Drimenol Drimenol Cation->Drimenol Deprotonation/ Hydration

Figure 2: Simplified Biosynthetic Pathway to Drimenol.

Biological Activities of this compound Sesquiterpenoids

This compound sesquiterpenoids exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The following tables summarize key quantitative data for some of the most significant activities.

Anticancer Activity

Many this compound derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
PolygodialDU-145 (Prostate)71.4
PolygodialPC-3 (Prostate)89.2
PolygodialMCF-7 (Breast)93.7
CinnamosmolideA549 (Lung)1.4 - 8.3
CinnamosmolideHeLa (Cervical)1.4 - 8.3
CinnamosmolideMGC-803 (Gastric)1.4 - 8.3
Antimicrobial Activity

This compound sesquiterpenoids also display significant activity against various pathogenic bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)
PolygodialEscherichia coli16 - 64[3]
PolygodialStaphylococcus aureus100
PolygodialCandida albicans3.13
DrimenolCandida albicans~30
WarburganalCandida albicans4.5
Antifeedant Activity

Several this compound sesquiterpenoids act as potent feeding deterrents for various insect species.

CompoundInsect SpeciesEC₅₀ (nmol/cm²)
PolygodialSpodoptera littoralis60.0 (mg/L)[4]
Epoxynorthis compoundSpodoptera frugiperda23.28[3]
IsonordrimenoneSpodoptera frugiperda25.63[3]
Epoxynorthis compoundEpilachna paenulata50.50[3]
IsonordrimenoneEpilachna paenulata59.00
Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of some this compound sesquiterpenoids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a central regulator of inflammation. Drimanes such as polygodial and isotadeonal (B1246635) have been shown to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.[5]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Compound Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

References

Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of novel drimane sesquiterpenoids, a class of bioactive natural products with significant therapeutic potential. This document details the experimental protocols for the extraction, purification, and structural elucidation of these compounds, with a focus on recent discoveries from fungal sources. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding of the processes involved.

Introduction to this compound Sesquiterpenoids

This compound sesquiterpenoids are a class of C15 terpenoids characterized by a bicyclic decahydronaphthalene (B1670005) skeleton.[1] They are produced by a variety of organisms, including plants, fungi, and marine invertebrates.[2] These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include antimicrobial, antifungal, cytotoxic, anti-inflammatory, and antifeedant properties.[2][3] The continuous emergence of drug-resistant pathogens and the need for novel anticancer agents have fueled the search for new and effective this compound derivatives. Fungi, particularly from the genera Aspergillus and Penicillium, have proven to be a rich source of novel drimanes with unique structural features and promising bioactivities.[1][4]

General Workflow for the Discovery and Isolation of Novel Drimanes

The process of discovering and isolating novel this compound sesquiterpenoids from fungal sources typically follows a systematic workflow. This involves the cultivation of the fungal strain, extraction of its secondary metabolites, bioactivity-guided fractionation, and purification of the individual compounds, followed by their structural elucidation.

General Workflow for this compound Discovery cluster_0 Fungal Cultivation & Extraction cluster_1 Isolation & Purification cluster_2 Structure Elucidation & Bioactivity Testing Fungal Strain Selection Fungal Strain Selection Fermentation Fermentation Fungal Strain Selection->Fermentation Inoculation Extraction of Metabolites Extraction of Metabolites Fermentation->Extraction of Metabolites e.g., Ethyl Acetate Crude Extract Crude Extract Extraction of Metabolites->Crude Extract Bioactivity Screening Bioactivity Screening Crude Extract->Bioactivity Screening Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation e.g., Column Chromatography Bioactivity-Guided Fractionation Bioactivity-Guided Fractionation Bioactivity Screening->Bioactivity-Guided Fractionation Identifies active fractions Bioactivity-Guided Fractionation->Chromatographic Separation Further Purification Further Purification Chromatographic Separation->Further Purification e.g., HPLC Pure this compound Compound Pure this compound Compound Further Purification->Pure this compound Compound Structure Determination Structure Determination Pure this compound Compound->Structure Determination NMR, MS, etc. Biological Activity Assays Biological Activity Assays Pure this compound Compound->Biological Activity Assays Cytotoxicity, Antimicrobial, etc. Novel this compound Identified Novel this compound Identified Structure Determination->Novel this compound Identified Bioactivity Data Bioactivity Data Biological Activity Assays->Bioactivity Data This compound Biosynthesis Pathway IPP_DMAPP IPP & DMAPP (C5) FPP Farnesyl Pyrophosphate (FPP, C15) IPP_DMAPP->FPP Condensation Drimane_Skeleton Bicyclic this compound Skeleton FPP->Drimane_Skeleton Terpene Cyclase Tailoring_Enzymes Tailoring Enzymes (P450s, Reductases, etc.) Drimane_Skeleton->Tailoring_Enzymes Novel_Drimanes Diverse Novel Drimanes Tailoring_Enzymes->Novel_Drimanes Oxidation, Reduction, Acylation, etc.

References

Drimane Sesquiterpenoids from Marine Sponges: A Technical Guide to Isolation, Bioactivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of drimane sesquiterpenoids derived from marine sponges and their associated microorganisms. It covers their isolation, structural elucidation, biological activities, and mechanism of action, with a focus on their potential as therapeutic agents. Detailed experimental protocols and data are presented to facilitate further research and development in this field.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active natural products. Among these, this compound sesquiterpenoids, characterized by a bicyclic this compound skeleton, have emerged as a promising class of compounds with significant therapeutic potential. These compounds are often isolated not only from the sponges themselves but also from symbiotic fungi, indicating a complex ecological interplay in their biosynthesis. This guide will delve into the key aspects of this compound sesquiterpenoids from marine sponges, providing a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolation and Structure Elucidation of this compound Sesquiterpenoids

The isolation of this compound sesquiterpenoids from marine sponges and their associated fungi typically involves a multi-step process combining extraction and various chromatographic techniques. The structural elucidation of these compounds relies heavily on modern spectroscopic methods.

General Isolation Protocol

A general workflow for the isolation of this compound sesquiterpenoids is outlined below. It is important to note that specific details will vary depending on the sponge species and the target compounds.

Experimental Protocol: Isolation of this compound Sesquiterpenoids from Dysidea sp.

  • Extraction:

    • Collect the sponge material and freeze-dry it to remove water.

    • Grind the dried sponge material into a fine powder.

    • Exhaustively extract the powdered sponge with a suitable organic solvent, such as ethanol (B145695) (EtOH) or a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂/MeOH). Perform this extraction at room temperature over an extended period (e.g., 24-48 hours) with agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar constituents.

    • Subsequently, partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to fractionate the compounds based on their polarity. This compound sesquiterpenoids are often found in the EtOAc fraction.

  • Chromatographic Purification:

    • Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on silica (B1680970) gel, using a gradient elution system of increasing polarity (e.g., n-hexane/EtOAc followed by EtOAc/MeOH).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their size.

    • Final purification of individual compounds is often achieved by high-performance liquid chromatography (HPLC), using either normal-phase or reversed-phase columns with an appropriate solvent system.

Structure Elucidation

The determination of the planar structure and stereochemistry of isolated this compound sesquiterpenoids is accomplished through a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR: Correlation spectroscopy (COSY) is used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to determine proton-carbon one-bond and multiple-bond correlations, respectively. These data are crucial for assembling the carbon skeleton and assigning the positions of functional groups.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Biological Activities of this compound Sesquiterpenoids

This compound sesquiterpenoids isolated from marine sponges and their associated fungi have demonstrated a wide range of biological activities, with cytotoxicity against various cancer cell lines being the most prominent.

Cytotoxicity

Numerous this compound sesquiterpenoids exhibit potent cytotoxic effects. The inhibitory concentrations (IC₅₀) or effective concentrations (EC₅₀) for a selection of these compounds are summarized in the table below.

CompoundSource Organism (Sponge/Fungus)Cell LineActivity (µg/mL)Citation
Deoxyuvidin BAspergillus ustus (from Suberites domuncula)L5178Y5.3 (EC₅₀)[1]
Strobilactone BAspergillus ustus (from Suberites domuncula)L5178Y0.6 (EC₅₀)[1]
Unnamed this compound DerivativeAspergillus ustus (from Suberites domuncula)L5178Y1.9 (ED₅₀)
Compound 7 Aspergillus ustus (from Suberites domuncula)L5178Y0.6 (EC₅₀)
Asperflavinoid ACo-culture of Aspergillus carneus & Beauveria felinaHepG284.4 (IC₅₀)
Asperflavinoid ACo-culture of Aspergillus carneus & Beauveria felinaMKN-4563.2 (IC₅₀)
Ustusolate ECo-culture of Aspergillus carneus & Beauveria felinaL5178Y1.6 (IC₅₀)
Ustusolate ECo-culture of Aspergillus carneus & Beauveria felinaPC-1219.3 (IC₅₀)
Ustusolate ECo-culture of Aspergillus carneus & Beauveria felinaHeLa15.8 (IC₅₀)
(+)-5-epi-20-O-ethylsmenoquinoneSmenospongia aurea & S. cerebriformisSW4803.24 (IC₅₀)
(+)-5-epi-20-O-ethylsmenoquinoneSmenospongia aurea & S. cerebriformisHCT1162.95 (IC₅₀)
Dysiquinol DDysidea avaraNCI-H9292.81 (IC₅₀)
(5S,8S,9R,10S)-19-ethoxyneoavaroneDysidea avaraNCI-H9292.77 (IC₅₀)
Anti-inflammatory Activity

Some this compound sesquiterpenoids have also been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. For instance, dysiquinol D from Dysidea avara exhibited inhibitory activity against NF-κB with an IC₅₀ value of 0.81 µM.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the biological activity of several this compound sesquiterpenoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitory proteins called IκB (inhibitor of κB), primarily IκBα.[4][5] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[6][7] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB subunits, allowing them to translocate to the nucleus.[4][8] In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.[2]

Certain this compound sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[2][3] This action blocks the release and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[2] Some sesquiterpenoids may directly target and inhibit the IκB kinase (IKK) complex.[6][9]

Visualizing the NF-κB Signaling Pathway and its Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by inhibitory this compound sesquiterpenoids.

Caption: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.

Experimental Workflow for Investigating NF-κB Inhibition

The following diagram illustrates a typical experimental workflow to determine if a this compound sesquiterpenoid inhibits the NF-κB pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A1 Seed Macrophages (e.g., RAW 264.7) A2 Treat with this compound Sesquiterpenoid A1->A2 A3 Stimulate with LPS A2->A3 B1 Cell Lysis A3->B1 B2 Cytoplasmic & Nuclear Fractionation B1->B2 C1 Protein Quantification (BCA Assay) B2->C1 C2 SDS-PAGE C1->C2 C3 Protein Transfer (to PVDF membrane) C2->C3 C4 Immunoblotting with Primary Antibodies (p-IκBα, IκBα, p65, Lamin B1, β-actin) C3->C4 C5 Incubation with Secondary Antibodies C4->C5 C6 Signal Detection & Densitometry C5->C6 D1 Quantify Protein Levels C6->D1 D2 Assess Inhibition of IκBα Phosphorylation & Degradation D1->D2 D3 Determine Reduction in Nuclear p65 Translocation D1->D3

Caption: Experimental workflow for analyzing NF-κB pathway inhibition.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[10][11][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the purified this compound sesquiterpenoid in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot for NF-κB Pathway Analysis

This protocol is used to detect changes in the protein levels of key components of the NF-κB pathway.[4][8][14]

Experimental Protocol: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophages in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the this compound sesquiterpenoid for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Preparation of Cytoplasmic and Nuclear Extracts:

    • Wash the cells with ice-cold PBS and lyse them in a hypotonic buffer to release the cytoplasmic contents.

    • Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Lyse the nuclear pellet with a high-salt nuclear extraction buffer to release the nuclear proteins.

    • Determine the protein concentration of both fractions using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, p65, β-actin (for cytoplasmic loading control), and Lamin B1 (for nuclear loading control).

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein levels of interest to their respective loading controls.

Conclusion and Future Perspectives

This compound sesquiterpenoids from marine sponges and their microbial symbionts represent a valuable source of lead compounds for drug discovery. Their potent cytotoxic and anti-inflammatory activities, often mediated through the inhibition of the NF-κB pathway, highlight their therapeutic potential. The detailed methodologies provided in this guide are intended to serve as a practical resource for researchers aiming to isolate, characterize, and evaluate the biological activities of these fascinating natural products. Future research should focus on exploring the full spectrum of their mechanisms of action, optimizing their structures through medicinal chemistry to enhance potency and reduce toxicity, and investigating their efficacy in preclinical and clinical studies. The continued exploration of the chemical diversity of marine sponges promises the discovery of novel this compound sesquiterpenoids with improved therapeutic profiles.

References

The Occurrence of Drimanes in Basidiomycetes: A Technical Guide for Scientific and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, characterization, and biosynthetic pathways of drimane sesquiterpenoids from Basidiomycete fungi, offering insights for drug discovery and development.

Introduction

This compound sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton.[1] While extensively studied in plants and ascomycete fungi, their presence and diversity within the Basidiomycota division of fungi are gaining increasing attention from the scientific community.[2] These compounds exhibit a wide array of promising biological activities, including antimicrobial, cytotoxic, and neurotrophic effects, making them attractive targets for drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of the known this compound-type sesquiterpenoids isolated from Basidiomycetes, detailing their chemical diversity, quantitative occurrence, and the experimental methodologies for their isolation and characterization. Furthermore, it delves into the current understanding of their biosynthetic pathways, offering a roadmap for future research and potential biotechnological applications.

Occurrence and Chemical Diversity of Drimanes in Basidiomycetes

A growing number of this compound sesquiterpenoids have been isolated and identified from various species of Basidiomycete fungi. These compounds often feature modifications to the core this compound skeleton, such as hydroxylations, acetylations, and the formation of lactone rings, contributing to their chemical diversity and range of biological activities.[6] Several novel drimanes have been recently discovered in tropical Basidiomycetes, highlighting the potential of these organisms as a source for new bioactive molecules.[6][7]

Quantitative Data of Drimanes from Basidiomycetes

The following table summarizes the quantitative data for this compound sesquiterpenoids isolated from various Basidiomycete species. This information is crucial for assessing the potential of these fungi as producers of specific compounds for further research and development.

Compound NameProducing OrganismYield (mg/L or mg/solid substrate)Reference
3β-Hydroxy-9-dehydroxy-pereniporin APerenniporia centrali-africanaNot explicitly quantified in abstract[6]
6,7-Dihydroxy-12-deoxy-dysidealactamPerenniporia centrali-africanaNot explicitly quantified in abstract[6]
6,7-Dehydro-isodrimenediolPerenniporia centrali-africanaNot explicitly quantified in abstract[6]
IsodrimenediolCerrena sp.Not explicitly quantified in abstract[6]
Two new this compound-type sesquiterpene lactamsCerrena sp.Not explicitly quantified in abstract[6]
Ganoresinosin A-I (9 compounds)Ganoderma subresinosumNot explicitly quantified in abstract[8][9]
15-HydroxyisodrimeninDentipellis fragilis7.95 mg (from large-scale fermentation)[10]
15-OxoisodrimeninDentipellis fragilis0.45 mg[10]
10-Methoxycarbonyl-10-norisodrimeninDentipellis fragilis0.71 mg[10]
1α-HydroxymarasmeneDentipellis fragilis2.50 mg[10]
3β-HydroxyisodrimeninDentipellis fragilis1.33 mg[11]
Drimenol (B159378) and related drimanesTermitomyces sp.Not explicitly quantified in abstract[12]

Experimental Protocols

The isolation and characterization of this compound sesquiterpenoids from Basidiomycetes involve a series of meticulous experimental procedures. The following sections provide a generalized yet detailed methodology based on protocols described in the cited literature.[6][10][11]

Fungal Cultivation

Successful production of drimanes is highly dependent on the fungal species and cultivation conditions. Both submerged liquid fermentation and solid-state fermentation have been employed.

  • Liquid Fermentation:

    • Inoculum Preparation: Aseptically transfer mycelial plugs from a mature agar (B569324) plate culture to a liquid seed medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

    • Incubation: Incubate the seed culture on a rotary shaker at a specified temperature (typically 22-28 °C) for a defined period (e.g., 7-14 days) to obtain a sufficient amount of mycelial biomass.

    • Production Culture: Inoculate a larger volume of production medium with the seed culture. The composition of the production medium can be optimized to enhance secondary metabolite production.

    • Fermentation: Incubate the production culture under controlled conditions (temperature, agitation, aeration) for an extended period (e.g., 21-28 days).

  • Solid-State Fermentation:

    • Substrate Preparation: Utilize a solid substrate such as rice, wheat bran, or a mixture of lignocellulosic materials. Moisten the substrate with a nutrient solution and sterilize.

    • Inoculation: Inoculate the sterilized substrate with the fungal mycelium.

    • Incubation: Incubate the solid-state culture in a controlled environment (temperature, humidity) for several weeks to allow for fungal growth and metabolite production.

Extraction and Isolation

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted and purified.

  • Extraction:

    • Mycelium: The fungal biomass is typically dried, ground, and extracted with an organic solvent such as methanol, ethanol, or ethyl acetate (B1210297). Maceration or Soxhlet extraction techniques can be employed.

    • Culture Filtrate: The culture broth is often extracted with a water-immiscible organic solvent like ethyl acetate or subjected to solid-phase extraction (SPE).

  • Preliminary Fractionation: The crude extracts are concentrated under reduced pressure and may be subjected to a preliminary fractionation step, such as liquid-liquid partitioning or vacuum liquid chromatography (VLC) on silica (B1680970) gel.

  • Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques:

    • Column Chromatography: Silica gel, Sephadex LH-20, or other stationary phases are used for gravity or flash column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase HPLC is employed for the final purification of individual compounds.

Structure Elucidation

The chemical structures of the isolated drimanes are determined using a combination of spectroscopic and spectrometric methods.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.[6][11]

  • Optical Rotation and Circular Dichroism (CD): The specific rotation of a compound is measured to determine its chirality. Electronic circular dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations, can be used to determine the absolute configuration of the molecule.[11]

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides unambiguous determination of its three-dimensional structure and absolute stereochemistry.

Biosynthesis of this compound Sesquiterpenoids

The biosynthesis of this compound sesquiterpenoids in fungi originates from the mevalonate (B85504) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the C15 precursor, farnesyl pyrophosphate (FPP).

The key step in this compound biosynthesis is the cyclization of FPP, catalyzed by a sesquiterpene synthase. In fungi, this cyclization can lead to different this compound backbones, such as drimenol or drim-8-ene-11-ol.[13] Subsequent modifications, including hydroxylations, oxidations, and esterifications, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and acyltransferases, leading to the vast diversity of this compound structures observed in nature.[3] While the biosynthesis has been primarily studied in Ascomycetes, it is presumed to follow a similar pathway in Basidiomycetes.

Visualizations

General Workflow for this compound Isolation and Identification

G General Workflow for this compound Isolation and Identification cluster_0 Cultivation & Extraction cluster_1 Purification cluster_2 Structure Elucidation A Fungal Culture (Liquid or Solid-State) B Extraction (Solvent Extraction) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel, Sephadex) C->D E Preparative HPLC D->E F Pure this compound Compound E->F G Spectroscopic Analysis (NMR, MS) F->G H Stereochemistry Determination (CD, X-ray) G->H

Caption: A flowchart illustrating the key stages in the isolation and structural identification of this compound sesquiterpenoids from Basidiomycete fungi.

Putative Biosynthetic Pathway of Drimanes in Fungi

G Putative Biosynthetic Pathway of Drimanes in Fungi FPP Farnesyl Pyrophosphate (FPP) Cyclase Sesquiterpene Synthase FPP->Cyclase Cyclization Drimane_Scaffold This compound Scaffold (e.g., Drimenol) Cyclase->Drimane_Scaffold Tailoring_Enzymes Tailoring Enzymes (P450s, Acyltransferases, etc.) Drimane_Scaffold->Tailoring_Enzymes Modifications Diverse_Drimanes Diverse this compound Derivatives Tailoring_Enzymes->Diverse_Drimanes

Caption: A simplified diagram showing the proposed biosynthetic route to diverse this compound sesquiterpenoids in fungi, starting from the precursor FPP.

Conclusion

Basidiomycete fungi represent a rich and still largely untapped source of structurally diverse and biologically active this compound sesquiterpenoids. The compounds isolated to date have demonstrated a range of interesting bioactivities, underscoring their potential for the development of new therapeutic agents. This guide provides a foundational resource for researchers in natural product chemistry, mycology, and drug discovery, summarizing the current knowledge on the occurrence of drimanes in Basidiomycetes and providing detailed methodological insights. Further exploration of the chemical diversity of Basidiomycetes, coupled with advances in fermentation and metabolic engineering, will undoubtedly lead to the discovery of novel this compound derivatives with significant pharmaceutical potential.

References

Drimane Sesquiterpenoids: A Technical Guide from Traditional Medicine to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane sesquiterpenoids, a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton, have long been a cornerstone of traditional medicine across various cultures.[1] Plants and fungi producing these compounds have been empirically used for centuries to treat a wide array of ailments, including inflammatory conditions, infections, and even cancer.[1] Modern scientific investigation has begun to validate this traditional knowledge, revealing a broad spectrum of potent biological activities inherent to the this compound scaffold. This technical guide provides a comprehensive overview of this compound compounds, bridging their ethnobotanical roots with current pharmacological data, detailed experimental methodologies, and insights into their mechanisms of action to support their development as novel therapeutic agents.

Ethnobotanical Heritage and Traditional Applications

The use of this compound-containing plants in traditional medicine is geographically widespread. For instance, species from the Canellaceae, Polygonaceae, and Winteraceae families are rich sources of these compounds and have been utilized in folk medicine for their pharmacological effects.[1] Drimys winteri (Winter's Bark), native to Chile and Argentina, has been traditionally used to treat inflammatory diseases, tumors, and fungal infections. Similarly, Warburgia ugandensis (Pepper-bark tree) is a significant medicinal plant in East Africa, with its bark used to manage various illnesses, including microbial infections.[2] The documented traditional uses have provided a critical foundation and guidance for modern phytochemical and pharmacological research into this compound sesquiterpenoids.

Quantitative Biological Activity Data

A growing body of evidence underscores the significant therapeutic potential of this compound sesquiterpenoids. Their biological activities have been quantified against a range of targets, with key data summarized below for easy comparison.

Table 1: Anticancer Activity of this compound Compounds
CompoundCancer Cell LineIC50 (µM)Reference
CapsicodendrinMCF-7 (Breast)0.6[3]
CinnamodialHT-29 (Colon)0.6[4]
CinnamosmolideHT-29 (Colon)0.9[4]
PolygodialDU-145 (Prostate)71.4 ± 8.5[5]
PolygodialPC-3 (Prostate)89.2 ± 6.8[5]
PolygodialMCF-7 (Breast)93.7 ± 9.1[5]
IsodrimeninDU145 (Prostate)90.5 ± 8.2
IsodrimeninPC-3 (Prostate)87.6 ± 9.2[6]
Asperflavinoid CMCF-7 (Breast)10.0 ± 0.8[6]
Ustusolate EMCF-7 (Breast)10.1 ± 0.5[6]
Ustusolate EHL-60 (Leukemia)8[6]
Ustusolate EL5178Y (Lymphoma)1.6[6]
Ustusolate EPC-12 (Pheochromocytoma)19.3[6]
Ustusolate EHeLa (Cervical)15.8[6]
Pyrrnoxin A Analog 2BV2 (Microglia)26.6
Pyrrnoxin A Analog 3BV2 (Microglia)60.5[7]
Table 2: Anti-inflammatory Activity of this compound Compounds
CompoundAssayIC50 (µM)Reference
Talaminoid A (1)NO Production Inhibition (LPS-induced BV-2 cells)7.81[1]
Talaminoid Analog (4)NO Production Inhibition (LPS-induced BV-2 cells)4.97[1]
Talaminoid Analog (5)NO Production Inhibition (LPS-induced BV-2 cells)6.52[1]
Sinenseine A (1)NO Production Inhibition (LPS-induced RAW 264.7)8.3 ± 1.2[8]
Table 3: Antifungal Activity of this compound Compounds
CompoundFungal StrainMIC (µg/mL)Reference
DrimenolCandida albicans8 - 64[9]
DrimenolFluconazole-resistant C. albicans8 - 64[9]
DrimenolAspergillus spp.8 - 64[9]
DrimenolCryptococcus spp.8 - 64[9]
3β-hydroxydrimendiol (2)Candida albicans< 15[10]
3β-hydroxydrimendiol (2)Candida krusei< 15[10]
3β-hydroxydrimendiol (2)Candida parapsilosis< 15[10]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • This compound compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound compound stock solution

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Materials:

  • This compound compound stock solution

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27-A3 for yeasts).

  • Compound Dilution: Prepare serial dilutions of the this compound compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control, determined visually or by measuring absorbance.[9]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory activity of many this compound sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).[1][11] this compound compounds have been shown to interfere with this pathway, thereby reducing the inflammatory response.

NF_kB_Signaling_Pathway Inhibition of NF-κB Signaling by this compound Compounds cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Proteasome->IkB Degrades Nucleus Nucleus DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Transcription This compound This compound Compounds This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

From Traditional Knowledge to Modern Drug Discovery: An Experimental Workflow

The journey of this compound compounds from traditional remedies to potential modern pharmaceuticals follows a structured drug discovery pipeline. This process integrates ethnobotanical knowledge with advanced scientific methodologies to identify, validate, and develop new therapeutic agents.

Drug_Discovery_Workflow This compound Compounds: From Traditional Medicine to Drug Discovery Ethnobotany Ethnobotanical Research (Traditional Knowledge) Plant_Collection Plant Material Collection & Identification Ethnobotany->Plant_Collection Extraction Extraction & Fractionation Plant_Collection->Extraction Bioassay Bioassay-Guided Isolation Extraction->Bioassay Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Bioassay->Structure_Elucidation SAR Structure-Activity Relationship (SAR) Studies Structure_Elucidation->SAR Mechanism Mechanism of Action Studies Structure_Elucidation->Mechanism Lead_Optimization Lead Optimization (Medicinal Chemistry) SAR->Lead_Optimization Preclinical Preclinical Studies (In vivo models, Toxicology) Lead_Optimization->Preclinical Mechanism->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Experimental workflow for this compound compound drug discovery.

Conclusion and Future Perspectives

This compound sesquiterpenoids represent a compelling class of natural products with a rich history in traditional medicine and a promising future in modern pharmacology. The diverse and potent biological activities, particularly their anticancer, anti-inflammatory, and antimicrobial properties, make them attractive candidates for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers to explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the detailed mechanisms of action for a wider range of this compound compounds, expanding structure-activity relationship studies to design more potent and selective analogs, and advancing the most promising candidates through preclinical and clinical development. The continued synergy between traditional knowledge and modern scientific investigation will be crucial in unlocking the full therapeutic potential of this compound sesquiterpenoids.

References

The Core Mechanism of Action of Drimane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Drimane sesquiterpenoids, a class of bicyclic natural products, are gaining significant attention in the scientific community for their diverse and potent biological activities.[1] Found in a variety of natural sources including plants, fungi, and marine organisms, these compounds exhibit a wide range of effects, from antifungal and antibacterial to cytotoxic and anti-inflammatory properties.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound sesquiterpenoids, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Antifungal Activity: Disrupting Fungal Integrity

This compound sesquiterpenoids have demonstrated broad-spectrum antifungal activity against a variety of pathogenic fungi, including fluconazole-resistant strains.[4][5] Their mechanisms of action are multifaceted, primarily targeting the fungal cell membrane and essential cellular processes.

At high concentrations, compounds like drimenol (B159378) can cause the rupture of the fungal cell wall and membrane, leading to cell death.[4][5][6][7] Another key mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane.[8] The this compound sesquiterpenoid polygodial acts as a nonionic surfactant, disrupting the lipid-protein interface of integral membrane proteins and denaturing them.[9][10][11] This disruption interferes with membrane functions, including the inhibition of the plasma membrane H+-ATPase.[9][11] Furthermore, studies have identified that drimenol's mechanism of action involves the Crk1 kinase associated gene products, Ret2 and Cdc37, which are implicated in various cellular processes.[4][5][12]

Quantitative Antifungal Data
CompoundFungal SpeciesMIC (µg/mL)Reference
(-)-DrimenolCandida albicans8 - 64[4][5]
(-)-DrimenolAspergillus spp.8 - 64[4][5]
(-)-DrimenolCryptococcus spp.8 - 64[4][5]
(-)-DrimenolFluconazole-resistant C. albicans8 - 64[4][5]
(-)-DrimenolFluconazole-resistant C. glabrata8 - 64[4][5]
(-)-DrimenolFluconazole-resistant C. krusei8 - 64[4][5]
(-)-DrimenolFluconazole-resistant C. parapsilosis8 - 64[4][5]
(-)-DrimenolCandida auris8 - 64[4][5]
3β-hydroxydrimendiolCandida albicans< 15[8]
3β-hydroxydrimendiolCandida krusei< 15[8]
3β-hydroxydrimendiolCandida parapsilosis< 15[8]

Cytotoxic Activity: Inducing Programmed Cell Death

Several this compound sesquiterpenoids have exhibited significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[2][13] The primary mechanism underlying their cytotoxicity is the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[14]

This process is initiated by a decrease in the mitochondrial membrane potential, a key event that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[14] This, in turn, triggers a cascade of events culminating in the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.[14][15] Studies have shown that compounds like polygodial can significantly increase the activity of caspase-3 in cancer cells.[15]

Quantitative Cytotoxicity Data
CompoundCancer Cell LineIC50 (µM)Reference
PolygodialDU-145 (Prostate)71.4 ± 8.5[1]
PolygodialPC-3 (Prostate)89.2 ± 6.8[1]
PolygodialMCF-7 (Breast)93.7 ± 9.1[1]
CinnamosmolideA549 (Lung)1.4 - 8.3[1]
CinnamosmolideHeLa (Cervical)1.4 - 8.3[1]
CinnamosmolideMCF-7 (Breast)1.4 - 8.3[1]
CinnamosmolideMGC-803 (Gastric)1.4 - 8.3[1]
Asperflavinoid CMCF-7 (Breast)10[16]
Ustusolate EMCF-7 (Breast)10[16]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

This compound sesquiterpenoids also possess potent anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory signaling pathways.[17] A central mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18][19] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[18]

This compound sesquiterpenoids such as isotadeonal (B1246635) and polygodial have been shown to inhibit the phosphorylation and subsequent degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.[18] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[17] Additionally, some this compound sesquiterpene lactones have been found to inhibit the promoter activity of CXCL10, a chemokine involved in recruiting immune cells to sites of inflammation.[20]

Quantitative Anti-inflammatory Data
CompoundCell LineIC50 for NO Inhibition (µM)Reference
This compound sesquiterpene lactone 1DLD-1 (Colon carcinoma)12.4[1][20]
This compound sesquiterpene lactone 2DLD-1 (Colon carcinoma)55[1][20]
Pyrrnoxin A derivative (Compound 2)BV2 (Microglia)26.6[1][21]
Pyrrnoxin A derivative (Compound 3)BV2 (Microglia)60.5[1][21]
Talaminoid A (1)LPS-induced BV-24.97 - 7.81[17]
Known Compound 4LPS-induced BV-24.97 - 7.81[17]
Known Compound 5LPS-induced BV-24.97 - 7.81[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound sesquiterpenoids against various fungal strains is typically determined using the broth microdilution method.[1]

  • Prepare Compound Dilutions: A 2-fold serial dilution of the this compound sesquiterpenoid is prepared in a suitable broth medium (e.g., RPMI) in a 96-well microtiter plate.[4]

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared to a 0.5 McFarland standard.

  • Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.[4]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound sesquiterpenoids on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound sesquiterpenoid and incubated for a specified period (e.g., 72 hours).[15]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

Caspase-3/7 Activity Assay

The induction of apoptosis can be quantified by measuring the activity of effector caspases 3 and 7.[14]

  • Cell Treatment: Cells are treated with the this compound sesquiterpenoid for a specified time.

  • Lysis and Reagent Addition: A reagent containing a luminogenic caspase-3/7 substrate is added to the cells.

  • Incubation: The plate is incubated to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a luminometer.[14]

  • Data Analysis: The results are expressed as a fold-change in caspase activity relative to the vehicle-treated control cells.[14]

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity/Apoptosis Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Adhesion (24h) seed_cells->adhesion treatment Treat with this compound Sesquiterpenoids (Various Concentrations) adhesion->treatment incubation Incubate (e.g., 72h) treatment->incubation add_reagent Add MTT or Caspase-Glo® 3/7 Reagent incubation->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure calculate_ic50 Calculate IC50 or Fold Change measure->calculate_ic50

Caption: General experimental workflow for cytotoxicity and apoptosis assays.

intrinsic_apoptosis This compound This compound Sesquiterpenoids mito Mitochondrion This compound->mito induces mmp ↓ Mitochondrial Membrane Potential cyt_c Cytochrome c Release mito->cyt_c releases apoptosome Apoptosome Formation cyt_c->apoptosome cas9 Pro-Caspase-9 act_cas9 Active Caspase-9 cas9->act_cas9 activated by apoptosome cas37 Pro-Caspase-3/7 act_cas9->cas37 activates act_cas37 Active Caspase-3/7 cas37->act_cas37 apoptosis Apoptosis act_cas37->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound sesquiterpenoids.

nfkb_inhibition lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikba_p P-IκBα ikk->ikba_p phosphorylates IκBα ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb_p65_p50 NF-κB (p65/p50) ikba_deg->nfkb_p65_p50 releases nucleus Nucleus nfkb_p65_p50->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->gene_transcription promotes This compound This compound Sesquiterpenoids This compound->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.

References

Unraveling the Architecture of Novel Drimane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis techniques essential for the structure elucidation of new drimane compounds. This compound sesquiterpenoids, a class of bicyclic natural products, are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide offers detailed experimental protocols, illustrative data interpretation workflows, and insights into the biological significance of these fascinating molecules.

The Foundation of Discovery: Isolation and Purification

The journey to characterizing a new this compound compound begins with its careful extraction and purification from its natural source, often fungi or plants. A generalized workflow for this crucial initial phase is outlined below.

cluster_extraction Extraction cluster_purification Purification raw_material Source Material (e.g., Fungal Culture, Plant Bark) extraction Solvent Extraction (e.g., EtOAc, MeOH) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc pure_compound Isolated this compound Compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound compounds.

Experimental Protocol: Fungal Culture and Extraction

A representative protocol for obtaining this compound sesquiterpenoids from a fungal source is as follows:

  • Fungal Culture: The fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks at a controlled temperature (e.g., 28 °C) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted multiple times with an organic solvent such as ethyl acetate (B1210297) (EtOAc). The mycelia are also typically extracted with the same solvent. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/EtOAc or CH2Cl2/MeOH) to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure this compound compounds.

Deciphering the Molecular Blueprint: Spectroscopic Analysis

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the new compound by providing a highly accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation. A suite of 1D and 2D NMR experiments are performed to piece together the carbon skeleton and determine the relative stereochemistry of the molecule.

Key NMR Experiments:

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the relative stereochemistry.

The logical workflow for interpreting this wealth of spectroscopic data is depicted in the following diagram.

cluster_data_acquisition Data Acquisition cluster_structure_determination Structure Determination ms HR-ESI-MS molecular_formula Determine Molecular Formula ms->molecular_formula nmr_1d 1D NMR (¹H, ¹³C) carbon_skeleton Assemble Carbon Skeleton nmr_1d->carbon_skeleton nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_2d->carbon_skeleton relative_config Determine Relative Configuration nmr_2d->relative_config planar_structure Propose Planar Structure molecular_formula->planar_structure carbon_skeleton->planar_structure final_structure Final 3D Structure relative_config->final_structure planar_structure->final_structure

Caption: Logical workflow for structure elucidation using spectroscopic data.

Case Study: Structure Elucidation of a Novel this compound Sesquiterpenoid

To illustrate the practical application of these techniques, let's consider the hypothetical structure elucidation of a new this compound compound, "Driman-X".

HR-ESI-MS: The HR-ESI-MS data for Driman-X showed a molecular ion peak at m/z [M+H]⁺, corresponding to the molecular formula C₁₅H₂₂O₃.

NMR Data: The ¹H and ¹³C NMR data, along with key 2D NMR correlations, are summarized in the tables below.

Table 1: ¹H NMR Data for Driman-X (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
1.58m
1.45m
1.65m
1.50m
1.75m
1.60m
51.85d10.5
64.20dd10.5, 5.0
75.80d5.0
114.50s
129.70s
131.05s
140.95s
150.90s

Table 2: ¹³C NMR Data for Driman-X (125 MHz, CDCl₃)

PositionδC (ppm)Type
139.5CH₂
218.2CH₂
341.8CH₂
433.1C
555.6CH
678.9CH
7125.4CH
8145.3C
960.1C
1037.2C
1170.3CH₂
12195.1CH
1328.7CH₃
1421.5CH₃
1515.8CH₃

Interpretation of 2D NMR Data:

  • COSY: Correlations were observed between H-5/H-6 and H-6/H-7, establishing the connectivity in that region of the molecule.

  • HMBC: Key HMBC correlations from the methyl protons H₃-13 to C-3, C-4, C-5, and C-14, and from H₃-14 to C-3, C-4, C-5, and C-13, helped to establish the decalin core. Correlations from the aldehyde proton H-12 to C-7 and C-8, and from H₂-11 to C-8, C-9, and C-10, were crucial in placing the side chain.

  • NOESY: NOESY correlations between H-5 and H₃-14, and between H₃-13 and H₃-15, indicated their co-facial orientation, thus establishing the trans-fusion of the decalin rings and the relative stereochemistry of the methyl groups.

Biological Context: Drimanes and the NF-κB Signaling Pathway

Many this compound sesquiterpenoids exhibit potent anti-inflammatory activity, which is often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] The inhibitory action of certain drimanes on this pathway makes them attractive candidates for the development of new anti-inflammatory drugs.

The diagram below illustrates the general mechanism by which this compound compounds can inhibit the NF-κB pathway.

cluster_pathway NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb p50/p65-IκBα Complex ikb->nfkb_ikb nfkb p50/p65 nfkb->nfkb_ikb nfkb_active Active p50/p65 nfkb->nfkb_active nfkb_ikb->nfkb releases nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces This compound This compound Compound This compound->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

In this pathway, inflammatory stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex.[1] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65).[2] The active NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.[1] Some this compound sesquiterpenoids, such as polygodial and isotadeonal, have been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation of NF-κB.[1][2]

Conclusion

The structure elucidation of new this compound compounds is a meticulous process that relies on the synergistic application of modern chromatographic and spectroscopic techniques. This guide has provided a framework for the isolation, purification, and detailed structural analysis of these valuable natural products. A thorough understanding of these methodologies, coupled with an appreciation for their biological context, is crucial for advancing the discovery and development of new therapeutic agents derived from this compound sesquiterpenoids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antifungal Properties of Drimenol (B159378)

Abstract: Drimenol, a drimane-type sesquiterpenoid found in various plants, has emerged as a promising natural compound with potent, broad-spectrum antifungal properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of drimenol's antifungal activity, consolidating quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. The fungicidal activity of drimenol extends to a wide array of human and plant pathogenic fungi, including clinically relevant drug-resistant strains, highlighting its potential as a template for the development of novel antifungal therapeutics.[3][4][5]

Quantitative Antifungal Activity Spectrum

Drimenol exhibits fungicidal activity against a wide range of pathogenic fungi. Its efficacy, primarily quantified by Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50), has been systematically evaluated against yeasts, filamentous fungi, and plant pathogens. The following tables summarize the reported quantitative data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-Drimenol Against Yeast Pathogens
Fungal SpeciesStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Candida albicansSC531430 - 32Fluconazole0.25
Candida albicans (Fluconazole Resistant)BG230Fluconazole>64
Candida auris-50Fluconazole1
Candida glabrata-30Fluconazole8
Candida krusei-30Fluconazole32
Candida parapsilosis (Fluconazole Resistant)-32Fluconazole>64
Cryptococcus neoformans-8Fluconazole4
Trichophyton rubrum-62.5--
Trichophyton mentagrophytes-62.5--
Microsporum gypseum-62.5--

Data sourced from multiple studies.[1][6][7]

Table 2: Minimum Inhibitory Concentration (MIC) of (-)-Drimenol Against Filamentous Fungi and Other Pathogens
Fungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)
Aspergillus fumigatus8Posaconazole0.25
Blastomyces spp.4--
Saksenaea spp.4--
Pneumocystis carinii4--
Scedosporium spp.16--
Paecilomyces variotii16--
Fusarium spp.32--
Trichophyton equinum15--

Data compiled from studies demonstrating the broad-spectrum activity of drimenol.[1][6][7]

Table 3: Half-Maximal Inhibitory & Effective Concentrations (IC50 / EC50) of (-)-Drimenol
Fungal SpeciesAssayValue (µg/mL)
Candida albicansIC50~25
Saccharomyces cerevisiaeIC50~15
Botrytis cinereaEC5080
Septoria triticiIC5080.1
Cladosporium cucumerinumIC506.6

IC50 values were determined under standard yeast growth conditions (YPD medium), while EC50 values were determined for mycelial growth.[1][3][6][8][9]

Mechanism of Action

Genome-wide fitness profiling and mutant spot assays in Saccharomyces cerevisiae and Candida albicans have revealed that drimenol's mechanism of action is distinct from established antifungal classes.[6] Its effects are multifaceted, involving direct physical damage at high concentrations and targeted disruption of key cellular pathways at lower, clinically relevant concentrations.

  • Cell Wall/Membrane Disruption : At high concentrations (e.g., 100 µg/mL), drimenol causes the physical rupture of the fungal cell wall and/or membrane, leading to cell lysis.[3][4][5][8]

  • Disruption of Protein Trafficking : Genetic screening indicates that drimenol interferes with protein trafficking between the Golgi apparatus and the Endoplasmic Reticulum (ER).[1][7]

  • Inhibition of Protein Secretion : The compound affects the protein secretion (Sec) system, a critical pathway for fungal virulence and viability.[1]

  • Cell Signaling Interference : The mechanism appears to involve the Crk1 kinase, a cell division-related kinase.[3] Genome-wide assays identified that mutants with deletions in genes associated with Crk1 kinase function, such as Ret2 and Cdc37, were hypersensitive to drimenol.[3][4]

  • Reactive Oxygen Species (ROS) Production : In the plant pathogen Botrytis cinerea, drimenol treatment has been shown to increase the production of reactive oxygen species, suggesting that oxidative stress contributes to its fungicidal activity in certain species.[4][9]

Visualization of Drimenol's Proposed Mechanism

Drimenol_Mechanism cluster_drimenol Drimenol cluster_fungus Fungal Cell cluster_effects Cellular Effects Drimenol Drimenol Membrane Cell Wall/ Membrane Drimenol->Membrane High Conc. ER Endoplasmic Reticulum (ER) Drimenol->ER Crk1 Crk1 Kinase Pathway Drimenol->Crk1 ROS ROS Production Drimenol->ROS Induces Rupture Rupture & Lysis Membrane->Rupture Golgi Golgi Apparatus ER->Golgi Protein Secretion (Sec System) Golgi->ER Protein Trafficking (e.g., Ret2) Trafficking Disrupted Protein Trafficking Golgi->Trafficking Signaling Altered Cell Signaling Crk1->Signaling OxidativeStress Oxidative Stress ROS->OxidativeStress Death Fungal Cell Death Rupture->Death Trafficking->Death Signaling->Death OxidativeStress->Death

Caption: Proposed antifungal mechanisms of drimenol.

Experimental Protocols

The quantitative data presented were primarily generated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability across studies.

Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) for drimenol against various fungi was performed following the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[5][6][10]

  • Preparation of Stock Solutions : Synthetic (-)-drimenol was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL.[10][11]

  • Inoculum Preparation :

    • Yeasts (CLSI M27-A3) : Fungal isolates were cultured on appropriate agar (B569324) plates to obtain fresh colonies. The inoculum was prepared by suspending the fungal cells in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

    • Filamentous Fungi (CLSI M38-A2) : A suspension of fungal conidia was prepared from a mature culture, and the concentration was adjusted in RPMI-1640 medium to approximately 0.4 x 10⁴ to 5 x 10⁴ spores/mL.[7][10]

  • Microdilution Assay : The assay was conducted in 96-well microtiter plates. The antifungal compound was serially diluted two-fold in the appropriate broth medium (e.g., RPMI-1640) in the wells of the plate. Each well was then inoculated with the prepared fungal suspension.[6][7][10]

  • Incubation : Plates were incubated without shaking. For yeasts, incubation was at 35-37°C for 24 to 48 hours. For filamentous fungi, incubation was at 30-35°C for 48 to 72 hours, or until sufficient growth was observed in the drug-free control wells.[7][10]

  • MIC Determination : The MIC was defined as the lowest concentration of the compound at which no visible fungal growth was observed. This was determined both visually and with the aid of an inverted microscope.[6][10] Control wells containing medium with and without DMSO were included in each assay.

Visualization of Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_incubation Incubation cluster_analysis Analysis p1 Prepare Drimenol Stock Solution (in DMSO) a1 Perform 2-fold Serial Dilutions of Drimenol in RPMI-1640 p1->a1 p2 Culture Fungi on Agar Plates p3 Prepare Fungal Inoculum (0.5 McFarland Standard) p2->p3 p4 Dilute Inoculum in RPMI-1640 Medium p3->p4 a2 Inoculate Wells with Fungal Suspension p4->a2 a1->a2 a3 Include Growth & DMSO Controls a2->a3 i1 Incubate Plates (Yeasts: 35-37°C, 24-48h) (Molds: 30-35°C, 48-72h) a3->i1 an1 Visually & Microscopically Inspect for Growth i1->an1 an2 Determine MIC: Lowest concentration with no visible growth an1->an2

Caption: Workflow for CLSI Broth Microdilution Antifungal Susceptibility Testing.

Genome-Wide Fitness Profiling

To elucidate the mechanism of action, genome-wide fitness profiling assays were conducted using collections of mutants of S. cerevisiae (nonessential homozygous and essential heterozygous) and C. albicans (Tn-insertion mutants).[3]

  • Principle : This forward genetics approach identifies gene deletions or mutations that result in hypersensitivity to a compound, thereby revealing the biological pathways affected by the drug.

  • Methodology : Pooled collections of thousands of yeast mutants, each with a unique molecular barcode, are grown in the presence of a sub-lethal concentration of the test compound (drimenol). After a period of growth, genomic DNA is extracted, and the barcodes are amplified and quantified using next-generation sequencing.

  • Analysis : The abundance of each mutant strain in the drimenol-treated pool is compared to that in a control (DMSO-treated) pool. Strains that are significantly depleted in the presence of drimenol are considered "hypersensitive," and the corresponding genes are identified as potential targets or components of pathways affected by the compound. For drimenol, this approach identified genes related to the Crk1 kinase pathway, protein secretion, and vacuolar biogenesis.[3][5]

References

The Potent Threat of Drimanes: A Technical Guide to Their Cytotoxic Activity Against Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Drimane sesquiterpenoids, a class of natural products found in various plants, fungi, and marine organisms, are emerging as a significant source of novel anticancer drug candidates.[1][2][3] Their potent cytotoxic activity against a broad spectrum of cancer cell lines, with some compounds exhibiting efficacy in the low micro- and even nanomolar ranges, has garnered increasing attention within the scientific community.[1][2][3] This technical guide provides a comprehensive overview of the cytotoxic properties of this compound sesquiterpenoids, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their anticancer potential.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell proliferation. A substantial body of research has documented the IC50 values of numerous natural and semi-synthetic drimanes against a diverse panel of human cancer cell lines. This data, crucial for comparative analysis and identifying promising lead compounds, is summarized below.

Table 1: Cytotoxic Activity (IC50, µM) of Natural this compound Sesquiterpenoids Against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Source
PolygodialMCF-7 (Breast)71.4 ± 8.5[4][5]
PC-3 (Prostate)65.4 ± 5.5[4][5]
DU-145 (Prostate)70.6 ± 5.9[4][5]
HT-29 (Colon)89.2 ± 6.8[4][5]
MDA-MB231 (Breast)90.5 ± 8.2[4][5]
CoN (Non-tumoral)93.7 ± 9.1[4][5]
(-)-DrimenolMCF-7, PC-3, DU-145, HT-29, MDA-MB231, CoN>200[4]
IsopolygodialMCF-793.5 ± 6.7[5]
PC-390.2 ± 8.8[5]
DU-14588.4 ± 7.1[5]
HT-2997.5 ± 10.4[5]
MDA-MB23187.6 ± 9.2[5]
CoN97.1 ± 7.2[5]
DrimenolAll tested cell lines>200[5]
ConfertifolinAll tested cell lines>200[5]
IsodrimeninAll tested cell lines>200[5]
CinnamodialHL-60 (Leukemia), K562 (Leukemia)Less cytotoxic than capsicodendrin[1]
CapsicodendrinHL-60 (Leukemia), K562 (Leukemia)More cytotoxic than cinnamodial[1]
This compound lactones (from Dendrodoris carbunculosa)P388 (Lymphoma)4-17 µg/mL[1]
Polyene-substituted drimanes (from Aspergillus ustus)L5178Y (Murine lymphoma), PC-12, HeLa-[1]
A549 (Lung), HL-60 (Leukemia)-[1]
Dihydroxylated polyene-substituted this compound lactones (from Aspergillus flavus)HeLa, MCF-7 (Breast), MGC-803, A549 (Lung)1.4 to 8.3[1]
This compound from Fomes officinalisHL-60 (Leukemia), Bel-7402 (Hepatoma), KB (Nasopharyngeal)Moderate activity[1]
This compound sesquiterpene-conjugated amino acids (from Talaromyces minioluteus)HepG2 (Hepatocellular carcinoma)-[1]
Asperflavinoid CMCF-7 (Breast)10[6]
Ustusolate EMCF-7 (Breast)10[6]
Nigrofomin AJurkat (T-cell leukemia), NPC-TW01 (Nasopharyngeal), NCI-H661 (Lung)99.44-246.32[7]
Nigrofomin BJurkat (T-cell leukemia), NPC-TW01 (Nasopharyngeal), NCI-H661 (Lung)99.44-246.32[7]
Sterenoid ESMMC-7721 (Hepatoma), HL-60 (Leukemia)4.7 - 7.6[8]
Table 2: Cytotoxic Activity (IC50, µM) of Semi-Synthetic this compound Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Source
Derivative 6a (from (-)-Drimenol)MCF-7 (Breast)49.3[4]
PC-3 (Prostate)92.4[4]
HT-29 (Colon)84.2[4]
CoN (Non-tumoral)96.8[4]
Derivative 8c (from (-)-Drimenol)MCF-7 (Breast)35.5[4]
PC-3, HT-29>100[4]
CoN (Non-tumoral)98.2[4]
Derivative 8f (from (-)-Drimenol)MCF-7 (Breast)6.2[4][9]
PC-3 (Prostate)7.1[9]
HT-29 (Colon)26.2[9]
CoN (Non-tumoral)6.9[4]
Cinnamoyl derivatives 18 & 19 (from Drimys brasiliensis)K562 (Leukemia), Nalm-6 (Leukemia)10- to 20-fold more active than polygodial[1][3]
HWE derivative 73LNCaP (Prostate)5[1]
Cal27 (Oral squamous), HSC3 (Oral squamous), HeLa2 - 8 (GI50)[1]
Polygodial derivatives 50, 52, 53DU-145 (Prostate), PC-3 (Prostate), MCF-7 (Breast)Increased cytotoxicity compared to polygodial[3]

Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death

The cytotoxic effects of this compound sesquiterpenoids are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[4][10] The intrinsic mitochondrial pathway of apoptosis is a key mechanism, with several this compound derivatives demonstrated to disrupt the mitochondrial membrane potential.[4][10] This disruption leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, subsequently activating the caspase cascade and culminating in apoptosis.[10]

Furthermore, some drimanes have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[11] By inhibiting IKKβ, a key kinase in the NF-κB pathway, these compounds can suppress the activation of NF-κB, which is often constitutively active in cancer cells and contributes to their survival and proliferation.[11]

Signaling Pathway Diagrams

Apoptosis_Pathway Drimanes This compound Sesquiterpenoids Mitochondria Mitochondria Drimanes->Mitochondria disrupts membrane potential CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by drimanes.

NFkB_Pathway Drimanes This compound Sesquiterpenoids IKK IKKβ Drimanes->IKK IkB IκBα IKK->IkB phosphorylation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by drimanes.

Experimental Protocols: A Guide to Methodologies

The evaluation of the cytotoxic activity of this compound sesquiterpenoids relies on a series of well-established in vitro assays. Understanding these protocols is essential for interpreting the data and designing future studies.

Cytotoxicity Assessment: The MTT Assay

A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and incubated for a specified period, typically 72 hours.[4][5]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT.[4]

  • Formazan (B1609692) Solubilization: The MTT is reduced by metabolically active cells to form purple formazan crystals, which are then dissolved using a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[4]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[4]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.[4]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate for cell attachment Seed_Cells->Incubate_Attach Treat_Cells Treat with this compound Compounds Incubate_Attach->Treat_Cells Incubate_Treatment Incubate for 72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow of the MTT cytotoxicity assay.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, several assays can be employed:

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[9] A luminescent or colorimetric substrate for the specific caspase is added to the cell lysate, and the resulting signal is proportional to the enzyme's activity.[4]

  • Mitochondrial Membrane Potential (MMP) Assays: The loss of MMP is an early indicator of apoptosis.[5][10] Fluorescent dyes, such as rhodamine 123, are used to stain mitochondria.[5] In healthy cells, the dye accumulates in the mitochondria, resulting in a strong fluorescent signal. In apoptotic cells, the disrupted MMP prevents dye accumulation, leading to a decrease in fluorescence, which can be quantified by flow cytometry.[5]

  • Nuclear Staining: Dyes like Hoechst 33342 are used to visualize nuclear morphology.[5] Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation, which can be observed using fluorescence microscopy.[5]

Structure-Activity Relationships: The Key to Potency

The cytotoxic activity of this compound sesquiterpenoids is significantly influenced by their chemical structure. Key structural features that have been identified as important for activity include:

  • The α,β-unsaturated dialdehyde (B1249045) moiety: This feature, present in compounds like polygodial, is crucial for cytotoxic activity.[1] Drimanes lacking this feature often show significantly reduced or no activity.[1]

  • The configuration at the C9 position: The stereochemistry at this position can impact the compound's biological activity.[3]

  • Substitution at various positions: The addition of functional groups, such as cinnamoyl derivatives, can dramatically increase cytotoxicity.[1][3] For instance, cinnamoyl derivatives of drimanes have shown 10- to 20-fold greater activity than the parent compound, polygodial.[1][3]

Conclusion and Future Directions

This compound sesquiterpenoids represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their potent cytotoxic activity, coupled with their ability to induce apoptosis through multiple pathways, makes them attractive candidates for further investigation. Future research should focus on:

  • Lead Optimization: Semi-synthetic modifications of the this compound scaffold can lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising compounds identified in vitro need to be evaluated in preclinical animal models to assess their efficacy and safety in a whole-organism context.

  • Target Identification: Further elucidation of the specific molecular targets of drimanes will provide a deeper understanding of their mechanisms of action and facilitate the rational design of more effective anticancer drugs.

The continued exploration of the rich chemical diversity of this compound sesquiterpenoids holds great promise for the discovery of the next generation of cancer chemotherapeutics.

References

Neurotrophic Activities of Drimane Sesquiterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Drimane sesquiterpenoids, a class of bicyclic natural products, have emerged as promising compounds with significant neurotrophic activities. Primarily isolated from fungal sources, these molecules have demonstrated the ability to promote neuronal survival and neurite outgrowth, making them attractive candidates for the development of therapeutics for neurodegenerative diseases. This technical guide provides an in-depth overview of the neurotrophic properties of this compound sesquiterpenoids, with a focus on their ability to potentiate Nerve Growth Factor (NGF) signaling. It includes a compilation of quantitative data, detailed experimental protocols for assessing their activity, and visualizations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and natural product chemistry.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. One promising therapeutic strategy is the use of neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. However, the clinical application of protein-based neurotrophic factors is limited by their poor bioavailability and inability to cross the blood-brain barrier. Consequently, there is a significant interest in identifying small molecules that can mimic or enhance the activity of endogenous neurotrophic factors like Nerve Growth Factor (NGF).

This compound sesquiterpenoids, natural compounds found in a variety of fungi and plants, have been identified as potent enhancers of NGF-mediated neurite outgrowth.[1][2][3] These compounds do not typically exhibit neurotrophic activity on their own but significantly amplify the effects of NGF, even at low concentrations. This guide summarizes the current understanding of the neurotrophic activities of this compound sesquiterpenoids, providing a valuable resource for their further investigation and potential therapeutic development.

Quantitative Data on Neurotrophic Activities

The neurotrophic activity of this compound sesquiterpenoids is typically assessed by their ability to promote neurite outgrowth in rat pheochromocytoma (PC-12) cells in the presence of a suboptimal concentration of NGF. The following table summarizes quantitative data from various studies.

This compound SesquiterpenoidSource OrganismConcentration of CompoundConcentration of NGFObserved EffectReference
Abundisporin AAbundisporus violaceus5 µg/mL5 ng/mLSignificantly increased neurite outgrowth[3]
Abundisporin FAbundisporus violaceus5 µg/mL5 ng/mLSignificantly increased neurite outgrowth[3]
3β,6α-dihydroxycinnamolideCyathus africanus10 µMNot specified, but NGF-mediatedEnhanced neurite outgrowth[2]
2-keto-3β,6β-dihydroxycinnamolideCyathus africanus10 µMNot specified, but NGF-mediatedEnhanced neurite outgrowth[2]
Khamkhain ACerrena sp.Not specified5 ng/mLSignificantly enhanced neurite outgrowth[1]
Khamkhain BCerrena sp.Not specified5 ng/mLEnhanced neurite outgrowth[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the neurotrophic activities of this compound sesquiterpenoids.

General Experimental Workflow for Assessing Neurotrophic Activity

The following diagram illustrates a typical workflow for screening and characterizing the neurotrophic effects of this compound sesquiterpenoids.

experimental_workflow cluster_prep Preparation cluster_assay Neurite Outgrowth Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Compound This compound Sesquiterpenoid Isolation & Purification Treatment Treatment with this compound + NGF Compound->Treatment PC12_Culture PC-12 Cell Culture Plating Cell Plating in Collagen-Coated Wells PC12_Culture->Plating Plating->Treatment Incubation Incubation (48-72h) Treatment->Incubation Western_Blot Western Blot for Signaling Proteins (p-ERK, p-Akt) Treatment->Western_Blot Imaging Image Acquisition (Phase-contrast Microscopy) Incubation->Imaging Quantification Neurite Length Quantification Imaging->Quantification Stats Statistical Analysis Quantification->Stats

A generalized workflow for evaluating the neurotrophic activity of this compound sesquiterpenoids.
PC-12 Cell Neurite Outgrowth Assay

This protocol is a standard method for quantifying the neurotrophic effects of test compounds.

  • Cell Line and Culture:

    • Rat pheochromocytoma (PC-12) cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Plating: 96-well plates are coated with collagen type IV. PC-12 cells are seeded at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

    • Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are treated with a suboptimal concentration of NGF (typically 5 ng/mL) in the presence or absence of the test this compound sesquiterpenoid (e.g., 5-10 µM). A vehicle control (e.g., DMSO) is also included.

    • Incubation: Cells are incubated for 48 to 72 hours to allow for neurite outgrowth.

    • Imaging and Quantification:

      • Images of the cells are captured using a phase-contrast microscope.

      • The length of the longest neurite for at least 50 cells per well is measured using image analysis software (e.g., ImageJ). A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

      • The percentage of neurite-bearing cells can also be determined.

Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the molecular mechanism underlying the neurotrophic effects of this compound sesquiterpenoids.

  • Cell Lysis and Protein Quantification:

    • PC-12 cells are treated as described in the neurite outgrowth assay for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Signaling Pathways

This compound sesquiterpenoids exert their neurotrophic effects by potentiating the NGF signaling cascade. The precise molecular target of these compounds is not yet fully elucidated, and it is currently understood that they do not directly bind to the TrkA receptor but rather enhance the downstream signaling initiated by NGF.

NGF-TrkA Signaling Pathway Potentiation

The diagram below illustrates the proposed mechanism of action where this compound sesquiterpenoids amplify the NGF-induced signaling pathway, leading to enhanced neurite outgrowth.

ngf_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binds This compound This compound Sesquiterpenoid PI3K PI3K This compound->PI3K Potentiates Ras Ras This compound->Ras Potentiates TrkA->PI3K Activates TrkA->Ras Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Neurite_Outgrowth Neurite Outgrowth & Survival CREB->Neurite_Outgrowth Promotes Gene Transcription for

Potentiation of the NGF-TrkA signaling cascade by this compound sesquiterpenoids.

Conclusion and Future Directions

This compound sesquiterpenoids represent a compelling class of natural products with significant potential for the development of novel neurotrophic therapies. Their ability to potentiate NGF signaling at low concentrations makes them particularly attractive for overcoming the limitations of direct neurotrophin administration. While the research highlighted in this guide provides a strong foundation, further studies are needed to fully elucidate their mechanism of action. Key future research directions include:

  • Target Identification: Identifying the precise molecular target(s) of this compound sesquiterpenoids within the NGF signaling pathway is crucial.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will help in the design and synthesis of more potent and selective analogs.

  • In Vivo Efficacy: Evaluating the efficacy of promising this compound sesquiterpenoids in animal models of neurodegenerative diseases is a critical next step.

The continued exploration of this compound sesquiterpenoids holds great promise for the discovery of new therapeutic agents for a range of debilitating neurological disorders.

References

The Antifeedant Properties of Polygodial: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the potent insect deterrent, polygodial, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols for its evaluation.

Executive Summary

Polygodial, a naturally occurring sesquiterpenoid dialdehyde (B1249045), has demonstrated significant antifeedant properties against a wide range of insect pests. This technical guide provides a comprehensive overview of the current scientific understanding of polygodial's mode of action, supported by quantitative data from various bioassays. Detailed experimental protocols are provided to facilitate further research and development of polygodial-based pest management strategies. The primary mechanism of polygodial's antifeedant activity is attributed to its interaction with insect gustatory systems, primarily through the activation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1. This activation leads to aversive behavioral responses, effectively deterring insects from feeding. Structure-activity relationship studies have further elucidated the critical functional groups responsible for its bioactivity, paving the way for the synthesis of novel, potent analogues.

Introduction

The search for effective and environmentally benign alternatives to synthetic insecticides has led to a growing interest in plant-derived compounds with insect-deterrent properties. Among these, polygodial, a drimane sesquiterpene found in various plant species such as water pepper (Polygonum hydropiper), has emerged as a promising candidate due to its potent antifeedant activity.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the antifeedant properties of polygodial.

Mechanism of Action

Polygodial's antifeedant effects are primarily mediated through its interaction with the peripheral and central nervous systems of insects, particularly the gustatory receptor neurons (GRNs).[3][4][5] The unsaturated dialdehyde functionality of polygodial is crucial for its biological activity, allowing it to interact with biological nucleophiles.[1][2]

Activation of TRP Channels

A key molecular target for polygodial is the Transient Receptor Potential (TRP) channel family, specifically TRPA1 and TRPV1.[6][7][8] These ion channels are involved in sensing noxious stimuli, including chemical irritants, and are expressed in sensory neurons.

  • TRPA1 Activation: Polygodial is a potent activator of the TRPA1 channel, with an EC50 of 400 nM.[7] This activation in sensory neurons is believed to be a primary contributor to its pungent taste and antifeedant properties.[6][8] Studies on TRPA1-deficient mice have shown a significant reduction in nocifensive behavior in response to polygodial, confirming TRPA1 as a major receptor for its deterrent effects.[6][8]

  • TRPV1 Modulation: Polygodial also acts as an agonist of the TRPV1 channel, which is known to be involved in the sensation of heat and pain.[9][10][11] At low concentrations, polygodial increases intracellular calcium levels in a manner preventable by TRPV1 antagonists, while at higher concentrations, it can block calcium uptake.[10] The interaction with TRPV1 contributes to the overall aversive sensory input experienced by the insect.

TRP_Channel_Activation polygodial Polygodial trpa1 TRPA1 Channel polygodial->trpa1 Activates (EC50 = 400 nM) trpv1 TRPV1 Channel polygodial->trpv1 Agonist Activity neuron Gustatory Receptor Neuron trpa1->neuron trpv1->neuron ca_influx Ca2+ Influx neuron->ca_influx feeding_deterrence Feeding Deterrence ca_influx->feeding_deterrence

Caption: Signaling pathway of polygodial-induced feeding deterrence.

Interaction with Cellular Membranes

Beyond its specific receptor interactions, polygodial can also disrupt cellular membranes. Its ability to act as a nonionic surfactant allows it to interfere with the lipid-protein interface of integral membrane proteins, potentially denaturing them.[12] This mechanism is thought to contribute to its antifungal activity by inhibiting plasma membrane H+-ATPase and may also play a role in its insecticidal effects by causing general cellular damage.[12][13][14]

Quantitative Antifeedant Activity

The antifeedant efficacy of polygodial has been quantified against a variety of insect species using leaf disc choice and no-choice bioassays. The effective concentration required to deter 50% of the insect population (EC50) is a key metric for comparison.

Insect SpeciesBioassay TypeEC50 (nmol/cm²)EC50 (µg/g FW)Reference
Spodoptera frugiperdaLeaf Disc Choice23.28 - 25.63-[15][16][17]
Epilachna paenulataLeaf Disc Choice50.50 - 59.00-[15][16][17]
Bemisia tabaciLeaf Disc Dual-Choice-~25[18]
Myzus persicaeLeaf Disc Dual-Choice-~54[18]
Spodoptera littoralisLeaf Disc No-Choice--[1][19][20]
Leptinotarsa decemlineataLeaf Disc No-Choice--[1][19][20]
Rhopalosiphum padi---[1][19][20]

Note: A direct comparison of EC50 values across different studies can be challenging due to variations in experimental protocols, insect life stages, and assay conditions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Leaf Disc No-Choice Antifeedant Bioassay

This protocol is adapted from studies on Spodoptera littoralis and Leptinotarsa decemlineata.[1][19][20]

Objective: To determine the antifeedant activity of polygodial in a no-choice feeding scenario.

Materials:

  • Polygodial dissolved in an appropriate solvent (e.g., ethanol (B145695) or acetone).

  • Fresh host plant leaves (e.g., cabbage for S. littoralis, potato for L. decemlineata).

  • Cork borer to create leaf discs of a standard size (e.g., 2 cm diameter).

  • Petri dishes lined with moist filter paper.

  • Third-instar larvae of the target insect species, starved for 4 hours prior to the experiment.

  • Control solution (solvent only).

Procedure:

  • Prepare a series of polygodial solutions of varying concentrations.

  • Apply a known volume (e.g., 50 µL) of each test solution or the control solution evenly onto the surface of a leaf disc.

  • Allow the solvent to evaporate completely.

  • Place one treated leaf disc into each Petri dish.

  • Introduce one starved larva into each Petri dish.

  • Maintain the Petri dishes in a controlled environment (e.g., 25°C, 70% RH, 16:8 L:D photoperiod).

  • After 24 hours, remove the larvae and the remaining leaf material.

  • Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the consumption in the control group and T is the consumption in the treated group.

  • Determine the EC50 value by probit analysis of the dose-response data.

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare Polygodial Solutions treat_discs Treat Leaf Discs prep_solution->treat_discs prep_discs Cut Leaf Discs prep_discs->treat_discs starve_larvae Starve Larvae (4h) introduce_larvae Introduce Larvae to Petri Dish starve_larvae->introduce_larvae evaporate Evaporate Solvent treat_discs->evaporate evaporate->introduce_larvae incubate Incubate (24h) introduce_larvae->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi determine_ec50 Determine EC50 calculate_afi->determine_ec50

Caption: Workflow for a leaf disc no-choice antifeedant bioassay.

Electrophysiological Recording from Gustatory Receptor Neurons

This protocol provides a general framework for recording the activity of insect gustatory sensilla in response to polygodial.

Objective: To directly measure the neural response of taste neurons to polygodial.

Materials:

  • Live insect preparation (e.g., caterpillar with exposed maxillary palps).

  • Micromanipulator.

  • Glass capillary electrodes.

  • Electrolyte solution (e.g., 10 mM KCl).

  • Polygodial dissolved in the electrolyte solution.

  • AC/DC amplifier.

  • Data acquisition system and software.

  • Faraday cage to shield from electrical noise.

Procedure:

  • Immobilize the insect preparation on a platform.

  • Pull a glass capillary to a fine tip and fill it with the electrolyte solution containing a known concentration of polygodial. This will serve as the recording and stimulating electrode.

  • Insert a reference electrode (e.g., a silver wire) into the insect's body.

  • Using the micromanipulator, carefully bring the tip of the recording electrode into contact with a single gustatory sensillum.

  • Record the electrical activity (action potentials) for a defined period (e.g., 1-2 seconds).

  • As a control, record the response to the electrolyte solution alone.

  • Analyze the spike frequency and pattern to quantify the neuronal response.

Structure-Activity Relationships

Studies on polygodial derivatives have provided insights into the structural features essential for its antifeedant activity. The presence of the unsaturated dialdehyde moiety is critical.[1][2] Modification of the C-9 aldehyde group, for instance by converting it to an acetal, generally leads to a reduction in antifeedant activity against several insect species.[2] However, the specific structure-activity relationship can vary depending on the insect species, suggesting differences in their molecular targets.[2] For example, a ketoaldehyde derivative of polygodial was found to be a more potent antifeedant against Leptinotarsa decemlineata than polygodial itself.[2]

Conclusion and Future Directions

Polygodial is a potent, naturally occurring antifeedant with a multi-faceted mechanism of action. Its ability to activate key sensory receptors in insects, leading to strong feeding deterrence, makes it a valuable lead compound for the development of novel pest control agents. Future research should focus on:

  • Optimizing formulations: Developing formulations that enhance the stability and delivery of polygodial in agricultural settings.

  • Synergistic combinations: Investigating the potential for synergistic effects when polygodial is combined with other natural or synthetic insecticides.

  • Target specificity: Further elucidating the differences in molecular targets across various insect species to develop more selective control strategies.

  • Analogue synthesis: Synthesizing and screening novel polygodial analogues with improved potency, stability, and target specificity.

By continuing to explore the rich biology of polygodial, the scientific community can unlock its full potential as a safe and effective tool for integrated pest management.

References

The Expansive Chemical Diversity of Drimane-Type Sesquiterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Abstract

Drimane-type sesquiterpenes represent a structurally diverse class of natural products characterized by a bicyclic decahydronaphthalene (B1670005) skeleton.[1] Found across a wide range of organisms, including plants, fungi, and marine life, these compounds exhibit a remarkable array of biological activities, making them a fertile ground for drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the chemical diversity, biological activities, and biosynthetic pathways of this compound sesquiterpenes. Detailed experimental protocols for their isolation, characterization, and biological evaluation are presented to facilitate further research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of natural products.

Introduction: The this compound Scaffold - A Privileged Structure in Nature

This compound sesquiterpenoids are a large and ever-expanding family of C15 isoprenoids built upon a characteristic bicyclic this compound core.[1] The first member of this class, (-)-drimenol, was isolated from the bark of Drimys winteri in 1959.[4] Since then, hundreds of this compound derivatives have been identified, showcasing a wide variety of oxidation patterns and functional group substitutions.[5] This structural diversity gives rise to a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antifungal, antibacterial, and antifeedant properties.[2][3][6] The potent and varied bioactivities of this compound sesquiterpenes have positioned them as promising lead compounds in the development of new therapeutic agents.

Chemical Diversity of this compound-Type Sesquiterpenes

The chemical diversity of this compound sesquiterpenes stems from the varied oxygenation patterns and stereochemical configurations around the core bicyclic structure. These modifications, occurring at various positions, lead to a wide array of derivatives, including alcohols, aldehydes, ketones, lactones, and esters.[3] This section explores the structural variety within this class of compounds, with a focus on those exhibiting significant biological activity.

Table 1: Cytotoxic Activity of this compound-Type Sesquiterpenes against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
PolygodialDU145 (Prostate)71.4 ± 8.5[6]
PC-3 (Prostate)89.2 ± 6.8[6]
MCF-7 (Breast)93.7 ± 9.1[6]
IsopolygodialDU145 (Prostate)>200[6]
PC-3 (Prostate)>200[6]
MCF-7 (Breast)>200[6]
DrimenolDU145 (Prostate)>200[6]
PC-3 (Prostate)>200[6]
MCF-7 (Breast)>200[6]
Drimanenoid DK562 (Leukemia)12.88 ± 0.11[7]
Compound 18 (Cinnamoyl derivative)Various (16 lines)Most active of series[3]
Table 2: Antifungal Activity of this compound-Type Sesquiterpenes
CompoundFungal SpeciesMIC (µg/mL)Reference
DrimenolCandida albicans30[8]
Candida albicans (FLU resistant)50[8]
Cryptococcus spp.50[8]
Dermatophyte fungi15[8]
PolygodialCandida albicans3.13[9]
WarburganalCandida albicans4.5[9]
Candida glabrata50[9]
DrimendiolCandida spp.12 - 50[9]
EpidrimendiolCandida spp.12 - 50[9]
3β-hydroxydrimendiolC. parapsilosis12.5[9]
C. krusei15.0[9]
C. albicans15.0[9]
Table 3: Anti-inflammatory Activity of this compound-Type Sesquiterpenes
CompoundAssayIC50 or InhibitionReference
PolygodialNF-κB-SEAP expression (THP-1 cells)56.9% inhibition at 25 µM[10]
IsotadeonalNF-κB-SEAP expression (THP-1 cells)71.4% inhibition at 1 µM[10]
Sinenseine ANO production (LPS-induced RAW 264.7)IC50 = 8.3 ± 1.2 µM[7]
Compound 5 (from Penicillium sp.)NO production (LPS-induced RAW264.7)Significant inhibition[11]

Biosynthesis and Signaling Pathways

The biosynthesis of this compound-type sesquiterpenes originates from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP).[5] The cyclization of FPP to form the characteristic bicyclic this compound skeleton is a key step, catalyzed by terpene synthases. Further enzymatic modifications, such as hydroxylations and oxidations, lead to the vast array of this compound structures observed in nature.

Drimane_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Drimenyl_Cation Drimenyl Cation FPP->Drimenyl_Cation Terpene Synthase (Drimenol Synthase) Drimenol Drimenol Drimenyl_Cation->Drimenol Oxidized_Drimanes Oxidized Drimanes (e.g., Polygodial, Drimenal) Drimenol->Oxidized_Drimanes Cytochrome P450 Monooxygenases

Caption: Biosynthesis of this compound sesquiterpenes from farnesyl diphosphate (FPP).

Certain this compound sesquiterpenes, such as polygodial and isotadeonal, have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 NFkB_p65 p65 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation Polygodial Polygodial/ Isotadeonal Polygodial->IKK Inhibits DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenes.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound-type sesquiterpenes.

General Experimental Workflow

The general workflow for the investigation of this compound sesquiterpenes from a natural source involves several key stages, from extraction to biological testing.

Experimental_Workflow Start Plant/Fungal Material Extraction Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column, HPLC) Crude_Extract->Chromatography Pure_Compounds Pure this compound Sesquiterpenes Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Biological_Assays Biological Assays (Cytotoxicity, Antifungal, Anti-inflammatory) Pure_Compounds->Biological_Assays Data_Analysis Data Analysis and Structure-Activity Relationship Structure_Elucidation->Data_Analysis Biological_Assays->Data_Analysis End Lead Compound Identification Data_Analysis->End

References

Methodological & Application

Total Synthesis of Drimenol and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the bioactive sesquiterpenoid drimenol (B159378) and its analogues. This document includes detailed experimental protocols for key synthetic transformations, quantitative data on reaction yields and biological activities, and visualizations of synthetic workflows.

Introduction

Drimenol, a drimane sesquiterpenoid first isolated from the bark of Drimys winteri, has garnered significant attention due to its wide range of biological activities, including antifungal, antibacterial, and anti-insect properties.[1][2] The limited availability from natural sources has spurred the development of various synthetic strategies to access drimenol and its structurally diverse analogues for further biological evaluation and drug discovery efforts. This document outlines several prominent total synthesis approaches, providing detailed protocols for key reactions.

Synthetic Strategies Overview

The total synthesis of drimenol has been accomplished through various routes, primarily utilizing chiral pool starting materials to establish the correct stereochemistry of the decalin core. Prominent starting materials include (+)-sclareolide, ambreinolide, and larixol.[3][4][5] Additionally, semi-synthetic approaches from more complex natural products like polygodial have been reported.[6] Biosynthetic and chemoenzymatic strategies are also emerging as powerful alternatives.[7][8]

A common strategy involves the degradation of a larger terpenoid to a this compound skeleton, followed by functional group manipulations to afford drimenol. Key reactions frequently employed include Baeyer-Villiger oxidation, acid-catalyzed dehydrations, and various oxidation and reduction reactions.

Data Presentation

Table 1: Comparison of Selected Total Syntheses of (-)-Drimenol
Starting MaterialKey IntermediatesNumber of StepsOverall Yield (%)Reference
(+)-Sclareolide8-hydroxy-drimenol3 (from sclareolide (B1681565) to 8-hydroxy-drimenol)Not explicitly stated for the full sequence in a single source[9]
AmbreinolideΔ¹²-Dehydroambreinolide, (+)-Drimane-8α,11-diol7~13[3]
LarixolEpoxy diol, Diacetoxy aldehyde832.5[3]
SclareolAcetoxy aldehyde, 11-monoacetate of drimanediol4~17 (for drimenyl acetate)[3]
Table 2: Antifungal Activity of Drimenol and Analogues
CompoundFungal SpeciesActivity MetricValue (µg/mL)Reference
(-)-DrimenolCandida albicansIC₅₀~25[1][10]
(-)-DrimenolSaccharomyces cerevisiaeIC₅₀~15[10]
(-)-DrimenolCandida albicansMIC8 - 64[1][8]
(-)-DrimenolAspergillus spp.MIC8 - 64[1][8]
(-)-DrimenolCryptococcus spp.MIC8 - 64[1]
(-)-DrimenolFluconazole-resistant C. albicansMIC8 - 64[1]
(-)-DrimenolCandida aurisComplete inhibition60[8]
(+)-AlbicanolCandida albicans-Weaker than drimenol[1]
This compound-amide derivative A2Botrytis cinereaIC₅₀3.18[5]
This compound-amide derivative A2Glomerella cingulataIC₅₀10.48[5]
This compound-amide derivative A3Botrytis cinereaIC₅₀4.25[5]
This compound-amide derivative A3Alternaria brassicaeIC₅₀6.87[5]

Experimental Protocols

Protocol 1: Synthesis of (-)-Drimenol from (+)-Sclareolide

This protocol outlines a key sequence in the synthesis of (-)-drimenol starting from the commercially available (+)-sclareolide. The main steps involve a Baeyer-Villiger oxidation to form a lactone, followed by reduction and acid-catalyzed dehydration.[9]

Step 1: Baeyer-Villiger Oxidation of (+)-Sclareolide

  • Materials and Reagents: (+)-Sclareolide, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH₂Cl₂), Sodium bicarbonate (NaHCO₃) solution (saturated), Sodium sulfite (B76179) (Na₂SO₃) solution (10%), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve (+)-sclareolide (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding 10% sodium sulfite solution.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding lactone.

Step 2: Reduction to 8-hydroxy-drimenol

  • Materials and Reagents: Lactone intermediate from Step 1, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Add a solution of the lactone (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then water again.

    • Stir the resulting mixture until a white precipitate forms.

    • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain crude 8-hydroxy-drimenol, which can be purified by column chromatography.

Step 3: Acid-Catalyzed Dehydration to (-)-Drimenol

  • Materials and Reagents: 8-hydroxy-drimenol, p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), Benzene (B151609) or toluene, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 8-hydroxy-drimenol (1.0 eq) in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford (-)-drimenol.

Protocol 2: Synthesis of Drimenol from this compound-8α,11-diol 11-monoacetate

This protocol describes a convenient method for the synthesis of drimenol from a readily available precursor.[7]

  • Materials and Reagents: this compound-8α,11-diol 11-monoacetate, Ethanol (B145695), Sulfuric acid (H₂SO₄), Diethyl ether, Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound-8α,11-diol 11-monoacetate in ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to obtain a crude mixture of drimenol and its isomer.

    • Purify by recrystallization from hexane (B92381) to obtain pure drimenol.

Protocol 3: Swern Oxidation of Drimenol to Drimenal

This protocol details the oxidation of the primary alcohol of drimenol to the corresponding aldehyde, drimenal, a key intermediate for the synthesis of other this compound sesquiterpenoids.

  • Materials and Reagents: Drimenol, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) (Et₃N), Dichloromethane (CH₂Cl₂), Anhydrous conditions.

  • Procedure:

    • Under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

    • Add a solution of drimenol (1.0 eq) in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C. Stir for 30 minutes.

    • Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude drimenal by column chromatography on silica gel.

Mandatory Visualization

Total_Synthesis_of_Drimenol_from_Sclareolide Sclareolide (+)-Sclareolide Lactone Lactone Intermediate Sclareolide->Lactone Baeyer-Villiger Oxidation (m-CPBA) Diol 8-hydroxy-drimenol Lactone->Diol Reduction (LiAlH4) Drimenol (-)-Drimenol Diol->Drimenol Acid-catalyzed Dehydration (p-TsOH)

Caption: Synthetic workflow for the total synthesis of (-)-drimenol from (+)-sclareolide.

Synthesis_of_Drimenol_Analogues_from_Drimenol Drimenol Drimenol Drimenal Drimenal Drimenol->Drimenal Swern Oxidation Polygodial Polygodial Drimenal->Polygodial Further Oxidation Drimendiol Drimendiol Polygodial->Drimendiol Reduction (NaBH4)

Caption: Synthesis of drimenol analogues, drimenal, polygodial, and drimendiol, starting from drimenol.

References

Application Notes and Protocols for the Semi-synthesis of Drimane Derivatives from Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the semi-synthesis of various drimane derivatives, utilizing the readily available labdane (B1241275) diterpene, sclareol (B1681606), as a starting material. The protocols outlined below focus on key transformations to produce valuable compounds such as the fragrance ingredient Ambroxide, as well as bioactive this compound amides and other nitrogen-containing analogues.

Introduction

Sclareol, a diterpene alcohol extracted from Salvia sclarea (clary sage), serves as a versatile and economically significant chiral precursor for the synthesis of a range of this compound sesquiterpenoids. The this compound skeleton is a common motif in a variety of natural products exhibiting diverse biological activities, including antifungal, antimicrobial, and cytotoxic properties. This document details established synthetic pathways, providing researchers with protocols for the preparation of key this compound intermediates and final target molecules.

Core Synthetic Pathways from Sclareol

The semi-synthesis of this compound derivatives from sclareol typically commences with the oxidative degradation of the side chain to form the key intermediate, sclareolide (B1681565). From sclareolide, various synthetic routes diverge to yield a plethora of this compound derivatives. The most prominent pathway leads to the commercially important fragrance molecule, Ambroxide. Other significant transformations include the synthesis of this compound amides and other nitrogenous derivatives, which have shown potential in medicinal chemistry.

logical_relationships sclareol Sclareol sclareolide Sclareolide sclareol->sclareolide Oxidation ambradiol Ambradiol sclareolide->ambradiol Reduction drimane_amides This compound Amides sclareolide->drimane_amides Aminolysis drimenone Drimenone sclareolide->drimenone Multi-step synthesis ambroxide Ambroxide ambradiol->ambroxide Cyclization n_drimanes Nitrogen-containing Drimanes oxime Drimenone Oxime drimenone->oxime Oximation oxime->n_drimanes Reduction

Caption: Overview of synthetic pathways from sclareol.

Part 1: Synthesis of Ambroxide

The synthesis of Ambroxide from sclareol is a well-established three-step process.

Step 1: Oxidation of Sclareol to Sclareolide

The oxidative cleavage of the sclareol side chain is a critical step and can be achieved through various methods, including the use of potassium permanganate (B83412) or ozone.

Protocol 1: Oxidation using Ozone [1][2]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Ozonolysis cluster_workup Work-up & Purification dissolve Dissolve Sclareol in Acetic Acid add_reagents Add Water and Sodium Hydroxide (B78521) dissolve->add_reagents ozonolysis Pass O3/O2 stream (5 hours, <30°C) add_reagents->ozonolysis purge Purge with N2 ozonolysis->purge quench Quench with Sodium Sulfite purge->quench acidify Adjust pH to 2 with 6M HCl quench->acidify extract Extract with EtOAc:Heptane acidify->extract purify Wash, Dry, Concentrate & Crystallize extract->purify

Caption: Workflow for the oxidation of sclareol to sclareolide using ozone.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 100 g of sclareol in 240 g of acetic acid. To this solution, add 152 g of water and 8 g of sodium hydroxide while stirring at 20°C.[2]

  • Ozonolysis: Pass a stream of 10% (w/w) ozone in oxygen through the mixture at a flow rate of 3.0 L/min for 5 hours. Maintain the reaction temperature below 30°C using a cooling bath.[1][2]

  • Quenching: After 5 hours, purge the solution with nitrogen gas to remove excess ozone.[1]

  • Work-up: To quench any peroxides, add 5.5 g of sodium sulfite. After stirring for several minutes, adjust the pH of the mixture to 2 with 6 M HCl.[1]

  • Extraction and Purification: Extract the mixture twice with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml). The combined organic layers are then washed, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield crude sclareolide. Further purification can be achieved by crystallization.[1]

Table 1: Quantitative Data for the Oxidation of Sclareol to Sclareolide

Oxidizing AgentCatalystSolvent SystemYield (%)Reference
Ozone (O₃)-Acetic Acid, WaterHigh[1][2]
Potassium Permanganate (KMnO₄)-Alkaline aqueous solutionGood[3]
Hypochlorite SaltRuthenium SaltMethylene ChlorideGood[4]
Step 2: Reduction of Sclareolide to Ambradiol

The lactone functional group of sclareolide is reduced to the corresponding diol, ambradiol, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

experimental_workflow_reduction cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification prepare_lah Prepare LiAlH4 suspension in THF add_sclareolide Add Sclareolide solution dropwise prepare_lah->add_sclareolide reflux Reflux the reaction mixture add_sclareolide->reflux quench Quench excess LiAlH4 (Fieser workup) reflux->quench filter_salts Filter aluminum salts quench->filter_salts extract_dry Dry organic phase filter_salts->extract_dry concentrate Concentrate to yield crude Ambradiol extract_dry->concentrate

Caption: Workflow for the reduction of sclareolide to ambradiol.

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Sclareolide: Slowly add a solution of sclareolide in anhydrous THF to the LiAlH₄ suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitor by TLC).

  • Work-up (Fieser Method): Cool the reaction mixture in an ice bath. For 'x' g of LiAlH₄ used, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.[5] Stir the resulting granular precipitate for 15 minutes.

  • Purification: Filter the aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ambradiol.[1]

Table 2: Quantitative Data for the Reduction of Sclareolide to Ambradiol

Reducing AgentSolventYield (%)Reference
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)High[1]
Manganese Pincer Complex / H₂Ethanolup to 99.3%[6]
Step 3: Cyclodehydration of Ambradiol to Ambroxide

The final step is an acid-catalyzed intramolecular cyclization of ambradiol to form the cyclic ether, Ambroxide.

Protocol 3: Cyclodehydration using p-Toluenesulfonic Acid [1]

Experimental Protocol:

  • Reaction Setup: Dissolve ambradiol in a suitable organic solvent such as toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Ambroxide. Further purification can be achieved by column chromatography or crystallization.

Table 3: Quantitative Data for the Cyclodehydration of Ambradiol to Ambroxide

CatalystSolventYield (%)Reference
p-Toluenesulfonic acidTolueneHigh[1]
Trifluoroacetic acid--[7]
Ferric Chloride (FeCl₃)Nitromethane79[7]

Part 2: Synthesis of this compound-Amide Derivatives

This compound-amide derivatives can be synthesized from sclareolide via aminolysis.

Protocol 4: Synthesis of this compound-Amides [8]

Experimental Protocol:

  • Reaction Setup: A mixture of sclareolide and an appropriate amine (primary or secondary) is heated, either neat or in a suitable high-boiling solvent.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound-amide derivative.

Table 4: Quantitative Data for the Synthesis of this compound-Amides from Sclareolide

AmineYield (%)Reference
Various primary and secondary amines52-95[8]

Part 3: Synthesis of Nitrogen-containing this compound Derivatives

Other nitrogen-containing this compound derivatives can be accessed from sclareolide through a multi-step sequence involving the formation of a ketone, followed by oximation and reduction.

Protocol 5: Synthesis of 7-Amino-drim-8(9)-ene

This synthesis involves the conversion of sclareolide to drim-8-en-7-one, followed by oximation and subsequent reduction of the oxime.

Experimental Protocol (General Outline):

  • Synthesis of Drim-8-en-7-one: This intermediate can be prepared from sclareolide in a multi-step sequence.

  • Oximation: The ketone is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent system (e.g., ethanol/pyridine) to form the corresponding oxime.

  • Reduction of the Oxime: The oxime is then reduced using a reducing agent such as LiAlH₄ in THF to yield the target amine, 7-amino-drim-8(9)-ene.

Spectroscopic Data

Table 5: Selected ¹H and ¹³C NMR Data for Key Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
Sclareolide 0.82-2.5 (m), 0.86 (s, 3H), 0.89 (s, 3H), 1.18 (s, 3H), 1.35 (s, 3H)15.0, 18.0, 20.4, 20.8, 21.5, 28.6, 33.0, 35.9, 38.6, 39.4, 42.0, 56.5, 59.0, 86.3, 176.8[9]
Ambroxide 0.81-1.94 (m), 0.81-0.89 (m, 9H), 1.08 (s, 3H), 3.82 (m, 1H), 3.91 (m, 1H)15.0, 18.4, 20.6, 21.1, 22.6, 33.1, 33.6, 36.2, 39.7, 39.9, 42.4, 57.2, 60.1, 65.0, 79.9[10]

Note: For detailed and unambiguous assignments of NMR data for specific this compound derivatives, it is recommended to consult the primary literature.

Conclusion

The semi-synthesis of this compound derivatives from sclareol offers a versatile platform for the generation of a wide array of compounds with significant applications in the fragrance and pharmaceutical industries. The protocols and data presented herein provide a foundational guide for researchers to explore this rich area of natural product chemistry. Further optimization of reaction conditions and exploration of novel derivatizations are encouraged to expand the chemical space and biological relevance of this important class of sesquiterpenoids.

References

Protocol for the Isolation of Drimane Sesquiterpenoids from Drimys winteri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the isolation and purification of drimane sesquiterpenoids from the bark of Drimys winteri, a plant renowned for its rich content of these bioactive compounds. This compound sesquiterpenoids from this species have demonstrated significant antifungal, antibacterial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[1]

Overview of the Isolation Process

The isolation of drimanes from Drimys winteri bark is a multi-step process that begins with the extraction of the raw plant material, followed by chromatographic separation and purification to yield individual compounds. The general workflow is depicted below.

G A Drimys winteri Bark (Dried and Powdered) B Extraction (e.g., Ethyl Acetate (B1210297) or Dichloromethane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F Thin Layer Chromatography (TLC) Analysis E->F G Further Purification (Preparative TLC or repeated Column Chromatography) F->G Identify fractions with target compounds H Pure this compound Sesquiterpenoids G->H

Caption: General workflow for the isolation and purification of this compound sesquiterpenoids.

Detailed Experimental Protocols

Plant Material and Extraction

The starting material for the isolation of drimanes is the dried and powdered bark of Drimys winteri.[1]

Protocol:

  • Grinding: Obtain dried bark of Drimys winteri and grind it into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

  • Extraction:

    • Place the powdered bark in a large glass container.

    • Add a suitable organic solvent, such as ethyl acetate or dichloromethane, to completely submerge the powder.[1] The ratio of plant material to solvent can vary, but a common starting point is 1:10 (w/v).

    • Allow the mixture to macerate at room temperature for a period of 24 to 72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or filter paper to separate the solvent extract from the solid plant material.

    • Repeat the extraction process with fresh solvent on the plant residue to maximize the yield of the crude extract.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Chromatographic Isolation and Purification

Column chromatography is the primary method for separating the different this compound sesquiterpenoids from the crude extract.[1]

Protocol:

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent like n-hexane.

    • Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane or a mixture with a small amount of ethyl acetate).

    • Carefully load the dissolved extract onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent, such as n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, typically ethyl acetate.[1] This gradient elution allows for the separation of compounds with different polarities.

  • Fraction Collection:

    • Collect the eluate in a series of fractions (e.g., 10-20 mL each) in labeled test tubes or vials.[1]

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show similar TLC profiles and contain the compounds of interest.[1]

  • Further Purification:

    • Fractions containing a mixture of compounds may require further purification.[1]

    • This can be achieved through repeated column chromatography with a shallower solvent gradient or by using preparative TLC.[1]

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using various spectroscopic techniques.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to establish the carbon skeleton and the connectivity of protons and carbons.[1]

Quantitative Data

The yield of purified this compound sesquiterpenoids from the bark of Drimys winteri can vary. The following table summarizes the reported yields for several key compounds.

CompoundYield (%)Reference
Drimenol0.04[1][2]
Isotadeonal0.0624[1][2]
Polygodial0.092[1][2]
Winterdial0.0012[1][2]

Biological Activity and Potential Signaling Pathway

This compound sesquiterpenoids isolated from Drimys winteri exhibit a broad range of biological activities, including potent antifungal and antibacterial effects.[1][3] For instance, polygodial has been shown to be effective against various fungal and bacterial strains.[3][4] The proposed mechanism for some drimanes involves the inhibition of key enzymes in pathogenic microorganisms.

G cluster_0 Mechanism of Action A This compound Sesquiterpenoids (e.g., Polygodial) B Inhibition of Fungal/Bacterial Enzymes A->B C Disruption of Cell Wall/Membrane Integrity B->C D Inhibition of Biofilm Formation B->D E Cell Death C->E D->E

Caption: Proposed mechanism of antimicrobial action for this compound sesquiterpenoids.

Conclusion and Future Directions

The protocols outlined in this document provide a solid foundation for the successful isolation and purification of this compound sesquiterpenoids from Drimys winteri. These compounds represent a valuable source of natural products with significant potential for the development of new therapeutic agents.[1] Further research is warranted to fully elucidate their mechanisms of action, explore potential synergistic effects, and develop sustainable methods for their production.[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton.[1] They are produced by a wide variety of organisms, including plants, fungi, and marine life.[1] This class of compounds has garnered significant interest in the fields of pharmacology and drug discovery due to its broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and insect antifeedant properties.[1][2][3] The purification of these compounds from complex natural extracts is a critical step for their structural elucidation, pharmacological evaluation, and further development as therapeutic agents. High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, is an indispensable tool for achieving the high levels of purity required for these applications.

This document provides detailed protocols and methodologies for the successful purification of this compound sesquiterpenoids using HPLC, supported by quantitative data from recent studies.

General Purification Workflow

The purification of this compound sesquiterpenoids from a natural source is typically a multi-step process. It begins with the extraction of metabolites from the source organism, followed by preliminary fractionation using techniques like open column chromatography. The final polishing step to obtain pure compounds is almost always achieved by semi-preparative or preparative HPLC.

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: HPLC Purification A Source Material (e.g., Fungal Culture, Plant Bark) B Solvent Extraction (e.g., Ethyl Acetate (B1210297), Dichloromethane) A->B C Crude Extract B->C D Preliminary Fractionation (e.g., Silica (B1680970) Gel, Sephadex LH-20) C->D E Bioactive Fractions D->E F Sample Preparation (Dissolution & Filtration) E->F To Final Purification G Preparative HPLC F->G H Fraction Collection G->H I Purity Analysis & Solvent Evaporation H->I J Pure this compound Sesquiterpenoid I->J

Caption: General workflow for the isolation and purification of this compound sesquiterpenoids.

Data Presentation: HPLC Purification Parameters

The selection of appropriate HPLC conditions is crucial for the successful separation of this compound sesquiterpenoids. Reversed-phase chromatography using a C18 stationary phase is the most common approach. The table below summarizes conditions used in published studies.

Compound(s)Source OrganismColumnMobile Phase (A/B)Gradient ProgramFlow Rate (mL/min)DetectionRetention Time (tR, min)Ref
Pereniporin APerenniporia centrali-africanaC18A: H₂O + 0.1% FAB: Acetonitrile (B52724) + 0.1% FA30% B (5 min) → 70% B (40 min) → 100% B (20 min) → 100% B (10 min)N/AUV/Vis15.0 - 15.5[4]
Cryptoporic Acid BPerenniporia centrali-africanaC18A: H₂O + 0.1% FAB: Acetonitrile + 0.1% FA30% B (5 min) → 70% B (40 min) → 100% B (20 min) → 100% B (10 min)N/AUV/Vis34.5 - 35.0[4]
Cryptoporic Acid HPerenniporia centrali-africanaC18A: H₂O + 0.1% FAB: Acetonitrile + 0.1% FA30% B (5 min) → 70% B (40 min) → 100% B (20 min) → 100% B (10 min)N/AUV/Vis37.0 - 38.0[4]
Drimanenoids A-GAspergillus sp. NF2396Semi-preparative C18Acetonitrile/H₂O or Methanol (B129727)/H₂OIsocratic and GradientN/AUVN/A[5]
Linderolide U & VLindera strychnifoliaPreparative C18 (250 x 21.2 mm, 5 µm)Acetonitrile/H₂OIsocratic (40% Acetonitrile)10.0UV (230 & 254 nm)23.8 & 35.5[6]

N/A: Not available in the cited source. FA: Formic Acid.

Data Presentation: Biological Activity

The purified this compound sesquiterpenoids often exhibit significant biological activities. Quantitative assessment of these activities is essential for drug development.

Compound NameBiological ActivityAssay / TargetResultRef
Unnamed this compoundAntibacterialBacillus subtilisIC₅₀: 280.27 μM[7]
9α-hydroxydrimendiolBiotransformation ProductN/A19.4% Yield[8]
3β-hydroxydrimendiolBiotransformation ProductN/A35.0% Yield[8]
IsodrimenediolCytotoxicityL929 cellsIC₅₀: 33 µg/mL[9]
IsodrimenediolCytotoxicityA549 cellsIC₅₀: 16 µg/mL[9]
IsodrimenediolAntimicrobialMucor hiemalisMIC: 67 µg/mL[9]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes a general method for obtaining a crude extract enriched with this compound sesquiterpenoids from a solid source material, such as dried plant bark or a fungal culture.[7][10]

  • Preparation of Source Material: Dry the source material (e.g., fungal mycelium, powdered plant bark) to a constant weight. Grind the material into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or methanol) at room temperature. A common ratio is 1:10 (w/v) of material to solvent.

    • Stir or shake the mixture for 24-48 hours.

    • Filter the mixture to separate the solvent from the solid residue. Repeat the extraction process on the residue 2-3 times to ensure complete extraction.

  • Concentration: Combine all solvent filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

  • Preliminary Column Chromatography:

    • Pre-adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane (B92381) and ethyl acetate (from 100:0 to 0:100).

    • Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

    • Fractions identified as containing the compounds of interest (e.g., through a bioassay) are then taken for HPLC purification.

Protocol 2: Preparative HPLC Purification

This protocol details the final purification of target compounds from the enriched fractions obtained in Protocol 1. The parameters are based on a typical reversed-phase C18 separation.[4][6]

  • Sample Preparation:

    • Dissolve a known amount of the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be strong enough to fully dissolve the sample but ideally matched to the initial mobile phase conditions.

    • Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV/Vis detector, and a fraction collector.

    • Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Method Development and Execution:

    • Analytical Scout Run: If possible, perform an initial run on an analytical C18 column using a fast gradient (e.g., 5% to 100% Acetonitrile in 20 minutes) to determine the approximate retention time of the target compound(s).

    • Preparative Gradient: Based on the analytical run, develop a focused gradient for the preparative column. For example, if the target elutes at 50% acetonitrile, a shallow gradient from 40% to 60% acetonitrile over 30-40 minutes can be used to maximize resolution.

    • Example Gradient Program:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 10-20 mL/min (depending on column diameter)

      • Program:

        • 0-5 min: Isocratic at 30% B

        • 5-45 min: Linear gradient from 30% to 70% B

        • 45-55 min: Linear gradient from 70% to 100% B

        • 55-65 min: Isocratic at 100% B (column wash)

  • Injection and Fraction Collection:

    • Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and column loading capacity.

    • Monitor the elution profile at a suitable wavelength (e.g., 210, 230, or 254 nm).

    • Collect fractions corresponding to the desired peaks using the fraction collector. Fractions can be collected based on time or UV threshold.

  • Post-Purification:

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Pool the pure fractions containing the target compound.

    • Remove the solvent via rotary evaporation or lyophilization to obtain the pure this compound sesquiterpenoid.

    • Confirm the structure using spectroscopic methods like NMR and Mass Spectrometry.

Mechanism of Action Visualization

Many this compound sesquiterpenoids exhibit potent cytotoxic activity against cancer cells.[2] While specific mechanisms vary, a common pathway involves the induction of oxidative stress and apoptosis. The α,β-unsaturated aldehyde or lactone moieties present in many drimanes are key for this activity.[1]

G cluster_0 Cellular Environment DS This compound Sesquiterpenoid Cell Cancer Cell DS->Cell Enters Cell Mito Mitochondrion DS->Mito Induces Damage Casp9 Caspase-9 Mito->Casp9 Activates ROS ↑ ROS (Oxidative Stress) Mito->ROS Generates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes ROS->Apoptosis Contributes to

Caption: Conceptual pathway for this compound sesquiterpenoid-induced cytotoxicity.

References

Application Notes and Protocols for the Structural Confirmation of Drimane Sesquiterpenoids using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drimane sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic this compound skeleton. They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of this compound sesquiterpenoids.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of various NMR techniques in the structural confirmation of this compound compounds.

Data Presentation: NMR Data of Representative this compound Sesquiterpenoids

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for several known this compound sesquiterpenoids, providing a valuable reference for researchers in the field. The accurate interpretation of these spectral data is crucial for the identification of new and known this compound compounds.[1][3]

Table 1: ¹H NMR Spectroscopic Data (δ ppm, J in Hz) for Selected this compound Sesquiterpenoids.

PositionDrimendiol in CDCl₃[2]Polygodial in CDCl₃[2]Isodrimeninol in CDCl₃[2]
1.15 m1.63 m1.18 m
1.45 m1.95 m1.50 m
1.55 m2.30 m1.60 m
1.65 m2.45 m1.70 m
1.25 m1.60 m1.30 m
1.80 m2.05 m1.85 m
1.35 d (12.0)2.25 d (10.0)1.40 d (12.0)
1.75 m2.60 m5.40 br s
1.90 m2.75 m-
7-9.45 s5.85 br s
1.60 d (6.0)2.70 d (8.0)-
113.65 d (11.0), 3.40 d (11.0)9.55 s4.10 s
12-CH₃0.88 s1.05 s1.75 s
13-CH₃0.85 s0.95 s0.90 s
14-CH₃0.80 s0.90 s0.85 s
15-CH₃---

Table 2: ¹³C NMR Spectroscopic Data (δ ppm) for Selected this compound Sesquiterpenoids.

PositionDrimendiol in CDCl₃[2]Polygodial in CDCl₃[2]Isodrimeninol in CDCl₃[2]
142.140.541.8
218.418.218.5
342.341.842.0
433.533.233.6
556.555.855.2
624.525.1124.5
778.5202.8138.2
8135.2145.1134.5
962.160.5139.8
1039.838.739.5
1165.1202.559.8
1221.515.823.4
1333.833.533.7
1415.821.716.0
15---

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound sesquiterpenoids are provided below.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral analysis.[5]

  • Solvent Selection: Dissolve 5-10 mg of the purified this compound sesquiterpenoid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • NMR Tube: Use a high-quality, clean NMR tube to ensure good magnetic field homogeneity.[5]

  • Concentration Optimization: Adjust the concentration to achieve a good signal-to-noise ratio while avoiding peak broadening due to high viscosity or aggregation.[5]

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 8-16, adjust for desired signal-to-noise.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To determine the multiplicity of carbon signals (CH, CH₂, CH₃).

    • Experiments: Run DEPT-45, DEPT-90, and DEPT-135 experiments.

Protocol 3: 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing the carbon skeleton and relative stereochemistry of this compound sesquiterpenoids.[6][7]

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.[6][8]

    • Pulse Program: Standard COSY pulse sequence (e.g., cosygpmf on Bruker instruments).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms (¹JCH).[6]

    • Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons, typically over 2-3 bonds (ⁿJCH). This is crucial for connecting spin systems and identifying quaternary carbons.[5][9]

    • Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Optimization: The long-range coupling delay should be optimized for an average ⁿJCH of 8-10 Hz.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, providing information about the relative stereochemistry of the molecule.[10][11][12][13]

    • Pulse Program: Standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • Mixing Time (d8): The mixing time is a crucial parameter and should be optimized (typically 300-800 ms) to observe the desired NOE correlations.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural confirmation of a this compound sesquiterpenoid using NMR spectroscopy.

drimane_structure_elucidation_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_stereochem Stereochemical Analysis cluster_structure Structure Elucidation Isolation Isolation & Purification Purity Purity & Concentration Check Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹JCH Correlation) H1_NMR->HSQC HMBC HMBC (ⁿJCH Correlation) H1_NMR->HMBC NOESY NOESY (Through-space Correlations) H1_NMR->NOESY DEPT DEPT (CH, CH₂, CH₃) C13_NMR->HSQC C13_NMR->HMBC DEPT->HMBC Planar_Structure Determine Planar Structure COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure Relative_Stereo Assign Relative Stereochemistry NOESY->Relative_Stereo Final_Structure Final this compound Structure Planar_Structure->Final_Structure Relative_Stereo->Final_Structure

Caption: Workflow for this compound Structure Confirmation.

The following diagram illustrates the key correlations observed in 2D NMR experiments for a generic this compound skeleton, which are fundamental to its structural elucidation.

drimane_2d_nmr_correlations cluster_correlations Key 2D NMR Correlations This compound COSY_corr COSY: H-1 ↔ H-2, H-2 ↔ H-3, H-5 ↔ H-6 HMBC_corr HMBC: H₃-12 → C-7, C-8, C-9 H₃-13 → C-3, C-4, C-5, C-14 H₃-14 → C-3, C-4, C-5, C-13 NOESY_corr NOESY: H-5α ↔ H-9α H₃-14β ↔ H-1β, H-6β

Caption: Key 2D NMR Correlations for a this compound Skeleton.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound sesquiterpenoids. By systematically applying the protocols outlined in this document and carefully analyzing the resulting spectral data, researchers can confidently determine the planar structure and relative stereochemistry of these important natural products. The tabulated reference data and workflow diagrams serve as valuable resources to streamline this process.

References

Application Notes: Fungal Biotransformation of Drimanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Drimane-type sesquiterpenoids are a significant class of natural products known for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] Fungal biotransformation has emerged as a powerful and eco-friendly strategy to modify the this compound skeleton, introducing chemical functionalities at positions that are often difficult to access through conventional chemical synthesis.[4][5][6] This "green chemistry" approach utilizes the enzymatic machinery of fungi, such as cytochrome P450 monooxygenases, to perform highly specific and selective reactions like hydroxylations, oxidations, and epoxidations under mild conditions.[7][8][9] This methodology not only allows for the generation of novel this compound derivatives with potentially enhanced bioactivity but also contributes to the sustainable development of new therapeutic agents.[4][10]

Key Fungal Genera and Reactions Several fungal genera have been successfully employed for the biotransformation of this compound sesquiterpenoids. Notable examples include:

  • Aspergillus : Species like Aspergillus niger are well-documented for their ability to hydroxylate this compound substrates.[11][12][13] For instance, A. niger can convert (-)-drimenol into its 3β-hydroxy derivative.[11] The efficiency of these transformations can often be enhanced by optimizing culture conditions or using additives to improve substrate solubility.[11]

  • Cladosporium : Cladosporium antarcticum, an extremophilic fungus, has shown high efficiency in hydroxylating this compound diols.[4][5][6] It selectively introduces hydroxyl groups at the C-3 and C-9 positions of drimendiol, yielding compounds with significant antifungal activity against Candida species.[4][5][6]

  • Rhizopus : The Rhizopus genus is known for its potent hydroxylating capabilities on a variety of sesquiterpenoids.[9][14] These fungi can introduce hydroxyl groups into remote positions of the substrate molecule with high stereoselectivity, a reaction that is challenging to achieve through chemical means.[9]

The primary reactions observed in fungal biotransformation of drimanes are hydroxylations, which can significantly alter the parent molecule's polarity and biological activity. The resulting hydroxylated drimanes have shown promise as antifungal agents, with some studies suggesting their mechanism of action involves the inhibition of enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis in pathogenic yeasts.[4][6]

Quantitative Data Summary

The following table summarizes the results from key studies on the fungal biotransformation of this compound substrates.

SubstrateFungal StrainBiotransformation Product(s)Yield (%)Reference
DrimendiolCladosporium antarcticum9α-hydroxydrimendiol19.4%[4][5]
3β-hydroxydrimendiol35.0%[4][5]
EpidrimendiolCladosporium antarcticum9β-hydroxyepidrimendiol41.6%[4][5]
(-)-DrimenolAspergillus niger3β-hydroxydrimenol2.0%[11]
Drimenyl acetate (B1210297)Aspergillus niger3β-hydroxydrimenyl acetate10.0%[11]
Drimenyl acetate + Carbopol-934Aspergillus niger3β-hydroxydrimenyl acetate18.0%[11]
Drimenyl acetate + β-cyclodextrinAspergillus niger3β-hydroxydrimenyl acetate33.0%[11]

Visualizations

Fungal Biotransformation Workflow

G General Workflow for Fungal Biotransformation of Drimanes cluster_prep Preparation cluster_biotrans Biotransformation cluster_analysis Analysis Media 1. Media Preparation (e.g., Malt, Peptone, Glucose) Inoculation 2. Fungal Inoculation (Spores or Mycelia) Media->Inoculation Growth 3. Pre-incubation (Fungal Growth) Inoculation->Growth Substrate 4. Substrate Addition (this compound in Solvent) Growth->Substrate Incubation 5. Incubation (Controlled Temp/Shaking) Substrate->Incubation Extraction 6. Product Extraction (e.g., Ethyl Acetate) Incubation->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Analysis 8. Structural Analysis (NMR, MS, GC-MS) Purification->Analysis

Caption: General workflow for fungal biotransformation of drimanes.

Simplified this compound Biosynthesis & Biotransformation Pathway```dot

Experimental Protocols

Protocol 1: General Procedure for Fungal Biotransformation of Drimanes

This protocol is a generalized procedure based on methodologies reported for Cladosporium antarcticum and Aspergillus niger. R[4][5][11]esearchers should optimize parameters such as substrate concentration, incubation time, and media composition for their specific fungus and this compound substrate.

1. Materials and Media Preparation

  • Fungal strain (e.g., Cladosporium antarcticum, Aspergillus niger)

  • This compound substrate (e.g., drimendiol, drimenol)

  • Solvent for substrate (e.g., ethanol, methanol (B129727), DMSO)

  • Liquid Culture Medium (example composition):

    • Malt Extract: 10 g/L

    • Peptone: 5 g/L

    • Glucose: 10 g/L

    • Yeast Extract: 5 g/L [15] * Adjust pH to 6.0-6.5

  • Erlenmeyer flasks (e.g., 250 mL flasks containing 50 mL of medium)

  • Rotary shaker with temperature control

  • Autoclave

2. Fungal Culture and Pre-incubation

  • Prepare the liquid culture medium and dispense it into Erlenmeyer flasks.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate each flask with the selected fungus (either a spore suspension of approximately 4 x 10⁵ spores or a small agar (B569324) plug of mycelia). 4[15]. Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at a suitable temperature (e.g., 18°C for C. antarcticum, 25-28°C for A. niger) for 48-72 hours to allow for sufficient mycelial growth.

[5][15]3. Substrate Addition and Biotransformation

  • Prepare a stock solution of the this compound substrate in a minimal amount of a suitable solvent.

  • After the pre-incubation period, add the this compound substrate solution to each flask. A typical starting amount is 200 mg of substrate per 50 mL of culture. 3[5]. Control Flasks: Prepare control flasks containing only the fungal culture (to check for fungal metabolites) and control flasks with the substrate in sterile medium (to check for substrate stability).

  • Continue the incubation under the same temperature and shaking conditions for a predetermined period, typically ranging from 3 to 7 days. T[5]he reaction progress can be monitored by periodically sampling the culture and analyzing it via TLC or GC-MS.

4. Extraction of Biotransformation Products

  • After the incubation period, separate the mycelia from the culture broth by filtration or centrifugation.

  • Exhaustively extract the culture broth (filtrate) with an organic solvent such as ethyl acetate (3 x volume of broth).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The mycelia can also be extracted separately (e.g., by soaking in methanol or acetone) to recover any intracellular products.

5. Purification and Analysis

  • Purify the crude extract using column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate). 2[4][5]. Monitor the fractions by TLC to identify and pool those containing the transformed products.

  • Characterize the structure of the purified products using spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR) and Mass Spectrometry (MS).

References

Application Notes and Protocols for Determining the Cytotoxicity of Drimane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane sesquiterpenoids are a class of naturally occurring compounds that have garnered significant attention in cancer research due to their potent cytotoxic activities against various cancer cell lines.[1][2] These compounds, isolated from various natural sources such as plants, fungi, and marine organisms, represent a promising source for the development of novel anticancer drugs.[1] Understanding the cytotoxic effects and the underlying mechanisms of action of this compound compounds is crucial for their advancement as therapeutic agents.

This document provides detailed protocols for assessing the cytotoxicity of this compound compounds using common in vitro assays, a compilation of reported cytotoxic activities, and a description of the proposed signaling pathway for apoptosis induction.

Data Presentation: Cytotoxicity of this compound Compounds

The cytotoxic activity of various this compound compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell proliferation by 50%, is a standard measure of cytotoxicity. The following table summarizes the IC50 values for several this compound compounds after 72 hours of continuous exposure.[3]

CompoundCell LineCell TypeIC50 (µM)
PolygodialMCF-7Breast Adenocarcinoma71.4 ± 8.5
PC-3Prostate Adenocarcinoma65.4 ± 5.5
DU-145Prostate Carcinoma70.6 ± 5.9
HT-29Colon Adenocarcinoma89.2 ± 6.8
MDA-MB-231Breast Adenocarcinoma90.5 ± 8.2
CoNNormal Colon Epithelial93.7 ± 9.1
IsodrimeninDU-145Prostate Carcinoma90.5 ± 8.2[4]
PC-3Prostate Adenocarcinoma87.6 ± 9.2[4]
(-)-DrimenolMCF-7Breast Adenocarcinoma>200
PC-3Prostate Adenocarcinoma>200
DU-145Prostate Carcinoma>200
HT-29Colon Adenocarcinoma>200
MDA-MB-231Breast Adenocarcinoma>200
CoNNormal Colon Epithelial>200
Asperflavinoid CMCF-7Breast Adenocarcinoma10.0 ± 0.8[4]
Ustusolate EMCF-7Breast Adenocarcinoma10.1 ± 0.5[4]
HL-60Leukemia8[4]
L5178YLymphoma1.6[4]
PC-12Pheochromocytoma19.3[4]
HeLaCervical Carcinoma15.8[4]

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound compound of interest

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).[4] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[6][7]

Materials:

  • This compound compound of interest

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[5]

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 4 minutes.[4] Carefully transfer the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[4] Typically, this involves incubating for a specific time at room temperature, protected from light.[4]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[4]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[7][8]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous and maximum release controls.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding (Cancer & Normal Cell Lines) compound_prep 2. This compound Compound Preparation (Serial Dilutions) treatment 3. Compound Treatment (Incubate for 24-72h) compound_prep->treatment mtt_add 4a. Add MTT Reagent treatment->mtt_add ldh_supernatant 4b. Collect Supernatant treatment->ldh_supernatant formazan_sol 5a. Solubilize Formazan mtt_add->formazan_sol absorbance 6. Measure Absorbance formazan_sol->absorbance ldh_reaction 5b. LDH Reaction ldh_supernatant->ldh_reaction ldh_reaction->absorbance ic50 7. Calculate IC50 Values absorbance->ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound compounds.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Activation Cascade cluster_apoptosis Apoptosis This compound This compound Compounds bcl2 Modulation of Bcl-2 family proteins This compound->bcl2 mito_potential Loss of Mitochondrial Membrane Potential bcl2->mito_potential cytochrome_c Cytochrome c release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 parp PARP Cleavage caspase37->parp dna_frag DNA Fragmentation caspase37->dna_frag cell_death Cell Death parp->cell_death dna_frag->cell_death

Caption: Proposed intrinsic apoptosis pathway induced by this compound sesquiterpenoids.

Mechanism of Action: Induction of Apoptosis

Studies suggest that the cytotoxic effects of certain this compound sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death.[3] The proposed mechanism primarily involves the intrinsic (mitochondrial) pathway of apoptosis.[3] Some this compound derivatives have been observed to cause a decrease in the mitochondrial membrane potential in cancer cells.[9] This is a critical step in the intrinsic apoptotic pathway, which leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[3] The released cytochrome c then participates in the formation of the apoptosome, which subsequently activates initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7), ultimately leading to cell death.[3][10]

References

Antifungal Susceptibility Testing of Drimenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of drimenol (B159378), a naturally occurring sesquiterpenoid. This document details its broad-spectrum activity against various fungal pathogens and outlines detailed protocols for antifungal susceptibility testing. The information presented herein is intended to serve as a valuable resource for researchers investigating novel antifungal agents.

Drimenol has demonstrated significant fungicidal activity against a wide range of clinically important fungi, including species of Candida, Aspergillus, and Cryptococcus.[1][2][3] Its mechanism of action appears to be multifactorial, involving the disruption of the fungal cell wall and membrane, interference with protein trafficking and secretion, and perturbation of cell signaling pathways.[1][4][5]

Data Presentation: Antifungal Activity of Drimenol

The antifungal efficacy of drimenol is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. The following table summarizes the reported MIC values for drimenol against a variety of fungal species.

Fungal SpeciesMIC Range (µg/mL)
Aspergillus fumigatus8
Blastomyces4
Candida albicans30 - 32
Candida albicans (Fluconazole-resistant)30
Candida auris50
Candida glabrata30
Candida krusei30
Candida parapsilosis (Fluconazole-resistant)32
Cryptococcus neoformans8 - 125
Fusarium32
Microsporum gypseum62.5
Paecilomyces variotii16
Saksenaea4
Scedosporium16
Trichophyton mentagrophytes62.5
Trichophyton rubrum62.5

Note: MIC values can vary depending on the specific fungal strain and the testing methodology used.[1][5]

Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these assays.[3][6] Below are detailed protocols for the broth microdilution and disk diffusion methods, adapted for the evaluation of drimenol.

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of drimenol against yeast and filamentous fungi.

Materials:

  • Drimenol stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well, flat-bottom microtiter plates

  • Sterile RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Fungal inoculum, adjusted to the appropriate concentration (see below)

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator

Inoculum Preparation:

  • For Yeasts (Candida spp., Cryptococcus spp.):

    • Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • For Filamentous Fungi (Aspergillus spp.):

    • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 0.9-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:50 in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

Assay Procedure:

  • Prepare serial twofold dilutions of the drimenol stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • The typical concentration range to test for drimenol is 0.25 to 128 µg/mL.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without drimenol) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • Determine the MIC by visual inspection or by measuring the absorbance at 490 nm. The MIC is the lowest concentration of drimenol that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_drimenol Prepare Drimenol Serial Dilutions in 96-well plate start->prep_drimenol inoculate Inoculate wells with Fungal Suspension prep_inoculum->inoculate prep_drimenol->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Workflow for the Broth Microdilution Antifungal Susceptibility Test.

Protocol 2: Disk Diffusion Antifungal Susceptibility Assay

This method provides a qualitative assessment of antifungal activity and can be used as a preliminary screening tool.

Materials:

  • Sterile paper disks (6 mm in diameter)

  • Drimenol solution of a known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Agar plates (Mueller-Hinton Agar for yeasts, Potato Dextrose Agar for molds)

  • Fungal inoculum (prepared as in the broth microdilution protocol)

  • Sterile cotton swabs

  • Forceps

  • Incubator

Assay Procedure:

  • Prepare a lawn of the fungal inoculum on the surface of the agar plate using a sterile cotton swab. Ensure the entire surface is evenly covered.

  • Allow the plate to dry for 5-15 minutes at room temperature.

  • Impregnate sterile paper disks with a known amount of the drimenol solution (e.g., 10 µL of a 1 mg/mL solution to get 10 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the drimenol-impregnated disks onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Include a negative control disk (impregnated with the solvent only) and a positive control disk (a known antifungal agent).

  • Invert the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

Mechanism of Action and Signaling Pathways

Studies suggest that drimenol exerts its antifungal effect through multiple mechanisms.[1] At higher concentrations, it can cause physical disruption of the fungal cell wall and membrane.[2][4] At a molecular level, drimenol has been shown to interfere with protein trafficking between the endoplasmic reticulum and the Golgi apparatus, as well as protein secretion.[1][4] This disruption of essential cellular processes ultimately leads to fungal cell death. Evidence also points to the involvement of the CRK1 (Cell division-Related Kinase 1) signaling pathway, although the precise interactions are still under investigation.[1][7]

Drimenol_Mechanism cluster_cellular_targets Cellular Targets cluster_effects Cellular Effects Drimenol Drimenol CellWallMembrane Cell Wall/ Membrane Drimenol->CellWallMembrane Direct Interaction ProteinTrafficking Protein Trafficking (ER-Golgi) Drimenol->ProteinTrafficking ProteinSecretion Protein Secretion Drimenol->ProteinSecretion Signaling Cell Signaling Drimenol->Signaling Disruption Disruption/ Damage CellWallMembrane->Disruption Inhibition Inhibition ProteinTrafficking->Inhibition Inhibition2 Inhibition ProteinSecretion->Inhibition2 Perturbation Perturbation Signaling->Perturbation FungalCellDeath Fungal Cell Death Disruption->FungalCellDeath Inhibition->FungalCellDeath Inhibition2->FungalCellDeath CRK1 CRK1 Kinase Pathway Perturbation->CRK1 CRK1->FungalCellDeath Leads to

References

Application Notes and Protocols for the Heterologous Biosynthesis of Drimane Meroterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane meroterpenoids are a class of natural products characterized by a this compound sesquiterpenoid core linked to a polyketide or other aromatic moiety.[1][2] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them attractive targets for drug discovery and development.[2] Traditional isolation from their natural sources, primarily fungi, is often hampered by low yields and complex purification procedures.[3] Heterologous biosynthesis in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable alternative for the production of these valuable compounds.[4][5]

These application notes provide a comprehensive overview of the strategies and methodologies for the heterologous production of this compound meroterpenoids. Detailed protocols for key experiments, quantitative data on production titers, and visual representations of the biosynthetic pathways and experimental workflows are presented to guide researchers in this field.

Data Presentation: Quantitative Analysis of this compound Precursor Production

The heterologous production of drimenol (B159378), the key this compound sesquiterpene precursor, has been successfully demonstrated in engineered microbial hosts. The following tables summarize the reported production titers and the kinetic parameters of a key biosynthetic enzyme.

Table 1: Heterologous Production of Drimenol and Related Precursors in Engineered E. coli

ProductHost StrainEngineering StrategyCultivation MethodTiter (mg/L)Reference
DrimenolE. coli BL21(DE3)MVA pathway, FPPS, DrtB drimenol synthaseShake Flask1500[4][6]
DrimenolE. coli MG1655(DE3)MVA pathway, FPPS, DrtB drimenol synthaseShake Flask2100[4]
DrimenolE. coliOptimized PhoN-IPK systemShake Flask398.4[5]
AlbicanolE. coliOptimized PhoN-IPK systemShake Flask1804.9[5]
AlbicanolE. coliOptimized PhoN-IPK systemBioreactor3500[5]

Table 2: Kinetic Parameters of a Bifunctional Drimenol Synthase (AsDMS) from Aquimarina spongiae [7]

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Farnesyl Pyrophosphate (FPP)0.8 ± 0.10.29 ± 0.013.6 x 105

Experimental Protocols

Protocol 1: Plasmid Construction for Drimenol Biosynthesis in E. coli

This protocol describes the assembly of an expression plasmid for the production of drimenol, a key precursor for this compound meroterpenoids.

1. Gene Synthesis and Codon Optimization:

  • Synthesize the coding sequences for the enzymes of the lower mevalonate (B85504) (MVA) pathway (e.g., from Saccharomyces cerevisiae), a farnesyl pyrophosphate (FPP) synthase (e.g., E. coli IspA), and a drimenol synthase (e.g., DrtB from Aspergillus calidoustus).[2][4]
  • Codon-optimize the synthesized genes for expression in E. coli.

2. Vector Selection:

  • Choose a suitable E. coli expression vector with a strong inducible promoter (e.g., T7 promoter in a pET series vector) and an appropriate antibiotic resistance marker.

3. Cloning Strategy:

  • Employ a standard cloning method such as Gibson assembly or restriction enzyme cloning to insert the biosynthetic genes into the expression vector.
  • Design primers with appropriate overhangs for Gibson assembly or incorporate restriction sites for traditional cloning.
  • Assemble the genes into one or more operons under the control of the inducible promoter. A typical arrangement would be to have the lower MVA pathway genes, the FPP synthase, and the drimenol synthase on a single plasmid.

4. Ligation and Transformation:

  • Perform the ligation reaction to insert the gene fragments into the linearized vector.
  • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) for plasmid propagation.
  • Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotic.

5. Verification:

  • Isolate plasmid DNA from several colonies.
  • Verify the correct assembly of the plasmid by restriction digestion and Sanger sequencing.

Protocol 2: Shake-Flask Fermentation for Drimenol Production

This protocol outlines the procedure for small-scale production of drimenol in shake flasks using the engineered E. coli strain.

1. Pre-culture Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking at 200-250 rpm.

2. Main Culture Inoculation:

  • Inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL baffled flask) containing the appropriate antibiotic with the overnight pre-culture to an initial OD600 of 0.1.

3. Induction and Cultivation:

  • Incubate the main culture at 37°C with shaking at 200-250 rpm until the OD600 reaches 0.6-0.8.
  • Cool the culture to a suitable temperature for protein expression (e.g., 18-25°C).
  • Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Simultaneously, add a 10% (v/v) overlay of an organic solvent (e.g., dodecane (B42187) or hexadecane) to capture the hydrophobic drimenol product.
  • Continue incubation for 48-72 hours at the reduced temperature with shaking.

4. Harvest:

  • After the incubation period, transfer the entire culture to a centrifuge tube.
  • Separate the organic and aqueous layers by centrifugation (e.g., 4000 x g for 10 minutes).
  • Carefully collect the upper organic layer for product analysis.

Protocol 3: Extraction and Quantification of Drimenol by GC-MS

This protocol details the extraction and analysis of drimenol from the organic overlay of the fermentation culture.

1. Sample Preparation:

  • Take a known volume of the organic layer (e.g., 1 mL).
  • Add an internal standard (e.g., caryophyllene (B1175711) or another suitable sesquiterpene) to a known final concentration.
  • If necessary, dilute the sample with an appropriate solvent (e.g., ethyl acetate).

2. GC-MS Analysis:

  • Inject 1 µL of the prepared sample into a gas chromatograph-mass spectrometer (GC-MS) system.
  • GC Conditions (example):
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
  • Inlet Temperature: 250°C
  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Conditions (example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the drimenol peak based on its retention time and mass spectrum by comparison with an authentic standard.
  • Quantify the drimenol concentration by comparing the peak area of drimenol to that of the internal standard, using a pre-determined calibration curve.

Visualizations

Biosynthetic Pathway of this compound Meroterpenoids

This compound Meroterpenoid Biosynthesis cluster_0 Central Metabolism cluster_1 Mevalonate (MVA) Pathway cluster_2 This compound Core Biosynthesis cluster_3 Polyketide Moiety Biosynthesis cluster_4 This compound Meroterpenoid Assembly Acetyl-CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl-CoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP IDI FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP Drimenol Drimenol FPP->Drimenol Drimenol Synthase (e.g., DrtB) Drimane_Meroterpenoid This compound Meroterpenoid Drimenol->Drimane_Meroterpenoid Prenyltransferase, P450s, etc. Malonyl-CoA Malonyl-CoA Polyketide Polyketide Malonyl-CoA->Polyketide Polyketide Synthase (PKS) Polyketide->Drimane_Meroterpenoid

Caption: Generalized biosynthetic pathway for this compound meroterpenoids.

Experimental Workflow for Heterologous Production

Experimental Workflow start Start gene_synthesis Gene Synthesis & Codon Optimization start->gene_synthesis plasmid_construction Plasmid Construction gene_synthesis->plasmid_construction transformation Transformation into Host plasmid_construction->transformation fermentation Fermentation & Induction transformation->fermentation extraction Product Extraction fermentation->extraction analysis Analysis (GC-MS / LC-MS) extraction->analysis purification Purification analysis->purification end End Product purification->end

Caption: A typical experimental workflow for heterologous this compound meroterpenoid production.

References

Application Notes and Protocols for Large-Scale Fermentation of Drimanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production of drimane sesquiterpenoids using microbial fermentation. Drimanes are a class of bicyclic sesquiterpenoids with a wide range of biological activities, making them attractive targets for pharmaceutical development. This document outlines the biosynthetic pathway, strategies for metabolic engineering in yeast, detailed protocols for high-density fed-batch fermentation, product recovery, and analytical quantification.

Introduction to this compound Biosynthesis

This compound-type sesquiterpenes are naturally produced by a variety of organisms, including fungi and plants.[1][2] The biosynthesis of these compounds originates from the central isoprenoid pathway, specifically from the precursor farnesyl pyrophosphate (FPP). In fungi, the cyclization of FPP to form the characteristic this compound skeleton is often catalyzed by a drimenol (B159378) cyclase.[3] Subsequent modifications by enzymes such as cytochrome P450s and oxidoreductases lead to a diverse array of this compound structures.[2][3]

Metabolic engineering of microbial hosts, particularly Saccharomyces cerevisiae and Pichia pastoris, has emerged as a promising strategy for the sustainable and scalable production of drimanes and other terpenoids.[4][5][6] These yeasts are well-characterized, robust hosts for industrial fermentation processes.[6][7]

Metabolic Engineering Strategies in Yeast

The efficient production of drimanes in yeast relies on redirecting carbon flux towards the sesquiterpene precursor, FPP. Key metabolic engineering strategies include:

  • Overexpression of the Mevalonate (B85504) (MVA) Pathway: Enhancing the expression of key enzymes in the MVA pathway, which synthesizes FPP, is a common strategy to increase precursor availability.[5]

  • Downregulation of Competing Pathways: Minimizing the flux towards competing pathways, such as sterol biosynthesis which also utilizes FPP, can significantly improve this compound yields.[5]

  • Heterologous Expression of Drimenol Synthase: Introducing a gene encoding a drimenol synthase from a natural producer into the yeast host is essential for the production of the this compound backbone.

Data Presentation: this compound and Sesquiterpenoid Production in Engineered Yeast

The following table summarizes representative quantitative data for sesquiterpenoid production in engineered yeast strains using fed-batch fermentation. While specific data for large-scale this compound production is limited, the data for other sesquiterpenoids provide a benchmark for expected yields.

SesquiterpenoidHost OrganismFermentation ScaleTiter (g/L)Reference
(+)-ValenceneSaccharomyces cerevisiaeShake Flask (Fed-batch)1.2[8]
FriedelinSaccharomyces cerevisiaeShake Flask0.064[1]
PentaleneneSaccharomyces cerevisiaeBioreactorNot Specified[3]
Presilphiperfol-1-eneSaccharomyces cerevisiaeBioreactorNot Specified[3]
Epi-isozizaeneSaccharomyces cerevisiaeBioreactorNot Specified[3]

Experimental Protocols

This section provides detailed protocols for the large-scale production of drimanes in engineered yeast, from inoculum preparation to product quantification.

Protocol 1: Inoculum Preparation

This protocol describes the preparation of a high-quality inoculum for the main bioreactor.

1. Primary Culture: a. Aseptically inoculate a single colony of the engineered yeast strain from a fresh agar (B569324) plate into a 50 mL sterile centrifuge tube containing 10 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose). b. Incubate at 30°C for 24 hours with shaking at 250 rpm.

2. Secondary Culture (Seed Flask): a. Transfer the entire primary culture into a 1 L baffled flask containing 200 mL of sterile YPD medium. b. Incubate at 30°C for 16-24 hours with shaking at 250 rpm, or until the optical density at 600 nm (OD₆₀₀) reaches 5-10.

Protocol 2: High-Density Fed-Batch Fermentation

This protocol outlines a generalized fed-batch fermentation process in a 5 L bioreactor. The parameters should be optimized for the specific this compound product and engineered strain.

1. Bioreactor Preparation: a. Prepare a 5 L bioreactor with an initial working volume of 3 L of batch medium (see table below). b. Calibrate pH and dissolved oxygen (DO) probes according to the manufacturer's instructions. c. Sterilize the bioreactor and medium by autoclaving.

2. Inoculation: a. Aseptically transfer the secondary culture to the bioreactor to achieve a starting OD₆₀₀ of approximately 0.5-1.0.

3. Batch Phase: a. Maintain the following parameters:

  • Temperature: 30°C
  • pH: 5.0 (controlled with 2M NH₄OH and 1M H₃PO₄)
  • Agitation: 500-800 rpm
  • Aeration: 1.0 vvm (volume of air per volume of liquid per minute) b. The batch phase typically lasts for 12-24 hours, until the initial carbon source (e.g., glycerol) is depleted, which is indicated by a sharp increase in the DO signal.

4. Fed-Batch Phase: a. Initiate the feeding of the sterile feed medium (see table below) using a pre-defined feeding strategy (e.g., exponential or DO-stat). b. A common strategy is to maintain the DO above 20% saturation by linking the feed pump to the DO controller. As the cells consume the carbon source and oxygen, the DO will drop, triggering the addition of more feed medium. c. For Pichia pastoris strains with an AOX1 promoter, a methanol (B129727) feed is initiated to induce protein (drimenol synthase) expression. The methanol concentration should be carefully controlled to avoid toxic effects.[7]

5. Harvesting: a. Continue the fermentation for 48-96 hours post-induction, or until the desired product titer is reached. b. Cool the bioreactor to 4°C and harvest the fermentation broth for product extraction.

Media Composition for Fed-Batch Fermentation

ComponentBatch Medium (per L)Feed Medium (per L)
Glycerol (B35011)40 g500 g
Yeast Extract10 g20 g
Peptone20 g40 g
KH₂PO₄5 g10 g
(NH₄)₂SO₄2 g5 g
MgSO₄·7H₂O0.4 g1 g
Trace Metal Solution10 mL20 mL
Vitamin Solution10 mL20 mL

Note: For Pichia pastoris, the batch medium often contains glycerol for initial biomass accumulation, and the feed medium contains methanol for induction.[9][10]

Protocol 3: this compound Extraction from Fermentation Broth

This protocol describes a liquid-liquid extraction method to recover drimanes from the fermentation broth.

1. Cell Separation: a. Centrifuge the harvested fermentation broth at 5,000 x g for 15 minutes to separate the yeast cells from the supernatant. The this compound product is often secreted into the medium or can be extracted from the cells.

2. Solvent Extraction: a. To the supernatant, add an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or hexane (B92381) in a separation funnel. b. Shake vigorously for 5-10 minutes and allow the phases to separate. c. Collect the organic phase. Repeat the extraction of the aqueous phase two more times with fresh solvent. d. For intracellular product, the cell pellet can be resuspended in buffer and subjected to cell disruption (e.g., bead beating or high-pressure homogenization) prior to solvent extraction.

3. Concentration: a. Combine all organic phases and dry over anhydrous sodium sulfate. b. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Protocol 4: Quantification of Drimanes by GC-MS

This protocol provides a general method for the quantification of drimanes using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: a. Dissolve a known amount of the crude extract in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL. b. Add an internal standard (e.g., caryophyllene) at a known concentration for accurate quantification. c. Prepare a series of calibration standards of the pure this compound compound of interest with the internal standard.

2. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer. b. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Injector: Splitless mode, 250°C. d. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400. g. Quantification: Analyze the samples in Selected Ion Monitoring (SIM) mode using characteristic ions for the this compound of interest and the internal standard.[11] Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

Visualizations

Biosynthetic Pathway of Drimanes

Drimane_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis cluster_Competing Competing Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (rate-limiting) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP IPP MevalonatePP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Drimenol Drimenol FPP->Drimenol Drimenol Synthase Squalene Squalene FPP->Squalene Erg9 Drimanes Diverse Drimanes Drimenol->Drimanes P450s, Oxidoreductases Ergosterol Ergosterol Squalene->Ergosterol

Caption: Biosynthesis of drimanes from acetyl-CoA via the mevalonate pathway.

Experimental Workflow for this compound Production

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Inoculum_Prep Inoculum Preparation (Primary & Secondary Cultures) Inoculation Inoculation Inoculum_Prep->Inoculation Bioreactor_Prep Bioreactor Preparation (Media, Sterilization) Bioreactor_Prep->Inoculation Batch_Phase Batch Phase (Biomass Growth) Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Induction & Production) Batch_Phase->Fed_Batch_Phase Harvesting Harvesting Fed_Batch_Phase->Harvesting Extraction Product Extraction (Liquid-Liquid) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (GC-MS) Purification->Analysis

Caption: General workflow for the large-scale production of drimanes via fermentation.

References

High-Throughput Screening for Bioactive Drimane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of drimane derivatives to identify and characterize their bioactive properties. This compound sesquiterpenoids are a class of natural products known for a wide range of biological activities, including antifungal, cytotoxic, and anti-inflammatory effects. These protocols are designed to guide researchers in the efficient screening of this compound compound libraries to discover novel therapeutic leads.

Overview of Screening Workflow

A typical HTS campaign for bioactive this compound derivatives involves a multi-stage process. The initial primary screen aims to rapidly identify "hit" compounds with the desired biological activity from a large library. These hits are then subjected to secondary assays to confirm their activity, determine their potency, and assess their selectivity. Finally, lead compounds may be further characterized in more complex cellular or in vivo models.

G cluster_0 Primary Screening (HTS) cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Primary_Screening This compound Derivative Library (e.g., 10 µM single concentration) Assay_Development Assay Miniaturization (e.g., 384-well format) Primary_Screening->Assay_Development Miniaturize Cytotoxicity_Screen Cytotoxicity Assay (e.g., MTT Assay) Assay_Development->Cytotoxicity_Screen Screen for Antifungal_Screen Antifungal Assay (e.g., Resazurin (B115843) Assay) Assay_Development->Antifungal_Screen Screen for Hit_Identification Hit Identification (e.g., >50% inhibition) Cytotoxicity_Screen->Hit_Identification Antifungal_Screen->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50/MIC Determination) Hit_Identification->Dose_Response Validate Hits Selectivity_Testing Selectivity Assays (e.g., Normal vs. Cancer Cell Lines) Dose_Response->Selectivity_Testing Mechanism_of_Action Mechanism of Action Studies (e.g., Caspase Activity, Pathway Analysis) Selectivity_Testing->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies Guide In_Vivo_Models In Vivo Efficacy & Toxicity SAR_Studies->In_Vivo_Models

Caption: General workflow for HTS of this compound derivatives.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data for the biological activities of various this compound sesquiterpenoids.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
PolygodialMCF-7 (Breast)71.4 ± 8.5[1]
PC-3 (Prostate)93.7 ± 9.1[1]
DU-145 (Prostate)89.2 ± 6.8[1]
HT-29 (Colon)Not specified[1]
MDA-MB-231 (Breast)Not specified[1]
IsopolygodialMCF-7 (Breast)>200[1]
PC-3 (Prostate)>200[1]
DU-145 (Prostate)>200[1]
DrimenolMCF-7 (Breast)>200[1]
PC-3 (Prostate)>200[1]
DU-145 (Prostate)>200[1]
ConferifolinMCF-7 (Breast)>200[1]
PC-3 (Prostate)>200[1]
DU-145 (Prostate)>200[1]
Derivative 8MCF-7 (Breast)70.6 ± 5.9[1]
PC-3 (Prostate)97.1 ± 7.2[1]
DU-145 (Prostate)65.4 ± 5.5[1]
Derivative 12MCF-7 (Breast)90.2 ± 8.8[1]
PC-3 (Prostate)88.4 ± 7.1[1]
DU-145 (Prostate)>200[1]

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal PathogenMIC (µg/mL)Reference
PolygodialCandida albicans3.13[2]
DrimendiolCandida albicans12.5 - 50[2]
Candida krusei12.5 - 50[2]
Candida parapsilosis12.5 - 50[2]
EpidrimendiolCandida albicans12.5 - 50[2]
Candida krusei12.5 - 50[2]
Candida parapsilosis12.5 - 50[2]
9α-hydroxydrimendiol (1)Candida albicans>15[2]
Candida krusei>15[2]
Candida parapsilosis>15[2]
3β-hydroxydrimendiol (2)Candida albicans15.0[2]
Candida krusei15.0[2]
Candida parapsilosis12.5[2]

Experimental Protocols

High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol is adapted for a 96-well plate format but can be miniaturized for 384-well plates for higher throughput.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • This compound derivative library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound derivatives in culture medium. The final DMSO concentration should be <0.5%.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds.

    • Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

High-Throughput Antifungal Screening (Resazurin-Based Assay)

This protocol is designed for screening compounds against fungal pathogens in a 96- or 384-well format.[3][4]

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • This compound derivative library dissolved in DMSO

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, filter-sterilized)

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO)

  • Sterile 96- or 384-well plates (opaque-walled for fluorescence)

  • Automated liquid handler

  • Microplate incubator (37°C)

  • Microplate reader (fluorescence, Ex/Em: ~560/590 nm)

Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate.

    • Prepare a suspension of fungal cells or spores in RPMI-1640 medium and adjust to the desired concentration (e.g., 1-5 x 10^3 cells/mL).

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the assay plates to achieve the final screening concentration (e.g., 10 µM).

    • Dispense positive and negative controls into designated wells.

  • Cell Plating and Incubation:

    • Add the prepared fungal inoculum to all wells of the assay plates (e.g., 50 µL per well).

    • Incubate the plates at 37°C for 24-48 hours.

  • Resazurin Addition and Readout:

    • Add resazurin solution to each well (e.g., 10 µL).

    • Incubate for an additional 2-4 hours at 37°C.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound relative to the controls.

    • Determine the Minimum Inhibitory Concentration (MIC) for active compounds.

Signaling Pathway Diagrams

This compound-Induced Intrinsic Apoptosis Pathway

Certain this compound derivatives induce cytotoxicity in cancer cells by triggering the intrinsic (mitochondrial) pathway of apoptosis.[5] Some drimanes can act as covalent BH3 mimetics, targeting anti-apoptotic proteins like Mcl-1 and Bcl-xL.

G This compound This compound Derivatives Mcl1_BclxL Mcl-1 / Bcl-xL This compound->Mcl1_BclxL Inhibit Bak_Bax Bak / Bax Mcl1_BclxL->Bak_Bax Inhibit Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Induce MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Active_Caspase9 Caspase-9 Apoptosome->Active_Caspase9 Activate Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Activate Apoptosis Apoptosis Active_Caspase3->Apoptosis Execute

Caption: Intrinsic apoptosis pathway induced by drimanes.

Terpenoid Inhibition of the NF-κB Signaling Pathway

Many terpenoids, including some this compound derivatives, exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[6][7]

G cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activate IkB IκBα IKK->IkB Phosphorylate IkB->IkB Ubiquitination & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Terpenoids Terpenoids (this compound Derivatives) Terpenoids->IKK Inhibit Terpenoids->NFkB_p65_p50 Inhibit Translocation NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50_nucleus->Gene_Expression Activate

References

Application Notes and Protocols for the Development of Drimane-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of drimane-based sesquiterpenoids as a promising class of broad-spectrum antifungal agents. The following sections detail their antifungal activity, mechanism of action, and protocols for their synthesis and evaluation.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with new mechanisms of action. This compound sesquiterpenoids, a class of natural products, have demonstrated significant potential in this area. In particular, (-)-drimenol has been identified as a potent, broad-spectrum fungicidal agent against a wide range of human pathogenic fungi, including fluconazole-resistant strains.[1][2][3][4][5]

Antifungal Activity of this compound Sesquiterpenoids

Several this compound sesquiterpenoids, synthesized from (+)-sclareolide, have been evaluated for their antifungal properties. Among them, (-)-drimenol, (+)-albicanol, and (1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-decahydronaphthalene-1-carbaldehyde have shown strong activity against Candida albicans.[1][2][3] (-)-Drimenol, in particular, exhibits a broad-spectrum fungicidal activity, effectively inhibiting the growth of various pathogenic fungi at concentrations ranging from 8 to 64 µg/mL.[1][2][3][4][5] At higher concentrations (100 µg/mL), it leads to the rupture of the fungal cell wall and membrane.[1][2][3][5]

Table 1: Antifungal Activity of (-)-Drimenol Against Various Pathogenic Fungi
Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans8 - 64[1]
Fluconazole-resistant C. albicans8 - 64[1][2]
Candida glabrata8 - 64[1][2]
Candida krusei8 - 64[1][2]
Candida parapsilosis8 - 64[1][2]
Candida auris8 - 64[1][2][3]
Aspergillus spp.8 - 64[1][2][5]
Cryptococcus spp.8 - 64[1][2][5]
Pneumocystis spp.8 - 64[2][5]
Blastomyces spp.8 - 64[2][5]
Saksenaea spp.8 - 64[2][5]
Botrytis cinereaEC50 = 80 ppm[1]
Table 2: In Vitro Antifungal Activity of this compound-Amide Derivatives
CompoundTarget FungiIC50 (µg/mL)Reference
A2Botrytis cinerea3.18 - 10.48[6]
A2Glomerella cingulata3.18 - 10.48[6]
A2Alternaria brassicae3.18 - 10.48[6]
A3Botrytis cinerea3.18 - 10.48[6]
A3Glomerella cingulata3.18 - 10.48[6]
A3Alternaria brassicae3.18 - 10.48[6]

Mechanism of Action

Genome-wide fitness profiling and mutant spot assays in Saccharomyces cerevisiae and Candida albicans have revealed that (-)-drimenol's mechanism of action involves the disruption of protein secretion and vacuolar biogenesis.[2] The primary target appears to be linked to the Crk1 kinase and its associated gene products, including Ret2 and Cdc37.[2][3][5] This pathway is distinct from that of other this compound sesquiterpenoids like cinnamodial, whose activity is affected by amines and specific growth media.[2][4]

cluster_drimenol (-)-Drimenol cluster_fungal_cell Fungal Cell Drimenol Drimenol Crk1 Crk1 Kinase Drimenol->Crk1 Inhibits Ret2 Ret2 Crk1->Ret2 Cdc37 Cdc37 Crk1->Cdc37 ProteinTrafficking Protein Trafficking (ER-Golgi) Ret2->ProteinTrafficking Affects Cdc37->ProteinTrafficking Affects Secretion Protein Secretion ProteinTrafficking->Secretion Disrupts VacuolarBiogenesis Vacuolar Biogenesis ProteinTrafficking->VacuolarBiogenesis Disrupts CellDeath Fungicidal Effect Secretion->CellDeath VacuolarBiogenesis->CellDeath

Caption: Proposed mechanism of action of (-)-drimenol.

Experimental Protocols

Protocol 1: Synthesis of (-)-Drimenol from (+)-Sclareolide

This protocol outlines the key steps for the synthesis of (-)-drimenol and its analogs.

Sclareolide (+)-Sclareolide Hydroxylation Hydroxylation (LDA, MoOPH) Sclareolide->Hydroxylation Reduction Reduction (LiAlH4) Hydroxylation->Reduction Diol Diol Intermediate Reduction->Diol OxidativeCleavage Oxidative Cleavage (NaIO4) Diol->OxidativeCleavage Aldehyde Aldehyde Intermediate OxidativeCleavage->Aldehyde Desilylation Desilylation (n-Bu4NF) Aldehyde->Desilylation Drimenol (-)-Drimenol Desilylation->Drimenol

Caption: Synthetic workflow for (-)-drimenol.

Materials:

Procedure:

  • Hydroxylation: Dissolve (+)-sclareolide in THF and cool to -78°C. Add LDA, followed by the MoOPH complex to yield a mixture of α- and β-isomers of hydroxylactone.[7]

  • Reduction: Reduce the hydroxylactone mixture with LiAlH4 in THF to obtain the corresponding diol.

  • Oxidative Cleavage: Treat the diol with NaIO4 to cleave the diol and form the aldehyde intermediate.

  • Purification: Purify the aldehyde intermediate by column chromatography on silica gel using hexane as the eluent.[7]

  • Desilylation (if applicable for analogs): For silylated intermediates, perform desilylation using n-Bu4NF in THF.[7]

  • Final Product: The final product, (-)-drimenol, is obtained after purification.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M38-A2 guidelines.[2]

Materials:

  • This compound compounds (stock solution in DMSO, 10 mg/mL)

  • Fungal strains

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or inverted microscope

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound compounds in the growth medium (e.g., RPMI) in 96-well plates.[2]

  • Inoculum Preparation: Prepare a standardized fungal inoculum to a final concentration of 0.5–2.5 x 10³ cells/mL.

  • Incubation: Add the fungal inoculum to the wells containing the compound dilutions. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at 35-37°C for 24-48 hours.[3]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes 100% inhibition of visible growth.[1] This can be determined visually or by measuring absorbance.

Protocol 3: In Vivo Efficacy and Toxicity Assessment (Caenorhabditis elegans Model)

This protocol provides a method to assess the in vivo efficacy and tolerability of this compound compounds.[1][2][3][5]

Materials:

  • Caenorhabditis elegans

  • Candida albicans

  • Liquid culture medium

  • This compound compounds

Procedure:

  • Infection Model: Infect C. elegans with C. albicans.

  • Treatment: Expose the infected worms to various concentrations of the this compound compound.

  • Survival Assay: Monitor the survival of the worms over time. A successful rescue from C. albicans-mediated death indicates in vivo efficacy.[1][2][3]

  • Toxicity Assessment: Expose uninfected worms to the same concentrations of the this compound compound to assess its tolerability. Monitor for any adverse effects on worm survival and behavior.[7]

Structure-Activity Relationship (SAR)

Initial SAR studies suggest that the Δ7,8-double bond is a key structural feature for the antifungal activity of this compound sesquiterpenes.[8] Further modifications, particularly on the A ring, may lead to improved antifungal activity.[1][2][3][5] The addition of an amide group to the this compound skeleton has also been shown to yield potent antifungal derivatives.[6]

DrimaneScaffold This compound Scaffold DoubleBond Δ7,8-Double Bond (Key for Activity) DrimaneScaffold->DoubleBond ARing A Ring Modification (Potential for Improved Activity) DrimaneScaffold->ARing AmideGroup Amide Group Addition (Potent Derivatives) DrimaneScaffold->AmideGroup AntifungalActivity Antifungal Activity DoubleBond->AntifungalActivity ARing->AntifungalActivity AmideGroup->AntifungalActivity

Caption: Key SAR insights for this compound antifungals.

Conclusion and Future Directions

This compound-based sesquiterpenoids, particularly (-)-drimenol, represent a promising new class of broad-spectrum antifungal agents with a novel mechanism of action. Further research should focus on lead optimization through medicinal chemistry to enhance potency and pharmacokinetic properties.[2][4] In vivo studies in animal models of fungal diseases are crucial to validate their therapeutic potential.[4] The development of this compound-amide derivatives also presents a promising avenue for the discovery of new fungicides.[6]

References

Application of Drimanes in Sustainable Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Drimanes are a class of bicyclic sesquiterpenoids that have garnered significant attention in the field of sustainable agriculture due to their potent and diverse biological activities.[1][2] These natural compounds, originally isolated from plants of the family Winteraceae, such as Drimys winteri, and also found in fungi and marine organisms, offer a promising alternative to synthetic pesticides.[2][3][4] Their application in sustainable agriculture primarily revolves around their roles as biopesticides, including antifungal, antibacterial, and insecticidal agents.[1][3]

The pursuit of sustainable agricultural practices necessitates the development of effective and environmentally benign crop protection strategies. Drimanes, with their biodegradability and specific modes of action, align well with the principles of integrated pest management (IPM).[3] Their demonstrated efficacy against a range of plant pathogens and pests suggests their potential to reduce reliance on conventional chemical pesticides, thereby minimizing environmental residues and the development of resistance in pest populations.

This document provides a comprehensive overview of the application of drimanes in sustainable agriculture, including their biological activities, putative mechanisms of action, and detailed protocols for their evaluation and application.

Data Presentation: Biocidal Activities of Drimane Sesquiterpenoids

The following tables summarize the quantitative data on the efficacy of various this compound compounds against key agricultural pathogens and pests.

Table 1: Antifungal and Antibacterial Activity of Drimanes against Plant Pathogens

This compound CompoundTarget PathogenMIC (µg/mL)MBC (µg/mL)Reference
PolygodialClavibacter michiganensis1664[3]
NordrimenoneClavibacter michiganensis3264[3]
PolygodialPseudomonas syringae pv. tomato>256>256[3]
NordrimenonePseudomonas syringae pv. tomato64128[3]
PolygodialFusarium oxysporum64-[3]
NordrimenoneFusarium oxysporum64-[3]
PolygodialPhytophthora spp.64-[3]
NordrimenonePhytophthora spp.64-[3]
DrimenolBotrytis cinerea-EC50 = 80 ppm
NordrimenoneBotrytis cinerea-EC50 = 92 ppm
Drimenyl acetateBotrytis cinerea-EC50 = 80 ppm

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; EC50: Half maximal effective concentration.

Table 2: Insecticidal and Antifeedant Activity of Drimanes

This compound CompoundTarget PestActivity TypeMeasurementValueReference
CinnamodialAedes aegypti (larvae)InsecticidalLC50~5 µg/mL
CinnamodialAedes aegypti (adult)InsecticidalLD50~1.5 nmol/mosquito
PolygodialSpodoptera exemptaAntifeedant-Significant
WarburganalSpodoptera exemptaAntifeedant-Significant
IsodrimeninDrosophila melanogasterLarvicidalLC504.5 ± 0.8 mg/L
PolygodialDrosophila melanogasterAntifeedantEC5060.0 ± 4.2 mg/L

LC50: Lethal Concentration for 50% of the population; LD50: Lethal Dose for 50% of the population; EC50: Half maximal effective concentration for antifeedant activity.

Experimental Protocols

This section provides detailed methodologies for the evaluation and application of drimanes in an agricultural context.

Protocol 1: In Vitro Antifungal Susceptibility Testing of Drimanes against Fungal Plant Pathogens

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound compounds against filamentous fungal plant pathogens.

Materials:

  • This compound compound of interest

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Fungal pathogen culture

  • Sterile distilled water

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the this compound compound in DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of this compound: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing the same concentration of DMSO used for the highest this compound concentration.

  • Pouring Plates: Pour the this compound-amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing fungal pathogen culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial mycelial growth daily for a set period (e.g., 7 days). The MIC is the lowest concentration of the this compound compound that completely inhibits the visible growth of the fungus.

Protocol 2: Insect Antifeedant Leaf Disc No-Choice Bioassay

Objective: To evaluate the antifeedant activity of this compound compounds against leaf-eating insect pests.

Materials:

  • This compound compound of interest

  • Acetone or other suitable volatile solvent

  • Host plant leaves

  • Insect larvae (e.g., 3rd or 4th instar)

  • Petri dishes

  • Filter paper

  • Cork borer

  • Micropipettes

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Solution Preparation: Prepare a series of concentrations of the this compound compound in the chosen solvent.

  • Leaf Disc Preparation: Use a cork borer to cut uniform discs from fresh host plant leaves.

  • Treatment: Dip each leaf disc into a test solution for a few seconds. Prepare control discs by dipping them in the solvent only. Allow the solvent to evaporate completely.

  • Assay Setup: Place a moistened filter paper and a treated or control leaf disc in each petri dish.

  • Insect Introduction: Introduce one pre-starved larva into each petri dish.

  • Incubation: Maintain the petri dishes in a controlled environment (temperature, humidity, light) for 24-48 hours.

  • Data Collection: Measure the area of the leaf disc consumed in each petri dish. Calculate the antifeedant index using an appropriate formula.

Protocol 3: Greenhouse Efficacy Trial for this compound-Based Biopesticides

Objective: To evaluate the efficacy of a this compound formulation in controlling a specific pest or disease on a host plant under greenhouse conditions.

Materials:

  • This compound formulation (e.g., emulsifiable concentrate, wettable powder)

  • Host plants of uniform size and age

  • Pest or pathogen inoculum

  • Greenhouse with controlled environmental conditions

  • Spraying equipment (e.g., hand sprayer)

  • Personal protective equipment (PPE)

Procedure:

  • Plant Preparation: Grow host plants to a suitable stage for infestation or infection.

  • Experimental Design: Arrange the plants in a randomized complete block design with a sufficient number of replicates for each treatment (including an untreated control and a positive control with a commercial pesticide).

  • Inoculation: Artificially infest or infect the plants with the target pest or pathogen.

  • Treatment Application: Prepare the this compound formulation at the desired concentration and apply it to the plants according to the planned treatment schedule (e.g., foliar spray, soil drench). Ensure thorough coverage.

  • Monitoring: Regularly assess disease severity or pest population levels on the plants over a set period. Also, monitor for any signs of phytotoxicity.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the efficacy of the this compound formulation compared to the controls.

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of Action

Drimanes, particularly those with an α,β-unsaturated dialdehyde (B1249045) moiety like polygodial, are known to exert their antifungal activity primarily through the disruption of the fungal cell membrane.[3] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Antifungal_Mechanism cluster_cell Fungal Cell Interior This compound This compound (e.g., Polygodial) CellMembrane Cell Membrane This compound->CellMembrane Disruption FungalCell Fungal Cell CellularContents Cellular Contents CellMembrane->CellularContents Increased Permeability CellDeath Cell Death CellularContents->CellDeath Leakage

Caption: Antifungal mechanism of drimanes targeting the fungal cell membrane.

Hypothetical Plant Defense Elicitation by Drimanes

While direct evidence for drimanes as elicitors of specific plant signaling pathways is still emerging, it is hypothesized that, like other natural compounds, they may be recognized by plant cells and trigger defense responses. This would likely involve the activation of key defense-related signaling pathways, such as the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways, which are known to mediate resistance against different types of pathogens and pests.[5][6][7][8][9]

Plant_Defense_Elicitation cluster_plant Plant Cell Signaling This compound This compound Compound (as Elicitor) PlantCell Plant Cell This compound->PlantCell Receptor Receptor Recognition PlantCell->Receptor JA_Pathway Jasmonic Acid (JA) Pathway Receptor->JA_Pathway Herbivores/ Necrotrophs SA_Pathway Salicylic Acid (SA) Pathway Receptor->SA_Pathway Biotrophs JA_Pathway->SA_Pathway Antagonistic Crosstalk DefenseGenes Activation of Defense Genes JA_Pathway->DefenseGenes SA_Pathway->DefenseGenes Resistance Enhanced Resistance DefenseGenes->Resistance

Caption: Hypothetical activation of plant defense pathways by drimanes.

Experimental Workflow for Biopesticide Development from Drimanes

The development of a this compound-based biopesticide involves a multi-step process from initial screening to formulation and field trials.

Biopesticide_Workflow Start Source of Drimanes (e.g., Plant Extraction) Screening In Vitro Bioassays (Antifungal, Insecticidal) Start->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Formulation Formulation Development (e.g., EC, WP) Lead_ID->Formulation Greenhouse Greenhouse Efficacy & Phytotoxicity Trials Formulation->Greenhouse Field Field Trials (Efficacy & Crop Safety) Greenhouse->Field Registration Regulatory Approval Field->Registration

Caption: Workflow for the development of this compound-based biopesticides.

References

Troubleshooting & Optimization

Technical Support Center: Improving Drimane Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of drimane synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound and its derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Biocatalytic Hydroxylation

Question: I am attempting to synthesize a hydroxylated this compound derivative (e.g., Drimendiol from Drimenol) using a cytochrome P450 enzyme, but I am observing very low or no product formation. What are the possible reasons and how can I troubleshoot this?

Answer: Low yield in a biocatalytic hydroxylation can stem from several factors related to the enzyme, substrate, or reaction conditions. A systematic approach to troubleshooting is essential.[1]

1. Enzyme Inactivity or Low Specificity:

  • Cause: The enzyme may be improperly folded, degraded, inhibited, or unstable under the reaction conditions.[1]

  • Solution:

    • Verify Protein Expression: Confirm the presence and purity of your recombinant enzyme using SDS-PAGE.[1]

    • Optimize Enzyme Concentration: Titrate the enzyme concentration to find the optimal level for the reaction.[1]

    • Assess Stability: Perform activity assays at different temperatures (e.g., 20-30°C) and pH values (e.g., pH 7.0-8.0) to determine the optimal range for enzyme stability and activity.[1][2]

    • Check Cofactors: Ensure essential cofactors for cytochrome P450 enzymes, such as a redox partner and NADPH, are present in sufficient concentrations.[1]

2. Poor Substrate Availability:

  • Cause: this compound precursors like Drimenol (B159378) are often poorly soluble in aqueous buffers, limiting their availability to the enzyme.[1]

  • Solution:

    • Use a Co-solvent: Introduce a small amount (e.g., 1-5%) of a biocompatible organic solvent like DMSO, DMF, or ethanol (B145695) to improve substrate solubility. It is crucial to first test the enzyme's tolerance to the chosen solvent.[1][3] In one study, using 5% DMF increased the GC yield to 80% for the oxidation of drimenol.[3]

3. Suboptimal Reaction Conditions:

  • Cause: The buffer, pH, temperature, or aeration may not be ideal for the P450-catalyzed reaction.

  • Solution:

    • Buffer Optimization: Experiment with different buffer systems, typically within a pH range of 7.0 to 8.0.[1]

    • Temperature Control: Determine the optimal temperature that balances reaction rate and enzyme stability. Higher temperatures can lead to denaturation.[1]

    • Ensure Adequate Aeration: P450-catalyzed hydroxylations require molecular oxygen. Ensure sufficient shaking or sparging, especially for larger-scale reactions.[1]

Issue 2: Formation of Multiple Side Products in Chemical Oxidation

Question: I am using a chemical oxidant (e.g., Selenium Dioxide, PCC) to synthesize a this compound diol or aldehyde, but I am getting a complex mixture of products. How can I improve selectivity?

Answer: The formation of multiple products is a common challenge in the chemical oxidation of complex molecules like drimanes. The reaction's selectivity is highly dependent on the oxidant, reaction conditions, and substrate structure.[1]

1. Oxidant Choice:

  • Cause: Strong or non-selective oxidizing agents can lead to over-oxidation or oxidation at multiple sites on the this compound skeleton.[1]

  • Solution:

    • Selenium Dioxide (SeO₂): While known for allylic oxidation, it can produce other diols and carbonyl compounds. Using a catalytic amount of SeO₂ with a co-oxidant like t-butyl hydroperoxide (TBHP) can sometimes improve selectivity.[1]

    • Pyridinium Chlorochromate (PCC): PCC is a milder oxidant than chromic acid and is less likely to cause over-oxidation. However, it can still produce a mixture of products, so careful control of stoichiometry is critical.[1]

2. Reaction Conditions:

  • Cause: Temperature, reaction time, and solvent can all influence the selectivity of the oxidation.

  • Solution:

    • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the desired kinetic product.[1]

    • Reaction Time: Monitor the reaction closely using TLC or GC to avoid the formation of degradation or over-oxidation products that can occur with extended reaction times.

    • Solvent: The polarity of the solvent can influence reaction selectivity.[2] Experiment with different solvents to find the optimal medium.

Issue 3: Dominance of Elimination Side Product in Coupling Reactions

Question: In my Ni-catalyzed reductive coupling of a drimanyl halide, the primary product is the elimination byproduct, not the desired coupled product. How can I improve the yield of the target molecule?

Answer: Elimination is a common competing side reaction in coupling reactions involving substrates prone to forming double bonds, such as drimanyl halides. Optimizing the leaving group and reaction conditions is key to favoring the desired coupling pathway.[3]

  • Cause: The drimanyl halide substrate is susceptible to elimination, especially under basic or heated conditions. The choice of halide can significantly influence the ratio of coupling to elimination.[3]

  • Solution:

    • Change the Leaving Group: Drimanyl bromide is often less prone to elimination than drimanyl iodide. In one study, switching from drimanyl iodide to drimanyl bromide increased the yield of the desired coupled product from 3% to 40% while significantly decreasing the elimination byproduct.[3]

    • Optimize Reaction Conditions: Screen different ligands, solvents, and reductants. For instance, using 4,4'-di-tert-butyl bipyridine (dtbpy) as a ligand and DMPU as a solvent with zinc as the reductant has been shown to be effective.[3]

Quantitative Data Summary

Table 1: Optimization of Ni-Catalyzed Reductive Coupling Conditions[3]

This table summarizes the effect of different this compound precursors and reaction conditions on the yield of the desired coupled product (15) versus the elimination side-product (B).

EntryThis compound PrecursorLigandReductantSolventYield of 15 (%)Yield of B (%)
1Drimanyl IodidedtbpyZnDMPU675
2Drimanyl BromidedtbpyZnDMPU4020
3Drimanyl IodidedtbpyMnDMPU375

Yields were calculated based on the this compound moiety.

Table 2: Comparison of Key Synthetic Strategies for this compound Sesquiterpenoids[4][5]

This table provides a high-level comparison of different synthetic approaches to the this compound skeleton.

StrategyKey ReactionTarget Molecule(s)Longest Linear Sequence (Steps)Overall Yield (%)Key AdvantagesKey Limitations
Total SynthesisIntramolecular Diels-Alder(-)-Mniopetal E~18Not explicitly statedHigh stereocontrol, convergentLengthy synthesis, potential for low yields in complex steps
Catalytic StrategyGold-Catalyzed Tandem CyclizationKuehneromycin A, Antrocin~10-12Up to 65% for key tandem stepRapid construction of bicyclic coreSubstrate synthesis can be complex
Chemoenzymatic SynthesisEnzymatic Cyclization (SHC)Drimenol1 (from FPP)Up to 68%High enantioselectivity, biomimeticSubstrate specificity, potential for product mixtures
Biomimetic ApproachPolyene Cyclization(-)-Drimenol11~8%Mimics natural biosynthetic pathwayCan have low yields and selectivity issues

Experimental Protocols

Protocol 1: Biocatalytic Hydroxylation of Drimenol[3]

This protocol describes the gram-scale oxidation of drimenol using an engineered P450 enzyme variant.

  • Reaction Setup: In a suitable reaction vessel, combine drimenol, the purified P450BM3 variant (e.g., L75A/F87I), and a phosphate (B84403) buffer (e.g., 50 mM, pH 8.0).

  • Co-solvent Addition: Add N,N-Dimethylformamide (DMF) to a final concentration of 5% (v/v) to enhance substrate solubility.

  • Cofactor Regeneration: Add a glucose-6-phosphate dehydrogenase (GDH) system and NADP+ for cofactor regeneration.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with vigorous shaking for adequate aeration for 12-24 hours.

  • Extraction: After the reaction, extract the mixture with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product using silica (B1680970) gel column chromatography.

Protocol 2: Chemical Oxidation with Selenium Dioxide[1]

This protocol provides a general method for the allylic oxidation of drimenol.

  • Reaction Setup: Dissolve drimenol (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a catalytic amount of selenium dioxide (SeO₂).

  • Co-oxidant Addition: Warm the mixture to 40-50 °C. Slowly add 50% aqueous hydrogen peroxide (1.2-1.5 equivalents) dropwise over 90 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 2 hours, monitoring progress by TLC.

  • Workup: Dilute the reaction mixture with a solvent like toluene (B28343) and wash three times with saturated aqueous ammonium (B1175870) sulfate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.

Visualized Workflows and Pathways

troubleshooting_biocatalysis start Low Yield in Biocatalytic Hydroxylation q_enzyme Is the enzyme active and stable? start->q_enzyme s_enzyme 1. Verify protein expression (SDS-PAGE). 2. Optimize enzyme concentration. 3. Check cofactor (NADPH) availability. 4. Test activity at different pH/temps. q_enzyme->s_enzyme No q_substrate Is the substrate soluble? q_enzyme->q_substrate Yes s_enzyme->q_substrate s_substrate Add a biocompatible co-solvent (e.g., 1-5% DMSO or DMF). Test enzyme tolerance to solvent. q_substrate->s_substrate No q_conditions Are reaction conditions optimal? q_substrate->q_conditions Yes s_substrate->q_conditions s_conditions 1. Optimize buffer and pH (e.g., 7.0-8.0). 2. Ensure adequate aeration (shaking). 3. Find optimal temperature. q_conditions->s_conditions No end_ok Yield Improved q_conditions->end_ok Yes s_conditions->end_ok

Caption: Troubleshooting workflow for low yield in biocatalytic this compound synthesis.[1]

coupling_vs_elimination start Drimanyl Halide + Aryl Halide conditions Ni-Catalyst, Reductant, Ligand (dtbpy), Solvent (DMPU) start->conditions path_coupling Desired Pathway: Reductive Coupling conditions->path_coupling Favored by Drimanyl Bromide path_elimination Side Reaction: Elimination conditions->path_elimination Favored by Drimanyl Iodide product_coupling Coupled this compound Product path_coupling->product_coupling product_elimination Elimination Byproduct path_elimination->product_elimination optimization Optimization Strategy: Switch from Drimanyl Iodide to Drimanyl Bromide path_elimination->optimization

Caption: Competing pathways in the Ni-catalyzed synthesis of this compound derivatives.[3]

synthetic_strategies start This compound Skeleton Synthesis total_syn Total Synthesis start->total_syn chemo_syn Chemoenzymatic Synthesis start->chemo_syn catalytic_syn Catalytic Strategy start->catalytic_syn diels_alder Intramolecular Diels-Alder total_syn->diels_alder polyene_cyclization Biomimetic Polyene Cyclization total_syn->polyene_cyclization enz_cyclization Enzymatic Cyclization (e.g., SHC) chemo_syn->enz_cyclization p450_ox Enzymatic C-H Oxidation (e.g., P450) chemo_syn->p450_ox gold_cat Gold-Catalyzed Tandem Reaction catalytic_syn->gold_cat

Caption: High-level overview of major this compound synthesis strategies.[4][5]

References

Technical Support Center: Overcoming Resistance in Antifungal Drimane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance when working with antifungal drimane compounds. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of antifungal this compound compounds like drimenol (B159378)?

A1: this compound sesquiterpenoids, such as (-)-drimenol, exhibit broad-spectrum antifungal activity. The primary mechanism of action for drimenol involves the disruption of protein secretion and vacuolar biogenesis by affecting Crk1 kinase-dependent gene products.[1][2][3][4] At higher concentrations (e.g., 100 µg/ml), drimenol can also cause rupture of the fungal cell wall and membrane.[1][2] Some this compound sesquiterpenoids are also suggested to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a key step in ergosterol (B1671047) biosynthesis.[5][6]

Q2: My fungal strain is showing increasing minimum inhibitory concentrations (MICs) to the this compound compound I'm testing. What are the potential resistance mechanisms?

A2: While specific resistance mechanisms to this compound compounds are still an emerging area of research, based on established fungal resistance patterns, the most likely mechanisms include:

  • Overexpression of Efflux Pumps: Fungi can develop resistance by actively pumping the antifungal compound out of the cell. The two major superfamilies of efflux pumps involved in multidrug resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[7][8]

  • Target Modification: Mutations in the gene encoding the target protein (e.g., Crk1 kinase or lanosterol 14α-demethylase) can reduce the binding affinity of the this compound compound, rendering it less effective.

  • Biofilm Formation: Fungi embedded in biofilms can exhibit increased resistance to antifungal agents. This compound compounds have shown activity against biofilms, but the extracellular matrix of the biofilm can act as a barrier, preventing the compound from reaching the fungal cells.

Q3: Can this compound compounds be effective against fungal strains already resistant to other antifungals, like fluconazole?

A3: Yes, several studies have demonstrated that this compound compounds, particularly drimenol, are effective against fungal strains resistant to conventional antifungals such as fluconazole.[1][2][9] This is because drimanes often have a different mechanism of action, targeting pathways that are not affected by the resistance mechanisms developed against other drugs. For example, drimenol's targeting of the Crk1 kinase pathway is distinct from the mechanism of azoles, which target ergosterol synthesis.[1][10]

Q4: Are there any known synergistic interactions between this compound compounds and other agents that could help overcome resistance?

A4: Yes, combination therapy is a promising strategy. While specific studies on drimanes are ongoing, combining a this compound compound with an efflux pump inhibitor could potentially restore its activity against a resistant strain that overexpresses these pumps.[11][12] Additionally, combining drimanes with other classes of antifungal drugs may produce a synergistic effect, lowering the required dosage of each compound and reducing the likelihood of resistance development.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible MIC Values in Antifungal Susceptibility Testing
Possible Cause Troubleshooting Step
Variation in Inoculum Preparation Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI M27-A3 for yeasts, M38-A2 for molds) to a 0.5 McFarland standard.[13][14]
Improper Drug Dilution Prepare fresh stock solutions of the this compound compound in a suitable solvent like DMSO. Perform serial dilutions carefully to ensure accurate final concentrations in the microtiter plate.[15]
"Trailing Growth" Phenomenon Some fungi may exhibit trailing growth, which is a reduced but persistent growth at concentrations above the MIC. The MIC should be read as the lowest concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.[13]
Media Composition Ensure the use of standardized, buffered media like RPMI-1640 with MOPS to maintain a stable pH, as variations can affect the activity of the antifungal agent.[14][15]
Problem 2: Fungal Strain Develops Resistance to the this compound Compound Over Time
Possible Cause Troubleshooting Step
Upregulation of Efflux Pumps Perform a gene expression analysis (RT-qPCR) to quantify the transcript levels of known ABC and MFS transporter genes in the resistant strain compared to the susceptible parent strain.[12] Consider co-administering an efflux pump inhibitor to see if susceptibility is restored.
Mutation in the Target Protein Sequence the gene encoding the putative target (e.g., CRK1). Compare the sequence from the resistant isolate to that of the susceptible parent to identify any mutations that could alter protein function.
Biofilm Formation Test the this compound compound's efficacy against both planktonic cells and established biofilms of your fungal strain. Consider using biofilm-disrupting agents in combination with the this compound compound.[16]

Data Presentation

Table 1: Antifungal Activity of (-)-Drimenol Against Various Pathogenic Fungi
Fungal SpeciesStrainMIC (µg/mL)
Candida albicansSC53144
Candida albicans(Fluconazole-resistant)8
Candida auris8
Candida glabrataBG216
Cryptococcus neoformansH994
Aspergillus fumigatus32
Trichophyton equinum15
Data sourced from Edouarzin et al., 2020.[1][4]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3/M38-A2)
  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[15]

  • Drug Dilution:

    • Prepare a stock solution of the this compound compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 to achieve the desired final concentration range.[15]

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to obtain the final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).[14]

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.[15]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the this compound compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or using a microplate reader.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare RPMI-1640 + MOPS inoculate Inoculate Microtiter Plate prep_media->inoculate prep_drug Prepare this compound Stock & Dilutions prep_drug->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Read MIC (≥50% Inhibition) incubate->read_mic analyze_data Analyze & Compare Data read_mic->analyze_data

Caption: Workflow for Antifungal Susceptibility Testing.

resistance_troubleshooting cluster_mechanisms Potential Resistance Mechanisms cluster_solutions Troubleshooting Strategies start Increased MIC of This compound Compound Observed efflux Efflux Pump Overexpression start->efflux target_mod Target Protein Modification start->target_mod biofilm Biofilm Formation start->biofilm rt_qpcr RT-qPCR for Efflux Pump Genes efflux->rt_qpcr epi_combo Combine with Efflux Pump Inhibitor efflux->epi_combo seq_target Sequence Target Gene (e.g., CRK1) target_mod->seq_target biofilm_assay Test Against Biofilms biofilm->biofilm_assay

Caption: Troubleshooting Logic for this compound Resistance.

drimenol_moa drimenol Drimenol crk1 Crk1 Kinase Pathway drimenol->crk1 Inhibits protein_trafficking Disrupted Protein Trafficking (ER-Golgi) crk1->protein_trafficking Affects vacuolar_biogenesis Impaired Vacuolar Biogenesis crk1->vacuolar_biogenesis Affects fungal_death Fungicidal Effect protein_trafficking->fungal_death vacuolar_biogenesis->fungal_death

Caption: Drimenol's Proposed Mechanism of Action.

References

Technical Support Center: Total Synthesis of Complex Drimanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of complex drimanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of complex drimanes, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in Diels-Alder Cycloaddition

Question: I am performing an intramolecular Diels-Alder reaction to form the drimane core, but I am observing a low diastereomeric ratio (d.r.) of the desired product. How can I improve the stereoselectivity?

Answer: Low diastereoselectivity in the intramolecular Diels-Alder reaction for this compound synthesis is a common challenge. The facial selectivity of the cycloaddition is influenced by the transition state geometry, which can be controlled by several factors. Here is a systematic approach to troubleshooting:

  • Substrate Conformation: The conformation of the acyclic precursor significantly impacts the approach of the diene and dienophile.

    • Troubleshooting: Modify bulky protecting groups on the substrate to alter its conformational preference and shield one face of the molecule, thereby directing the cyclization to the opposite face.

  • Reaction Conditions: Temperature and solvent polarity can affect the stability of the diastereomeric transition states.

    • Troubleshooting: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Experiment with a range of solvents with varying polarities.

  • Lewis Acid Catalysis: The choice of Lewis acid can influence the alignment of the diene and dienophile in the transition state.

    • Troubleshooting: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to identify the optimal catalyst for achieving the desired diastereomer.

Issue 2: Unexpected Epimerization during Functional Group Manipulation

Question: During the synthesis of warburganal, I am observing epimerization at a key stereocenter after a functional group interconversion step under acidic or basic conditions. How can I prevent this?

Answer: Unwanted epimerization is a significant challenge in the synthesis of complex drimanes like warburganal, particularly when introducing functionalities adjacent to existing stereocenters.[1] This often occurs when a stereocenter is alpha to a carbonyl group, which can enolize under acidic or basic conditions, leading to a loss of stereochemical integrity.

  • Protecting Group Strategy: The presence of a nearby ketone can facilitate epimerization.

    • Troubleshooting: Protect the ketone as an acetal (B89532) before attempting reactions that require acidic or basic conditions.[1] The acetal can be removed later in the synthetic sequence under milder acidic conditions.

  • Reaction Conditions: The choice of reagents and reaction conditions is critical.

    • Troubleshooting: Employ milder, non-ionic reagents where possible. For instance, if performing an oxidation, consider using milder reagents like Dess-Martin periodinane instead of harsher chromium-based oxidants if basic or acidic sensitivity is a concern. For reductions, enzymatic or chiral borane-based reducing agents can offer higher selectivity under neutral conditions.

Issue 3: Formation of Multiple Products in Oxidation of Drimenol (B159378)

Question: I am attempting to oxidize drimenol to produce a specific oxidized this compound, but I am obtaining a mixture of products, including over-oxidation and oxidation at different positions. How can I improve the selectivity of this reaction?

Answer: The oxidation of drimenol and its derivatives can be challenging due to the presence of multiple reactive sites, including allylic positions and hydroxyl groups. The choice of oxidant and careful control of reaction conditions are paramount to achieving selectivity.

  • Oxidant Choice: Strong or non-selective oxidizing agents are a common cause of multiple products.

    • Troubleshooting:

      • Pyridinium Chlorochromate (PCC): This reagent is commonly used for the oxidation of alcohols to aldehydes or ketones.[2] However, reaction time and stoichiometry are critical. Shorter reaction times at lower temperatures (e.g., 0 °C) can favor the formation of the mono-oxidized product, while longer times or excess PCC can lead to over-oxidation or side reactions.[3]

      • Selenium Dioxide (SeO₂): This reagent is known for allylic oxidation, but can also lead to the formation of diols and other carbonyl compounds.[4] Careful optimization of reaction time and temperature is necessary to favor the desired product.

  • Reaction Monitoring: Allowing the reaction to proceed for too long can lead to the formation of byproducts.

    • Troubleshooting: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and quench the reaction as soon as the desired product is the major component.

  • Purification: Even with optimized conditions, the separation of closely related oxidized drimanes can be difficult.

    • Troubleshooting: Column chromatography on silica (B1680970) gel with a carefully optimized solvent gradient (e.g., hexane/ethyl acetate) is typically required to separate the desired product from isomers and over-oxidized byproducts.[2]

Data Presentation

The following table summarizes quantitative data for key synthetic strategies towards complex drimanes, allowing for a comparison of their efficiency.

Synthetic StrategyKey ReactionTarget Molecule(s)Longest Linear Sequence (Steps)Overall Yield (%)Key AdvantagesKey Limitations
Total Synthesis via Intramolecular Diels-AlderIntramolecular Diels-Alder Cycloaddition(-)-Mniopetal E~18Not explicitly stated, but individual step yields are moderate to high.High stereocontrol, convergent approach.Lengthy synthesis, potential for low yields in complex steps.[5]
Gold-Catalyzed Tandem ReactionGold-catalyzed tandem cyclization of 1,7-diynesKuehneromycin A, Antrocin, Anhydromarasmone, Marasmene~10-12Key tandem reaction has a yield of up to 65%.Rapid construction of the bicyclic core, high atom economy.[6]Substrate synthesis can be complex, catalyst cost.
Chemoenzymatic SynthesisEnzymatic cyclization using Squalene-Hopene Cyclase (SHC)Drimenol1 (from farnesyl pyrophosphate)Up to 68% (for a mixture of this compound skeletons)High enantioselectivity, biomimetic, environmentally benign.Substrate specificity of the enzyme, potential for product mixtures.[5]
Hemi-synthesis from Natural ProductsOxidation of Isodrimeninol with PCCNovel bioactive this compound derivatives120-38% for individual productsRapid access to novel derivatives for biological screening.[2]Dependent on the availability of the starting natural product.
Hemi-synthesis from Natural ProductsReduction of Polygodial with NaBH₄Drimendiol (B1249602)1High (not explicitly quantified)Straightforward and efficient conversion to a key intermediate.[7]Dependent on the availability of polygodial.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Oxidation of Isodrimeninol with Pyridinium Chlorochromate (PCC)[2]

This protocol describes the synthesis of various oxidized this compound derivatives from the natural product isodrimeninol.

Materials and Reagents:

  • Isodrimeninol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of isodrimeninol (0.424 mmol) in dichloromethane (20 mL) in a round-bottom flask, add 1 equivalent of PCC (91.4 mg) dropwise.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6 hours.

  • Work-up: Remove the solvent under vacuum.

  • Purification: Purify the gummy residue by silica gel column chromatography using a hexane/EtOAc (9:1 v/v) eluent to yield the various oxidized products.

Protocol 2: Reduction of Polygodial to Drimendiol[7]

This protocol details the straightforward synthesis of drimendiol from the natural product polygodial.

Materials and Reagents:

  • Polygodial

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve polygodial in methanol in a round-bottom flask at room temperature.

  • Reduction: While stirring, slowly add an excess of sodium borohydride to the solution in small portions.

  • Monitoring: Monitor the reaction progress by TLC until all the polygodial has been consumed.

  • Work-up: Reduce the volume of methanol using a rotary evaporator. Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude drimendiol. Further purification can be achieved by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the total synthesis of complex drimanes.

troubleshooting_workflow start Low Diastereoselectivity in Diels-Alder substrate Modify Substrate (e.g., Protecting Groups) start->substrate conditions Optimize Reaction Conditions (Temperature, Solvent) start->conditions catalyst Screen Lewis Acid Catalysts start->catalyst outcome Improved Diastereoselectivity substrate->outcome conditions->outcome catalyst->outcome

Caption: Troubleshooting workflow for improving diastereoselectivity in Diels-Alder reactions.

synthesis_strategy_comparison cluster_considerations Key Considerations strategy Synthetic Strategies for Complex Drimanes Total Synthesis (e.g., Diels-Alder) Catalytic Methods (e.g., Au-catalyzed) Chemoenzymatic Synthesis Hemi-synthesis steps Number of Steps strategy:f1->steps strategy:f2->steps strategy:f4->steps yield Overall Yield strategy:f1->yield strategy:f2->yield strategy:f3->yield stereo Stereocontrol strategy:f1->stereo strategy:f3->stereo cost Cost/Scalability strategy:f2->cost

Caption: Comparison of major synthetic strategies for complex drimanes.

oxidation_troubleshooting start Oxidation of Drimenol yields a mixture of products oxidant Choice of Oxidant (PCC, SeO2) start->oxidant monitoring Reaction Monitoring (TLC, GC-MS) start->monitoring purification Purification Strategy (Column Chromatography) oxidant->purification monitoring->purification

Caption: Logical workflow for troubleshooting the selective oxidation of drimenol.

References

Technical Support Center: Optimizing Drimane Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of drimanes from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for drimane sesquiterpenoids?

A1: this compound sesquiterpenoids are predominantly isolated from the bark of Drimys winteri (Winter's Bark or Canelo), a tree native to Chile and Argentina.[1][2] Other notable plant sources include species from the Polygonum genus, such as Polygonum hydropiper.[3]

Q2: Which solvents are most effective for extracting drimanes?

A2: The choice of solvent is critical and depends on the specific this compound and the extraction method. Commonly used solvents for this compound extraction include ethyl acetate (B1210297), dichloromethane (B109758), and n-hexane.[1][4] A sequential extraction with solvents of increasing polarity can also be an effective strategy to isolate different classes of compounds. Acetone (B3395972) has also been shown to be effective in microwave-assisted extraction of phenolics from Polygonum species.[3][5]

Q3: What are the main factors that influence the yield of this compound extraction?

A3: Several factors can significantly impact the extraction yield of drimanes:

  • Raw Material Quality: The concentration of drimanes can vary based on the plant's age, the specific part of the plant used (bark is a common source from Drimys winteri), and the time of harvesting.[4]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent penetration, leading to a higher extraction yield.[4]

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer higher yields and shorter extraction times compared to traditional methods like maceration.[4][6]

  • Extraction Parameters: For any given method, parameters such as temperature, extraction time, and solvent-to-solid ratio must be optimized to maximize yield.[3][7]

Q4: How can I purify the crude extract to isolate pure drimanes?

A4: Column chromatography over silica (B1680970) gel is a standard method for the purification of drimanes from a crude extract.[1] The process typically involves eluting the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[1] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.[1] Further purification may be necessary using techniques like preparative TLC or repeated column chromatography.[1]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality Plant Material Ensure you are using high-quality, properly identified, and dried plant material. The concentration of drimanes can vary significantly depending on the plant's age, the part of the plant used, and the time of harvesting.[4]
Inappropriate Particle Size The plant material should be ground to a fine powder to maximize the surface area for solvent penetration.[4] However, an excessively fine powder can sometimes lead to difficulties in filtration.
Suboptimal Solvent Selection The choice of solvent is critical. Drimanes are soluble in various organic solvents like n-hexane, ethyl acetate, and dichloromethane.[4] Consider performing small-scale pilot extractions with different solvents to determine the most effective one for your target this compound. A sequential extraction with solvents of increasing polarity may also improve yield.[4]
Inefficient Extraction Method Traditional methods like maceration can be less efficient.[4] Consider employing modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to potentially increase your yield and reduce extraction time.[4][6]
Non-optimized Extraction Parameters For any extraction method, parameters like temperature, time, and solvent-to-solid ratio need to be optimized.[3][7] For example, in the extraction of flavonoids from Polygonum hydropiper, a 51% aqueous ethanol (B145695) solution at 70°C for 74 minutes with a solid-to-liquid ratio of 1:24 was found to be optimal.[7]
Issue 2: Compound Degradation During Extraction

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Excessive Heat Drimanes can be sensitive to high temperatures. Avoid excessive heat during extraction and solvent evaporation.[7] For heat-sensitive compounds, consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction.[6][7]
Extreme pH Maintain a neutral or slightly acidic pH during extraction, as extreme pH levels can cause structural changes in the target compounds.[7]
Exposure to Light and Air Protect your extracts from prolonged exposure to light and air to prevent oxidation and degradation of the drimanes.[7]
Issue 3: Problems During Chromatographic Purification

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability on Silica Gel Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like florisil (B1214189) or alumina, or deactivate the silica gel to reduce its acidity.
Poor Separation of Compounds If you observe poor separation despite a large Rf difference on TLC, it could be due to compound degradation on the column or an inappropriate solvent system. Ensure your compound is stable on silica and re-evaluate your choice of elution solvents.
Compound Crystallization on the Column This can block solvent flow. To avoid this, consider a pre-purification step or use a wider column with more silica.
Sample Insolubility in Elution Solvent If your crude extract is not soluble in the planned elution solvent, you can try switching to a different solvent system (e.g., dichloromethane/hexane or acetone/hexane). Alternatively, dissolve the sample in a minimal amount of a stronger solvent before loading it onto the column.

Data Presentation: Comparison of Extraction Methods

The following table summarizes a qualitative comparison of different extraction techniques for drimanes. Quantitative yields can vary significantly based on the specific plant material, target compound, and optimized parameters.

Extraction Technique Advantages Disadvantages
Maceration Simple, low cost, suitable for thermolabile compounds.[6]Time-consuming, requires large solvent volumes, may result in lower yields and incomplete extraction.[6]
Soxhlet Extraction More efficient than maceration, requires less solvent due to continuous recycling.[6]Can degrade thermolabile compounds due to prolonged heating, long extraction times.[6]
Ultrasound-Assisted Extraction (UAE) Shorter extraction times, reduced solvent and energy consumption, improved yields.[6][8]Potential for degradation of some compounds due to cavitation, scalability can be a challenge.[6]
Microwave-Assisted Extraction (MAE) Shorter extraction time, reduced energy consumption, higher yields in some cases.[6]Potential for localized overheating, requires microwave-transparent vessels.[6]
Supercritical Fluid Extraction (SFE) High selectivity, no solvent residue, mild operating temperatures.[6]High initial equipment cost.[6]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction from Drimys winteri Bark
  • Sample Preparation: Dry the bark of Drimys winteri at 40-50°C for 24-48 hours and then grind it into a fine powder.[9]

  • Extraction: Weigh the powdered bark and place it in a suitable container. Add an organic solvent such as ethyl acetate or dichloromethane at a solid-to-liquid ratio of approximately 1:10 (w/v).[4][9]

  • Incubation: Seal the container and allow it to stand at room temperature for 3 days, with occasional agitation.[9]

  • Filtration: Filter the mixture to separate the extract from the plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound extract.[1]

  • Purification: Proceed with column chromatography for the purification of individual drimanes.[1]

Protocol 2: Soxhlet Extraction of Drimanes
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Thimble Loading: Accurately weigh the powdered plant material and place it into a cellulose (B213188) extraction thimble.

  • Apparatus Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., ethanol, n-hexane, or ethyl acetate), the Soxhlet extractor with the thimble, and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, extracting the drimanes. The solvent will siphon back into the flask once a certain level is reached. Allow this process to run for several hours (e.g., 6-24 hours) until the solvent in the siphon arm is colorless.

  • Solvent Removal: After the extraction is complete, cool the apparatus and remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Drimanes
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Mixture Preparation: Place a known amount of the powdered plant material into an extraction vessel and add the chosen solvent (e.g., ethanol, methanol).

  • Sonication: Immerse the ultrasonic probe (sonotrode) into the slurry. Set the desired parameters for sonication time (e.g., 10-30 minutes), amplitude (e.g., 60%), and temperature (can be performed at room temperature).[10]

  • Filtration and Concentration: After sonication, filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 4: Microwave-Assisted Extraction (MAE) of Drimanes from Polygonum Species
  • Sample Preparation: Use powdered root material of the Polygonum species.

  • Parameter Optimization: Based on studies on Polygonum multiflorum, optimal conditions may include using 60% acetone as the solvent with a solvent-to-material ratio of 40:1 (v/w), an extraction time of 5 minutes, and a microwave power of 127 W.[3][5]

  • Extraction: Place the sample and solvent in a microwave-safe extraction vessel. Apply microwave irradiation according to the optimized parameters.

  • Filtration and Analysis: After extraction, filter the mixture and proceed with analysis or purification of the this compound compounds.

Protocol 5: Supercritical Fluid Extraction (SFE) of Drimanes
  • Sample Preparation: Dry and grind the plant material to a consistent particle size.

  • SFE System Setup: Load the powdered plant material into the extraction vessel of the SFE system.

  • Parameter Optimization: The extraction efficiency is influenced by pressure, temperature, and the use of a co-solvent. For example, optimal conditions for some compounds have been found at a pressure of 162 bar and a temperature of 50°C, with a co-solvent like ethanol to increase the polarity of the supercritical CO2.[11][12]

  • Extraction: Pressurize the system with CO2 to the desired pressure and heat the vessel to the set temperature. If using a co-solvent, introduce it at a specific flow rate. The supercritical fluid will pass through the plant material, extracting the drimanes.

  • Collection: Depressurize the fluid in a collection vessel, causing the CO2 to return to a gaseous state and the extracted drimanes to precipitate.

Visualization of Workflows and Pathways

General Experimental Workflow for this compound Extraction and Purification

experimental_workflow plant_material Plant Material (e.g., Drimys winteri bark) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) drying_grinding->extraction crude_extract Crude this compound Extract extraction->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Fractions purification->fractions tlc_analysis TLC Analysis fractions->tlc_analysis tlc_analysis->purification Further Purification pure_drimanes Pure Drimanes tlc_analysis->pure_drimanes

Caption: General workflow for the extraction and purification of drimanes.

Signaling Pathway: this compound-Induced Apoptosis via the Mitochondrial Pathway

apoptosis_pathway This compound This compound Sesquiterpenoids (e.g., Polygodial) bax Bax Upregulation This compound->bax membrane_potential Decreased Mitochondrial Membrane Potential This compound->membrane_potential mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bax->mitochondria membrane_potential->mitochondria

Caption: this compound-induced apoptosis signaling pathway.

Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis by Drimanes

ergosterol_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol_precursors Ergosterol Precursors lanosterol_demethylase->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol ... drimanes This compound Sesquiterpenoids drimanes->inhibition inhibition->lanosterol_demethylase Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by drimanes.

References

Technical Support Center: Drimane Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of drimane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: I am observing poor separation of my this compound compounds on a silica (B1680970) gel column. What are the likely causes and how can I improve the resolution?

Poor resolution during silica gel chromatography of drimanes is a common issue and can stem from several factors:

  • Inappropriate Mobile Phase Polarity: The polarity of the solvent system is critical for achieving good separation. If the mobile phase is too polar, all compounds may elute too quickly with little separation. Conversely, if it is not polar enough, compounds may have very long retention times or not elute at all.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and a significant loss of resolution.

  • Column Overloading: Loading too much crude extract onto the column can saturate the stationary phase, resulting in broad, overlapping peaks.

  • Structurally Similar Compounds: this compound sesquiterpenoids often exist as closely related isomers (diastereomers or constitutional isomers) with very similar polarities, making their separation challenging.

To improve resolution, consider the following strategies:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase. A common approach for drimanes is to use a gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate (B1210297) or acetone.[1] This allows for the separation of compounds over a wider polarity range.

  • Fine-Tune Solvent Selection: If a hexane/ethyl acetate system is not providing adequate separation, consider using solvent systems with different selectivities. For example, replacing ethyl acetate with dichloromethane (B109758) or using a three-component mobile phase (e.g., hexane/dichloromethane/methanol) can alter the interactions between the analytes, stationary phase, and mobile phase, potentially improving separation.

  • Use a Step Gradient: Instead of a linear gradient, a step gradient, where the solvent composition is changed in discrete steps, can sometimes provide better separation for closely eluting compounds.[2]

  • Ensure Proper Column Packing: Use a slurry packing method to create a homogenous and densely packed column bed. Ensure there are no air bubbles trapped in the column.

  • Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.

  • Consider a Different Stationary Phase: If silica gel does not provide the desired separation, consider using other stationary phases like alumina (B75360) (for less acidic compounds) or reversed-phase silica (e.g., C18).

Q2: My this compound sesquiterpenoid is showing significant peak tailing during HPLC analysis. What could be the cause and how can I fix it?

Peak tailing in HPLC is often caused by unwanted interactions between the analyte and the stationary phase. For this compound compounds, which may contain acidic or chelating functional groups, interactions with active sites on the silica-based stationary phase can be a common cause.

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns (like C18) can interact strongly with polar functional groups on the this compound molecules, leading to tailing.

  • Column Overloading: Exceeding the column's loading capacity can also lead to peak distortion, including tailing.

  • Contamination: A contaminated column or guard column can introduce active sites that cause tailing.

  • Inappropriate Mobile Phase pH: For ionizable this compound derivatives, the pH of the mobile phase can significantly affect peak shape.

To address peak tailing, try the following:

  • Add an Acidic Modifier: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups and reduce their interaction with the analytes, resulting in more symmetrical peaks.

  • Use an End-Capped Column: Employ a high-quality, end-capped HPLC column where the free silanol groups have been chemically deactivated.

  • Optimize Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can influence the interaction with the stationary phase and affect peak shape.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, replace the guard column or the analytical column.

  • Reduce Sample Concentration: Inject a more dilute sample to ensure you are not overloading the column.

Q3: I am struggling with the co-elution of two this compound isomers. What advanced chromatographic techniques can I use to separate them?

The separation of isomers is a frequent challenge in natural product purification.[3][4] If standard chromatographic methods are insufficient, consider these more advanced strategies:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than standard column chromatography.

    • Stationary Phase Selection: Test different stationary phases. While C18 is common for reversed-phase HPLC, other phases like C8, phenyl-hexyl, or cyano columns offer different selectivities that may resolve your isomers. For normal-phase HPLC, in addition to silica, consider diol or amino-bonded phases.

    • Mobile Phase Optimization: Small changes in the mobile phase composition or the use of different solvent modifiers can have a large impact on the separation of isomers.

    • Temperature Control: Operating the column at a controlled, and sometimes sub-ambient, temperature can enhance selectivity and improve resolution.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer different selectivity compared to HPLC and is particularly useful for the separation of chiral and achiral isomers.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus eliminating irreversible adsorption and potential degradation of sensitive compounds. It can be a powerful tool for separating closely related compounds.

Q4: My this compound compound appears to be degrading on the silica gel column. What can I do to prevent this?

Some this compound sesquiterpenoids can be sensitive to the acidic nature of silica gel, leading to degradation or isomerization.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. One common method is to wash the silica gel with a solvent mixture containing a small amount of triethylamine (B128534) (1-3%) before packing the column.[5][6]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18-bonded silica is a good alternative as it is performed under less acidic conditions.

  • Minimize Contact Time: Work quickly and avoid letting the compound sit on the column for extended periods.

Q5: I am experiencing low recovery of my this compound compound after purification. What are the potential causes and how can I improve the yield?

Low recovery is a frustrating issue that can be attributed to several factors throughout the purification process.

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This is more common with highly polar compounds on silica gel.

  • Compound Degradation: As mentioned previously, the compound may be degrading during chromatography.

  • Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely from the column.

  • Sample Loss During Workup: Significant amounts of the compound can be lost during solvent evaporation or transfer steps.

To improve recovery, consider the following:

  • Check for Irreversible Adsorption: After your chromatographic run, flush the column with a very strong solvent (e.g., methanol (B129727) or a mixture of dichloromethane and methanol) to see if any additional material elutes. If so, your initial mobile phase was not strong enough.

  • Address Degradation: Follow the steps outlined in the previous question to prevent compound degradation.

  • Optimize Elution: Ensure your gradient extends to a sufficiently high polarity to elute all compounds of interest.

  • Careful Post-Column Handling: Be meticulous during solvent removal. Use a rotary evaporator at a suitable temperature and pressure to avoid bumping and sample loss. Rinse all glassware thoroughly to recover any adsorbed compound.

  • Consider Alternative Techniques: For particularly challenging separations, techniques like counter-current chromatography can offer higher recovery rates as there is no solid support for irreversible adsorption.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions for the chromatographic purification of drimanes.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution - Inappropriate mobile phase polarity- Improper column packing- Column overloading- Structurally similar compounds- Optimize mobile phase gradient and solvent selection- Repack the column carefully using a slurry method- Reduce the sample load- Use a higher resolution technique like HPLC or a different stationary phase
Peak Tailing (HPLC) - Silanol interactions- Column contamination- Column overloading- Inappropriate mobile phase pH- Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase- Use an end-capped column- Clean the column with a strong solvent- Reduce sample concentration
Low Yield / Recovery - Irreversible adsorption on the stationary phase- Compound degradation- Incomplete elution- Sample loss during workup- Flush the column with a strong solvent after the run- Deactivate silica gel or use a different stationary phase- Optimize the elution gradient- Handle post-column fractions with care during solvent removal
Compound Degradation - Acidity of the silica gel stationary phase- Prolonged exposure to the stationary phase- Deactivate silica gel with a base (e.g., triethylamine)- Use a neutral stationary phase (e.g., neutral alumina)- Minimize the time the compound spends on the column
No Compound Eluting - Compound is too polar for the mobile phase- Compound is insoluble in the mobile phase- Compound has degraded completely- Increase the polarity of the mobile phase significantly- Ensure the crude sample is soluble in the initial mobile phase- Test for compound stability on a small scale (e.g., TLC) before scaling up

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of a Crude this compound Extract

  • Preparation of the Column:

    • Select a glass column of appropriate size. A column with a length-to-diameter ratio of 10:1 to 20:1 is generally suitable.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the glass wool.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase solvent (e.g., 100% n-hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Continuously drain the solvent from the bottom to facilitate packing, ensuring the solvent level never drops below the top of the silica bed.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

    • Alternatively, for samples that are not very soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be:

      • 100% n-Hexane

      • 95:5 n-Hexane:Ethyl Acetate

      • 90:10 n-Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate, followed by a final flush with a more polar solvent like methanol if necessary.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired this compound compounds.

    • Combine the fractions containing the pure compound(s).

    • Evaporate the solvent under reduced pressure to obtain the purified this compound(s).

Protocol 2: Reversed-Phase HPLC Purification of a this compound Sesquiterpenoid

  • Sample Preparation:

    • Dissolve the partially purified this compound fraction in the mobile phase (or a compatible solvent like methanol or acetonitrile).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical scale, or a larger diameter for preparative scale).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.

    • Gradient: A typical gradient could be from 30% B to 100% B over 30-40 minutes, followed by a hold at 100% B and re-equilibration at the initial conditions. The gradient should be optimized based on the polarity of the target this compound.

    • Flow Rate: 1 mL/min for analytical scale; adjust accordingly for preparative scale.

    • Detection: UV detector, with the wavelength set to an appropriate value for the this compound of interest (e.g., 210-254 nm, or based on the UV spectrum of the compound).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target this compound compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent to recover the purified compound.

This compound Purification Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor this compound Purification check_resolution Poor Resolution / Co-elution? start->check_resolution check_yield Low Yield? check_resolution->check_yield No optimize_mobile_phase Optimize Mobile Phase (Gradient/Solvent Choice) check_resolution->optimize_mobile_phase Yes check_degradation Compound Degradation? check_yield->check_degradation No strong_flush Flush Column with Strong Solvent check_yield->strong_flush Yes deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) check_degradation->deactivate_silica Yes end Purification Successful check_degradation->end No optimize_mobile_phase->check_resolution Still Poor repack_column Repack Column optimize_mobile_phase->repack_column If Tailing Persists optimize_mobile_phase->end Resolved reduce_load Reduce Sample Load repack_column->reduce_load change_stationary_phase Change Stationary Phase (e.g., RP-HPLC, Alumina) reduce_load->change_stationary_phase change_stationary_phase->end check_workup Review Workup Procedure (Evaporation, Transfers) strong_flush->check_workup check_workup->end use_neutral_phase Use Neutral Stationary Phase (e.g., Neutral Alumina) deactivate_silica->use_neutral_phase use_neutral_phase->end

Caption: A logical workflow for troubleshooting common issues in this compound purification.

References

Technical Support Center: Enhancing the Solubility of Drimane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance, troubleshooting tips, and detailed protocols for overcoming the solubility challenges associated with drimane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why is their solubility often a challenge?

A1: this compound derivatives belong to the this compound-type sesquiterpenoids, a class of natural products characterized by a decahydronaphthalene (B1670005) core.[1] Their complex, bicyclic, and often hydrophobic structures lead to poor aqueous solubility, which can limit their therapeutic application and create significant hurdles during formulation development.[2][3] Poor solubility can result in low bioavailability, making it difficult to achieve desired therapeutic concentrations in the body.[4]

Q2: What are the primary strategies for enhancing the solubility of this compound derivatives?

A2: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[5]

  • Physical Modifications: These methods alter the physical properties of the compound. Key techniques include particle size reduction (micronization, nanosuspension) and converting the crystalline form of the drug into a more soluble amorphous form using solid dispersions.[5][6]

  • Chemical Modifications: These strategies involve altering the compound at a molecular level. Common methods include forming inclusion complexes with cyclodextrins, salt formation for ionizable compounds, and using co-solvents to modify the polarity of the solvent system.[5][7]

Q3: How do I select the best solubility enhancement technique for my specific this compound derivative?

A3: The optimal technique depends on several factors, including the physicochemical properties of your specific this compound derivative, the intended application (e.g., oral, parenteral), the required dosage form, and the stage of development.[5] For early-stage screening, simple methods like using a co-solvent might be sufficient.[8] For formulation development, more advanced techniques like creating solid dispersions or cyclodextrin (B1172386) complexes are often employed to achieve significant and stable solubility improvements.[9][10]

Q4: What is a solid dispersion and how does it improve solubility?

A4: A solid dispersion involves dispersing one or more active ingredients in an inert, hydrophilic carrier or matrix in a solid state.[11] This technique can improve solubility by reducing the particle size of the compound to a molecular level and by converting the drug from a crystalline state to a higher-energy, more soluble amorphous state.[9][11] Commonly used carriers include polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[9]

Q5: How does cyclodextrin complexation work to increase solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like this compound derivatives, within their hydrophobic cavity, forming an "inclusion complex."[10][12] This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous media, thereby increasing the apparent solubility of the encapsulated compound.[10][13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab when working with poorly soluble this compound derivatives.

Q: My this compound derivative is not dissolving in the selected solvent. What should I do first?

A: The first step is a systematic solvent screening. The principle of "like dissolves like" is a good starting point; the polarity of your solvent should ideally match that of your compound.[14] Many this compound derivatives are non-polar and dissolve better in organic solvents like toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). For aqueous systems, consider the troubleshooting workflow below.

G start Compound Insoluble in Aqueous Buffer ph_mod Is the compound ionizable? start->ph_mod adjust_ph Adjust pH (Acidic for bases, basic for acids) ph_mod->adjust_ph Yes cosolvent Add a water-miscible co-solvent (e.g., DMSO, Ethanol (B145695), PEG 400) ph_mod->cosolvent No end_sol Solubility Issue Resolved adjust_ph->end_sol sonicate Apply sonication to increase dissolution rate cosolvent->sonicate heat Gently warm the mixture (check thermal stability) sonicate->heat heat->end_sol Success end_insol Consider Advanced Technique (e.g., Solid Dispersion, Complexation) heat->end_insol Failure

Caption: Initial troubleshooting workflow for poor solubility.

Q: My compound dissolves initially but then precipitates out of solution. What is happening?

A: This often occurs when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the compound has low solubility, creating a supersaturated and unstable solution.[15] It can also happen during a reaction if the product is less soluble than the reactants or if the temperature changes.

G start Compound Precipitates from Solution check_conc Is the final concentration above the kinetic solubility limit? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_cosolvent Is a co-solvent being used? check_conc->check_cosolvent No end Precipitation Prevented lower_conc->end increase_cosolvent Increase co-solvent percentage (e.g., from 1% to 5% DMSO). Check system tolerance. check_cosolvent->increase_cosolvent Yes add_cosolvent Add a co-solvent to the aqueous phase before adding the compound stock. check_cosolvent->add_cosolvent No use_surfactant Add a surfactant (e.g., Tween 80) to stablize the solution increase_cosolvent->use_surfactant add_cosolvent->use_surfactant use_surfactant->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments related to solubility determination and enhancement.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a critical parameter for drug development.[16]

Objective: To measure the saturation concentration of a this compound derivative in a specific solvent system at a constant temperature.[17]

Methodology:

  • Preparation: Add an excess amount of the solid this compound derivative to a series of glass vials. The excess solid is crucial to ensure equilibrium with the saturated solution.[17][18]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to each vial.[19]

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a set period, typically 24 to 72 hours, to ensure equilibrium is reached.[16][19]

  • Sample Separation: After equilibration, allow the vials to stand so the excess solid can sediment. Carefully withdraw a sample from the clear supernatant. The solution must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove all undissolved particles.[16][17]

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved this compound derivative using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[17][18]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature. The test should be performed in triplicate to ensure reproducibility.[19]

Data Presentation:

This compound DerivativeSolvent SystemTemperature (°C)Solubility (µg/mL) ± SD
Derivative APBS (pH 7.4)250.8 ± 0.1
Derivative APBS (pH 7.4)371.5 ± 0.2
Derivative BWater25< 0.1
Protocol 2: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)

This protocol creates a solid dispersion to convert a crystalline this compound derivative into a more soluble amorphous form.[11]

Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its aqueous solubility and dissolution rate.[9]

G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Dissolve this compound Derivative and Polymer (e.g., PVP K30) in a common solvent (e.g., Ethanol) B Evaporate solvent using a rotary evaporator under reduced pressure A->B C Dry the resulting solid film in a vacuum oven to remove residual solvent B->C D Pulverize the dried mass into a fine powder and sieve C->D E Store in a desiccator until further analysis D->E

Caption: Experimental workflow for the solvent evaporation method.

Methodology:

  • Dissolution: Weigh the this compound derivative and the chosen hydrophilic carrier (e.g., PVP K30, HPMC) in a specific ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components completely in a suitable common volatile solvent, such as ethanol or methanol.[11][20]

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator. This should be done under controlled temperature and vacuum to produce a thin, solid film on the flask wall.[20]

  • Drying: Further dry the resulting solid mass in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[11]

  • Pulverization: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and then pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the resulting powder to confirm the amorphous state (using PXRD or DSC) and determine the enhancement in solubility using the Shake-Flask method (Protocol 1).

Data Presentation:

FormulationCarrierDrug:Carrier RatioAqueous Solubility (µg/mL)Fold Increase
Pure this compound X--0.51
SD1PVP K301:525.3~50x
SD2HPMC1:518.9~38x
SD3PEG 60001:535.1~70x
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)

This is an economical and effective method for preparing cyclodextrin inclusion complexes.[13]

Objective: To form an inclusion complex between a this compound derivative and a cyclodextrin to improve its aqueous solubility.[21]

Methodology:

  • Mixing: Place the cyclodextrin (e.g., β-Cyclodextrin or HP-β-Cyclodextrin) in a mortar.[22] Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to moisten the powder.

  • Kneading: Add the this compound derivative to the mortar in the desired molar ratio (typically 1:1).[13] Knead the mixture thoroughly for 45-60 minutes, creating a thick, uniform paste. During this process, add small amounts of solvent as needed to maintain a suitable consistency.[13]

  • Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at a controlled temperature (e.g., 50°C) until the solvent is completely evaporated. A vacuum oven can also be used.[13]

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to get a uniform powder.

  • Storage & Analysis: Store the final product in a desiccator.[22] Confirm complex formation using techniques like DSC or PXRD and evaluate the increase in solubility using the Shake-Flask method (Protocol 1).

Data Presentation:

FormulationCyclodextrin TypeMolar Ratio (Drug:CD)Aqueous Solubility (µg/mL)Fold Increase
Pure this compound Y--0.21
CD1β-Cyclodextrin1:19.8~49x
CD2HP-β-Cyclodextrin1:145.5~227x
CD3γ-Cyclodextrin1:115.2~76x

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Drimanes in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with drimane sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of drimanes in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do this compound compounds exhibit cytotoxicity in normal cells?

A1: this compound sesquiterpenoids often exert their cytotoxic effects through the induction of apoptosis (programmed cell death).[1] This process can be initiated through the intrinsic (mitochondrial) pathway.[1][2] Certain this compound derivatives can decrease the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[1][2] While this is a desired effect in cancer cells, these fundamental cellular pathways are also present in normal cells, which can lead to off-target cytotoxicity. The presence of reactive functional groups, such as aldehydes in compounds like polygodial, can also contribute to non-specific cellular damage.

Q2: How can I assess the selectivity of my this compound compound between cancer and normal cells?

A2: The selectivity of a compound is typically determined by comparing its half-maximal inhibitory concentration (IC50) in cancer cell lines versus non-tumoral (normal) cell lines. A higher IC50 value for normal cells compared to cancer cells indicates a degree of selectivity. The ratio of these IC50 values is known as the selectivity index (SI). A higher SI value is desirable, as it suggests the compound is more potent against cancer cells while sparing normal cells.

Q3: What are the primary strategies to reduce the cytotoxicity of drimanes in normal cells?

A3: The main strategies can be broadly categorized into two approaches:

  • Structural Modification: Altering the chemical structure of the this compound compound can enhance its selectivity. This involves synthesizing derivatives that are more targeted towards cancer cells or less reactive with components of normal cells. For instance, modifying reactive aldehyde groups may reduce off-target effects.[3]

  • Advanced Drug Delivery Systems: Encapsulating drimanes in nanoformulations (e.g., lipid nanoparticles) or conjugating them to targeting moieties can help direct the compound to the tumor site, thereby reducing systemic exposure and toxicity to normal tissues.

Q4: Are there any known structural modifications to drimanes that improve selectivity?

A4: Yes, structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can impact cytotoxicity and selectivity. For example, the reduction of the aldehyde groups in polygodial can lead to a decrease in general cytotoxicity.[4] The addition of certain substituents, such as cinnamoyl groups, has been shown to increase cytotoxic activity against cancer cells, and in some cases, this increased potency is more pronounced in cancer cells than in normal cells, effectively improving the selectivity.[4]

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

If you are observing higher-than-expected cytotoxicity in your normal cell lines when testing this compound compounds, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
High Cytotoxicity at Low Concentrations Compound instability leading to toxic byproducts.Assess compound stability in your culture medium over the experimental time course using techniques like HPLC.
Off-target effects unrelated to the primary mechanism of action.Consider using a structurally related but biologically inactive analog as a negative control to confirm that the observed cytotoxicity is due to the specific activity of the this compound.[5]
Inconsistent Cytotoxicity Results Variations in cell seeding density.Ensure consistent cell seeding density across all wells and experiments.
Fluctuation in compound potency between batches.Use the same batch of the compound for a set of comparative experiments. If a new batch is used, re-validate its potency.
Contamination of cell cultures.Regularly test for mycoplasma and other potential contaminants.
Low Selectivity Index The inherent properties of the specific this compound compound.Explore structural modifications of the compound to improve its therapeutic window. Consider synthesizing and testing a series of derivatives.
Suboptimal experimental conditions.Optimize incubation time and compound concentration to potentially reveal a wider therapeutic window.

Data Presentation: Cytotoxicity of this compound Sesquiterpenoids

The following table summarizes the cytotoxic activity (IC50 in µM) of various this compound sesquiterpenoids and their derivatives against a panel of human cancer cell lines and a non-tumoral cell line.

Compound MCF-7 (Breast Cancer) PC-3 (Prostate Cancer) DU-145 (Prostate Cancer) HT-29 (Colon Cancer) MDA-MB-231 (Breast Cancer) CoN (Non-tumoral) Reference
(-)-Drimenol>200>200>200>200>200>200[2]
Polygodial71.4 ± 8.565.4 ± 5.570.6 ± 5.989.2 ± 6.890.5 ± 8.293.7 ± 9.1[2]
Derivative 6a49.392.4-84.2-96.8[2]
Derivative 8c35.5>100->100-98.2[2]
Derivative 8f6.27.1-26.2-6.9[2]
Compound 870.6 ± 5.965.4 ± 5.597.1 ± 7.2-->200[6]
Compound 12>20090.2 ± 8.888.4 ± 7.1-->200[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines a standard colorimetric assay to assess cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Test this compound compounds

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test this compound compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay

This protocol describes a luminescence-based assay to quantify the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat them with the this compound compound as for the MTT assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.[2]

Visualizations

Signaling Pathway

G This compound This compound Compound Mito Mitochondrial Perturbation This compound->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp37 Active Caspase-3/7 Apoptosome->ActiveCasp37 cleavage Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound sesquiterpenoids.

Experimental Workflow

G Start Start: Select this compound Compound CellCulture Cell Culture: Cancer and Normal Cell Lines Start->CellCulture Treatment Compound Treatment CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Treatment->Apoptosis DataAnalysis Data Analysis: IC50, Selectivity Index Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis End End: Evaluate and Report Findings DataAnalysis->End

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.

References

Technical Support Center: Enhancing the Bioactivity of Synthetic Drimane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic drimane analogues. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and biological evaluation of this compound analogues.

Q1: My synthetic this compound analogue shows significantly lower (or no) antifungal activity compared to the parent compound. What are the possible reasons?

A1: Several structural factors are critical for the antifungal activity of this compound sesquiterpenoids. A common reason for loss of activity is the modification of key structural motifs.

  • The Δ7,8-double bond: Structure-activity relationship (SAR) studies have consistently shown that the presence of a double bond between carbons 7 and 8 is a key feature for antifungal activity.[1][2][3] Analogues lacking this feature often exhibit strongly decreased or no activity.[4][5]

  • Aldehyde Moieties: While the α,β-unsaturated C-8 aldehyde moiety was once thought to be essential, some active compounds lack it, and some inactive compounds possess it.[1] However, be aware that dialdehydes like polygodial can react with amines present in certain culture media, leading to the formation of inactive pyrroles and a loss of antifungal effect.[1]

  • Stereochemistry: The spatial arrangement of substituents can influence activity. For example, isopolygodial, an epimer of polygodial, has been reported to have conflicting activity, suggesting that the stereochemistry at C-9 is important.[1]

Troubleshooting Tip: When designing new analogues, try to retain the Δ7,8-double bond. If your compound is an aldehyde, consider testing its stability in the chosen bioassay medium.

Q2: I'm observing inconsistent results in my cytotoxicity assays. What could be the cause?

A2: Inconsistent cytotoxicity results can stem from several experimental variables.

  • Compound Solubility: this compound analogues can be poorly soluble in aqueous media. Ensure your compound is fully dissolved in a stock solution (typically using DMSO) before diluting it in the culture medium.[6] The final DMSO concentration in the wells should be kept low (e.g., < 0.5%) to avoid solvent-induced toxicity.[7]

  • Cell Density: The initial number of cells seeded can significantly impact the results of cytotoxicity assays like the MTT assay.[8] It is crucial to determine the optimal cell density for your specific cell line and assay conditions.[8]

  • Pipetting Technique: Forceful or inaccurate pipetting can lead to variable cell numbers across wells and affect the final readout.[8]

  • Compound Stability: Some this compound analogues, particularly those with reactive functional groups like acetals, may hydrolyze in aqueous culture conditions, leading to a different active compound than the one you intended to test.[4]

Troubleshooting Tip: Perform preliminary experiments to determine the optimal cell seeding density and the maximum tolerated DMSO concentration for your cell lines. Always include appropriate vehicle controls in your experiments.

Q3: My purified this compound analogue is active, but the yield from my semi-synthesis is very low. How can I optimize the synthesis?

A3: Low yields in semi-synthesis can often be addressed by carefully selecting the starting material and reaction conditions.

  • Starting Material: Natural drimanes like polygodial and drimenol (B159378) are common starting materials for semi-synthesis.[5] Sclareol is another versatile starting material for the synthesis of drimanes.[9] The choice of starting material will dictate the feasible chemical transformations.

  • Reaction Conditions: The synthesis of this compound analogues can involve various reactions such as isomerization, reduction, oxidation, and amination.[1][10] Optimization of reaction parameters like solvent, temperature, and catalysts is crucial. For example, the synthesis of chiral this compound fused oxazinones was improved by using a Hofmann rearrangement under mild conditions.[11]

Troubleshooting Tip: Review the literature for established synthetic routes for this compound analogues.[9][12] A chemoenzymatic approach, combining chemical synthesis with enzymatic reactions (e.g., C-H oxidation), can provide concise access to complex this compound meroterpenoids.[13]

Quantitative Data Summary

The following tables summarize the bioactivity of various natural and synthetic this compound analogues. Note that direct comparison of IC50 or MIC values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Antifungal Activity of this compound Analogues

CompoundFungal StrainMIC (µg/mL)Reference
(-)-DrimenolCandida albicans8 - 64[3][14]
(-)-DrimenolAspergillus fumigatus8 - 64[3][14]
(-)-DrimenolCryptococcus neoformans8 - 64[3][14]
(+)-AlbicanolCandida albicansStrong activity[14]
This compound-amide A2Botrytis cinereaIC50: 3.18 - 10.48[10]
This compound-amide A3Alternaria brassicaeIC50: 3.18 - 10.48[10]
Chiral Oxazinone D8Botrytis cinereaEC50: 1.18 mg/L[11]

Table 2: Cytotoxic Activity of this compound Analogues against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
PolygodialMCF-7 (Breast)71.4 ± 8.5[15][16]
PolygodialPC-3 (Prostate)65.4 ± 5.5[15][16]
Cinnamoyl derivative 18Various (16 lines)1 - 2 (for 7 lines)[4][5]
Asperflavinoid CMCF-7 (Breast)10[17]
Ustusolate EMCF-7 (Breast)10[17]
10-Methoxycarbonyl-10-norisodrimeninKB3.1 (Cervical)21.2[18][19]
(-)-DrimenolVarious>200[16]

Experimental Protocols

This section provides detailed methodologies for key bioactivity assays.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][20][21]

  • Preparation of Fungal Inoculum:

    • Culture fungal isolates on appropriate agar (B569324) plates to obtain fresh colonies.

    • Suspend fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[20]

    • Further dilute the suspension in RPMI-1640 medium to a final concentration of approximately 10^5 CFU/mL.[21]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the this compound analogue in DMSO (e.g., 10 mg/mL).[22]

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in RPMI-1640 broth.[20]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Include positive controls (a known antifungal agent), negative controls (medium only), and vehicle controls (medium with DMSO).

    • Incubate the plates at 37°C for 24-48 hours for yeasts or at 30°C for up to four days for filamentous fungi.[20][21]

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[1][20] This can be determined visually or with an inverted microscope.[20]

Protocol 2: MTT Cytotoxicity Assay

This is a colorimetric assay to assess cell viability.[7][23]

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cells in a complete culture medium and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[7]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogue in a complete culture medium from a DMSO stock.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include vehicle controls (medium with DMSO) and negative controls (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[7]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Semi-Synthesis of this compound Analogue cluster_bioassay Bioactivity Evaluation start Start with Natural this compound (e.g., Polygodial, Drimenol) reaction Chemical Transformation (e.g., Oxidation, Reduction, Amination) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization stock Prepare Stock Solution (in DMSO) characterization->stock Purified Analogue antifungal Antifungal Assay (Broth Microdilution) stock->antifungal cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity data Determine MIC / IC50 antifungal->data cytotoxicity->data

Caption: General experimental workflow for the semi-synthesis and bioactivity evaluation of this compound analogues.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound Analogue mito Mitochondrion This compound->mito Induces mitochondrial membrane potential decrease cyto_c Cytochrome c mito->cyto_c Release casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by cytotoxic this compound sesquiterpenoids.[16]

nfkb_pathway cluster_cell Immune Cell (e.g., Microglia) polygodial Polygodial ikb p-IκBα polygodial->ikb Inhibits phosphorylation lps LPS (Stimulus) ikk IKK lps->ikk Activates ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Degradation releases nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation

Caption: Inhibition of the NF-κB signaling pathway by polygodial.[24]

References

Technical Support Center: Overcoming Low Expression in Heterologous Drimane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low expression levels during the heterologous production of drimanes.

Troubleshooting Guide

This guide addresses common issues encountered during drimane production experiments in a question-and-answer format, offering specific solutions and experimental steps.

Issue 1: Very low or no detectable this compound product.

  • Question: My engineered microbial strain is not producing any detectable this compound compounds. What are the initial troubleshooting steps?

  • Answer:

    • Verify Gene Expression: Confirm the transcription and translation of your this compound synthase and any other pathway genes. Use RT-qPCR to check mRNA levels and Western blotting to verify protein expression. Low or no expression at this level is a common bottleneck.[1][2][3]

    • Codon Optimization: Ensure the DNA sequences of your heterologous genes are optimized for the codon usage of your expression host (e.g., E. coli, S. cerevisiae).[1][4] Poor codon optimization can lead to translational stalling and low protein yields.

    • Promoter Strength: Evaluate the strength of the promoter used to drive the expression of your pathway genes. A weak promoter may not be sufficient to generate the required enzyme levels.[5] Consider testing a range of promoters with different strengths.

    • Plasmid Stability: Check for plasmid loss, especially in longer fermentation runs. This can be a significant issue if the expressed proteins or metabolic burden is high.[6][7] Strategies like genomic integration of the expression cassettes can provide greater stability.[6][7]

Issue 2: Low yield of this compound product despite detectable enzyme expression.

  • Question: I can confirm my this compound synthase is being expressed, but the final product titer is very low. What are the likely metabolic bottlenecks?

  • Answer: The primary bottleneck in such cases is often an insufficient supply of the precursor molecule, farnesyl pyrophosphate (FPP).[8] Here’s how to address this:

    • Enhance Precursor Supply: Overexpress key enzymes in the upstream metabolic pathway.

      • In hosts utilizing the mevalonate (B85504) (MVA) pathway (e.g., S. cerevisiae), overexpressing a truncated, deregulated version of HMG-CoA reductase (tHMG1) is a common and effective strategy.[5]

      • In hosts with the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway (e.g., E. coli), overexpression of DXP synthase (dxs) and isopentenyl diphosphate (B83284) isomerase (idi) can increase the pool of precursors.[9]

    • Redirect Metabolic Flux: In S. cerevisiae, the native farnesyl diphosphate synthase (Erg20p) efficiently converts geranyl pyrophosphate (GPP) to FPP, which is then primarily channeled towards sterol biosynthesis. To increase the availability of FPP for this compound synthesis, consider downregulating or engineering Erg20p to favor FPP accumulation for terpenoid production.[5]

    • Balance Pathway Enzymes: An imbalance in the expression levels of different enzymes in the pathway can lead to the accumulation of toxic intermediates, such as HMG-CoA and isopentenyl pyrophosphate (IPP), which can inhibit cell growth and overall productivity.[10][11] Fine-tuning the relative expression of pathway genes is crucial.[11]

Issue 3: Cell growth is significantly impaired after inducing heterologous gene expression.

  • Question: My microbial culture grows well initially, but after inducing the this compound synthesis pathway, the growth rate drops dramatically or the culture dies. What could be the cause?

  • Answer: This issue often points to the accumulation of toxic intermediates or the final product itself, or a high metabolic burden on the host.[2][12]

    • Toxicity of Intermediates: As mentioned, intermediates like HMG-CoA can be toxic at high concentrations.[11] Use inducible promoters to control the timing and level of gene expression, allowing the culture to reach a sufficient cell density before inducing the pathway.

    • Product Toxicity/Volatility: Drimanes and other terpenoids can be toxic to the host cells and are often volatile.[5] Implement a two-phase fermentation system by adding an organic overlay (e.g., dodecane) to the culture medium.[5][13] This organic phase can sequester the this compound product, reducing its toxicity to the cells and preventing its loss through evaporation.[5]

    • Metabolic Burden: The expression of multiple heterologous genes can place a significant metabolic load on the host, depleting resources needed for essential cellular processes.[12] Consider using lower-copy number plasmids or integrating the pathway into the genome to reduce this burden.[6][7]

Frequently Asked Questions (FAQs)

Q1: Which host organism is better for this compound production, E. coli or S. cerevisiae?

A1: Both E. coli and S. cerevisiae are well-established hosts for terpenoid production and have been successfully engineered for this purpose.[9][14] The choice depends on several factors:

  • E. coli : Offers rapid growth and well-understood genetics.[15] It utilizes the MEP pathway for isoprenoid precursor synthesis.[6][7] However, as a prokaryote, it may sometimes struggle with the proper folding of eukaryotic enzymes.

  • S. cerevisiae : As a eukaryote, it can be a better host for expressing eukaryotic enzymes, such as plant-derived this compound synthases. It uses the MVA pathway.[6][7] Its Generally Recognized as Safe (GRAS) status is also an advantage for producing compounds for the food and pharmaceutical industries.[16]

Ultimately, the optimal host may need to be determined empirically for your specific this compound synthase and production goals.

Q2: How can I improve the activity of my this compound synthase?

A2: If precursor supply is not the limiting factor, the intrinsic activity of the this compound synthase itself might be the bottleneck.

  • Enzyme Engineering: Site-directed mutagenesis or directed evolution can be employed to improve the catalytic efficiency (kcat/Km) of the enzyme.

  • Subcellular Localization: In eukaryotic hosts like S. cerevisiae, targeting the enzyme to a specific subcellular compartment (e.g., mitochondria) where precursor concentrations might be higher can increase product yields.[9]

Q3: What fermentation conditions should I optimize for better this compound production?

A3: Optimizing fermentation parameters is critical for maximizing yield.[][18] Key parameters to consider include:

  • Temperature: Lowering the cultivation temperature (e.g., from 37°C to 22-28°C) can sometimes improve protein folding and reduce the formation of inclusion bodies in E. coli, and enhance the stability of volatile products.[3][13]

  • pH: Maintaining an optimal pH is crucial for enzyme activity and cell viability.[] This often requires the use of buffered media and pH control in a bioreactor.

  • Aeration and Agitation: Adequate oxygen supply is vital for cell growth and energy metabolism.[] These parameters should be optimized to ensure sufficient oxygen transfer without causing excessive shear stress.

  • Feeding Strategy: In fed-batch fermentations, a well-designed feeding strategy that avoids both nutrient limitation and overflow metabolism is essential for achieving high cell densities and prolonged productivity.[]

Data Presentation

Table 1: Comparison of this compound Production Titers in Engineered Microbes

This compound CompoundHost OrganismKey Engineering StrategyTiter (mg/L) in Shake FlaskTiter (g/L) in BioreactorReference
DrimenolE. coliOverexpression of DrtB synthase-1.5[19]
DrimenolEngineered MicrobePhoN-IPK system optimization, Nudix hydrolase398-[20]
AlbicanolEngineered MicrobePhoN-IPK system optimization, Nudix hydrolase18053.5[20]

Experimental Protocols

Protocol 1: Two-Phase Fermentation for Volatile this compound Capture

Objective: To mitigate product toxicity and prevent loss of volatile this compound compounds during fermentation.

Materials:

  • Engineered microbial strain in appropriate culture medium.

  • Sterile dodecane (B42187) or isopropyl myristate.

  • Shaking incubator or bioreactor.

Methodology:

  • Inoculate your engineered strain into the production medium in a fermentation vessel (e.g., baffled flask or bioreactor).

  • Allow the culture to grow to a desired cell density (e.g., mid-exponential phase) before or at the time of inducing gene expression.

  • Aseptically add a sterile organic solvent, such as dodecane, to the culture to form an overlay. A typical starting volume is 10-20% of the culture volume.[13]

  • Continue the fermentation under the optimized conditions (temperature, agitation, etc.).

  • At the end of the fermentation, harvest the entire culture.

  • Separate the organic phase from the aqueous phase by centrifugation.

  • Extract the this compound product from the organic phase for quantification (e.g., by GC-MS). Also, analyze the cell pellet and supernatant for any remaining product.

Mandatory Visualizations

experimental_workflow Troubleshooting Workflow for Low this compound Yield start Low or No this compound Product check_expression Verify Gene Expression (RT-qPCR, Western Blot) start->check_expression is_expressed Protein Expressed? check_expression->is_expressed optimize_expression Optimize Expression: - Codon Optimization - Stronger Promoter - Check Plasmid Stability is_expressed->optimize_expression No check_precursor Assess Precursor (FPP) Supply is_expressed->check_precursor Yes optimize_expression->check_expression is_precursor_sufficient Sufficient Precursor? check_precursor->is_precursor_sufficient boost_precursor Boost Precursor Supply: - Overexpress MVA/MEP pathway genes (e.g., tHMG1, dxs) - Redirect flux is_precursor_sufficient->boost_precursor No check_toxicity Investigate Cell Toxicity / Growth Inhibition is_precursor_sufficient->check_toxicity Yes boost_precursor->check_precursor is_toxic Growth Inhibited? check_toxicity->is_toxic mitigate_toxicity Mitigate Toxicity: - Two-phase fermentation - Inducible promoters - Reduce metabolic burden is_toxic->mitigate_toxicity Yes optimize_fermentation Optimize Fermentation Conditions (Temp, pH, Aeration) is_toxic->optimize_fermentation No mitigate_toxicity->check_toxicity end Improved this compound Yield optimize_fermentation->end

Caption: A logical workflow for diagnosing issues with low this compound yield.

mva_pathway_optimization Strategies to Enhance FPP Supply from the MVA Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR toxic_intermediate Toxic Intermediate Accumulation hmg_coa->toxic_intermediate ipp_dmapp IPP / DMAPP mevalonate->ipp_dmapp Multiple Steps gpp GPP ipp_dmapp->gpp fpp FPP gpp->fpp Erg20p sterols Sterols fpp->sterols Erg9p drimanes Drimanes fpp->drimanes thmgr_overexpression Overexpress tHMG1 (Key rate-limiting step) thmgr_overexpression->hmg_coa Relieves feedback inhibition erg20_engineering Engineer Erg20p (Redirect flux from sterols) erg20_engineering->fpp Reduces conversion to FPP, accumulates GPP/FPP for drimanes drimane_synthase Express this compound Synthase drimane_synthase->drimanes

Caption: Metabolic engineering strategies for the MVA pathway.

References

Technical Support Center: Refining NMR Data Interpretation for Drimane Structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR-based structural elucidation of drimane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during NMR data acquisition and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for NMR analysis of a purified this compound sesquiterpenoid?

A1: The initial steps involve preparing a high-purity sample, typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR, dissolved in 0.6-0.7 mL of a suitable deuterated solvent such as CDCl₃.[1][2] It is crucial to filter the sample to remove any particulate matter that could degrade the quality of the NMR spectrum.[2][3] Following sample preparation, a standard suite of 1D and 2D NMR experiments is typically acquired, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY.

Q2: How can I determine the relative stereochemistry of my this compound compound?

A2: The relative stereochemistry of this compound sesquiterpenoids is primarily determined using Nuclear Overhauser Effect (NOE) based experiments, such as 2D NOESY or ROESY.[4][5][6] These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), providing crucial information about their relative orientation in 3D space.[6] By analyzing the pattern of NOE cross-peaks, one can deduce the spatial arrangement of substituents and the conformation of the fused ring system.

Troubleshooting Guides

Issue 1: Poor Signal Resolution in ¹H NMR Spectra

Question: My ¹H NMR spectrum of a this compound derivative shows broad and poorly resolved signals. What are the possible causes and how can I fix this?

Answer:

Poor signal resolution in the ¹H NMR spectrum of a this compound sesquiterpenoid can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Sample Purity: The presence of impurities can lead to overlapping signals and a complex, poorly resolved spectrum.

    • Solution: Re-purify the sample using appropriate chromatographic techniques to ensure high purity.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, causing peak broadening. Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio.

    • Solution: For a typical this compound sesquiterpenoid (MW ~250 g/mol ), a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point for ¹H NMR.[1]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Solution: If paramagnetic contamination is suspected, wash the sample solution with a chelating agent or pass it through a small plug of a suitable adsorbent.

  • Conformational Exchange: this compound sesquiterpenoids can exist in multiple conformations in solution. If the rate of exchange between these conformations is on the NMR timescale, it can lead to broad peaks.

    • Solution: Acquiring the spectrum at different temperatures (either higher or lower) can sometimes sharpen the signals by either increasing the rate of conformational exchange to average the signals or by "freezing out" a single conformation.

Issue 2: Difficulty in Assigning Quaternary Carbons

Question: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum of my this compound compound. Which experiment is most helpful for this?

Answer:

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

Key HMBC Correlations for a Generic this compound Skeleton:

The methyl protons are particularly useful for identifying nearby quaternary carbons. For instance, the protons of the methyl groups at C-18, C-19, and C-20 will show long-range correlations to the quaternary carbons in their vicinity. By observing these correlations, you can unambiguously assign the chemical shifts of the quaternary carbons. For optimal results, the long-range coupling delay in the HMBC experiment should be optimized for a coupling constant of around 8-10 Hz.

Data Presentation: NMR Data for Representative this compound Structures

The following tables summarize the ¹H and ¹³C NMR data for three common this compound sesquiterpenoids: Drimenol, Polygodial, and Isodrimeninol. These data were acquired in CDCl₃.

Table 1: ¹H NMR Data (δ in ppm, J in Hz)

PositionDrimenolPolygodialIsodrimeninol
1 1.38 (m), 1.15 (m)2.15 (m), 1.65 (m)1.55 (m), 1.25 (m)
2 1.50 (m), 1.45 (m)1.80 (m), 1.60 (m)1.60 (m)
3 1.65 (m), 1.40 (m)2.40 (m), 2.25 (m)1.80 (m), 1.50 (m)
5 1.25 (dd, 12.0, 2.0)1.90 (m)1.40 (m)
6 1.60 (m), 1.35 (m)2.50 (m), 2.30 (m)2.05 (m), 1.95 (m)
7 5.40 (br s)7.10 (t, 3.0)4.65 (d, 2.0)
11 4.15 (s)9.40 (s)4.10 (s)
12 -9.55 (d, 5.0)-
18 0.85 (s)0.95 (s)0.90 (s)
19 0.88 (s)1.05 (s)0.95 (s)
20 0.82 (s)1.00 (d, 7.0)1.75 (s)

Table 2: ¹³C NMR Data (δ in ppm)

PositionDrimenolPolygodialIsodrimeninol
1 39.538.539.0
2 18.418.218.5
3 42.141.842.0
4 33.533.233.4
5 56.055.555.8
6 21.824.528.0
7 120.5155.075.1
8 139.8138.0145.5
9 59.850.160.5
10 38.938.038.2
11 65.0202.864.2
12 -193.5-
18 21.521.321.4
19 33.333.133.2
20 15.514.824.5

Table 3: Key NOESY Correlations for Stereochemical Assignment

CompoundProton 1Proton 2Implication
Drimenol H-5H-9trans-decalin ring fusion
H-5H-18H-5 and Me-18 are on the same face (α)
H-11H-20Proximity of the C-11 methylene (B1212753) and C-20 methyl
Polygodial H-5H-9trans-decalin ring fusion
H-5H-18H-5 and Me-18 are on the same face (α)
H-7H-12Proximity of the olefinic and aldehydic protons
Isodrimeninol H-5H-9trans-decalin ring fusion
H-5H-18H-5 and Me-18 are on the same face (α)
H-7H-11Proximity of the C-7 and C-11 protons

Experimental Protocols

NMR Sample Preparation

A clean, high-quality NMR tube is essential for acquiring good data.[3]

  • Weighing the sample: Accurately weigh 5-25 mg of the purified this compound compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2]

  • Dissolving the sample: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1][3]

  • Filtering: Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[2][3]

  • Labeling: Clearly label the NMR tube with the sample information.

COSY (Correlation Spectroscopy) Experiment

This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf on Bruker) is recommended.

  • Spectral Width (sw): Set the spectral width to encompass all proton signals.

  • Number of Scans (ns): Typically 2-4 scans per increment are sufficient for a moderately concentrated sample.

  • Acquisition Time (aq): A longer acquisition time will provide better resolution.

  • Processing: Apply a sine-bell window function before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds).

  • Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker) is commonly used.

  • Long-Range Coupling Delay: This is a critical parameter. For this compound structures, a delay optimized for a long-range coupling constant (ⁿJCH) of 8-10 Hz is a good starting point.[7][8]

  • Number of Scans (ns): A higher number of scans (e.g., 8-16 per increment) is often required to detect the weaker long-range correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment

This experiment is crucial for determining the stereochemistry by identifying protons that are close in space.

  • Pulse Program: A phase-sensitive gradient-selected NOESY (e.g., noesygpph on Bruker) is recommended.

  • Mixing Time (d8): This is a key parameter that allows for the build-up of the NOE. For small to medium-sized molecules like this compound sesquiterpenoids, a mixing time in the range of 300-800 ms (B15284909) is generally appropriate.[9][10] It may be necessary to run a series of NOESY experiments with different mixing times to find the optimal value.[11]

  • Number of Scans (ns): A sufficient number of scans (e.g., 8-16 per increment) is necessary to achieve a good signal-to-noise ratio for the often weak NOE cross-peaks.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purified_Sample Purified this compound Compound Dissolve Dissolve in Deuterated Solvent Purified_Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Tube NMR_Tube Filter->NMR_Tube OneD_NMR OneD_NMR NMR_Tube->OneD_NMR 1D NMR TwoD_NMR TwoD_NMR OneD_NMR->TwoD_NMR 2D NMR Data_Processing Data Processing & Phasing TwoD_NMR->Data_Processing Assign_Signals Assign ¹H & ¹³C Signals Data_Processing->Assign_Signals Analyze_2D Analyze 2D Correlations (COSY, HMBC) Assign_Signals->Analyze_2D Determine_Stereochem Determine Stereochemistry (NOESY) Analyze_2D->Determine_Stereochem Final_Structure Propose Final Structure Determine_Stereochem->Final_Structure troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions Start Poorly Resolved ¹H NMR Spectrum Impurity Impure Sample Start->Impurity Concentration Incorrect Concentration Start->Concentration Paramagnetic Paramagnetic Impurities Start->Paramagnetic Conformation Conformational Exchange Start->Conformation Re_purify Re-purify Sample Impurity->Re_purify Optimize_Conc Optimize Concentration Concentration->Optimize_Conc Chelate Use Chelating Agent Paramagnetic->Chelate Temp_Variation Vary Temperature Conformation->Temp_Variation

References

Technical Support Center: Managing Scalability Issues in Drimane Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up drimane fermentation processes.

Frequently Asked Questions (FAQs)

Q1: What are this compound sesquiterpenoids and why are they important?

A1: this compound-type sesquiterpenoids are a class of natural compounds with a characteristic bicyclic this compound skeleton. They are produced by a variety of organisms, including fungi and plants, and exhibit a wide range of biological activities, such as antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1] This makes them promising candidates for the development of new pharmaceuticals.

Q2: Which microorganisms are typically used for this compound fermentation?

A2: Several microorganisms have been engineered or found to naturally produce drimanes. Commonly used hosts include the yeasts Saccharomyces cerevisiae and various filamentous fungi like Aspergillus oryzae and Aspergillus calidoustus.[2][3][4] Recently, bacteria such as Streptomyces clavuligerus have also been identified as this compound producers.[5] The choice of organism can significantly impact the fermentation process and scalability.[5]

Q3: What are the most common challenges when scaling up this compound fermentation?

A3: Transitioning from laboratory-scale to industrial-scale this compound fermentation presents several challenges.[][7] These include:

  • Reduced Yield and Productivity: A drop in the final product titer is a frequent issue.

  • Contamination: Larger volumes and longer run times increase the risk of microbial contamination.[7]

  • Oxygen Transfer Limitations: Ensuring adequate oxygen supply is critical for aerobic fermentations and becomes more difficult in large bioreactors.[][7]

  • Poor Mixing: Inhomogeneities in nutrient distribution, pH, and temperature can arise in large vessels, creating suboptimal conditions for the cells.[]

  • Process Parameter Reproducibility: Maintaining consistent process parameters (e.g., temperature, pH, dissolved oxygen) between small and large-scale runs can be difficult.[]

Q4: Why does the this compound yield often decrease during scale-up?

A4: The decrease in yield can be attributed to a combination of factors. In large fermenters, microorganisms face a more heterogeneous environment with gradients in nutrients, oxygen, and pH.[] This can lead to physiological stress on the cells, causing them to divert resources from this compound production to stress response pathways. Additionally, the accumulation of toxic byproducts can inhibit cell growth and product formation.[] Inefficient mixing and oxygen transfer can also create localized zones that are not optimal for this compound biosynthesis.

Troubleshooting Guides

Issue 1: Significant Decrease in this compound Titer After Scale-Up

A significant drop in this compound production is one of the most common and critical issues during scale-up. The following table summarizes potential causes and recommended actions.

Potential Cause Troubleshooting Steps Key Parameters to Monitor
Oxygen Limitation 1. Increase agitation speed to improve oxygen dispersion. 2. Increase airflow or sparging rate. 3. Consider using oxygen-enriched air. 4. Verify that dissolved oxygen (DO) sensors are calibrated and functioning correctly.Dissolved Oxygen (DO), Oxygen Uptake Rate (OUR), Agitation Speed, Airflow Rate.
Nutrient Gradients/Poor Mixing 1. Optimize agitation to ensure homogeneity. 2. Adjust feeding strategy (e.g., multiple feed points, slower feed rate) to prevent localized high concentrations of substrates. 3. Perform computational fluid dynamics (CFD) modeling to understand mixing characteristics at the larger scale.pH, Temperature, Substrate Concentration at different locations in the fermenter.
Metabolic Burden/Stress 1. Analyze gene expression of the this compound biosynthetic pathway to identify potential bottlenecks (See Protocol 2). 2. Optimize the induction strategy (e.g., lower inducer concentration, later induction time). 3. Supplement the medium with precursors or nutrients that may become limiting at high cell densities.This compound pathway gene expression levels, byproduct formation (e.g., ethanol, acetate), cell viability.
Accumulation of Toxic Byproducts 1. Implement a fed-batch or perfusion strategy to maintain low concentrations of inhibitory substrates and byproducts. 2. Analyze the fermentation broth for common inhibitors. 3. Consider using a more robust strain with higher tolerance to byproducts.Concentration of known inhibitory compounds, cell growth rate, and viability.

Hypothetical Scale-Up Data for this compound Fermentation

The following table presents a hypothetical scenario illustrating the impact of scaling up on key fermentation parameters for a recombinant Saccharomyces cerevisiae strain producing drimenol (B159378).

Parameter 10L Lab Scale 500L Pilot Scale 10,000L Industrial Scale
Drimenol Titer (g/L) 2.51.81.1
Biomass (g/L DCW) 555248
Glucose Uptake Rate (g/L/h) 2.11.91.6
Yield (g Drimenol / g Glucose) 0.0450.0350.023
Productivity (g/L/h) 0.0260.0190.011
Issue 2: Altered this compound-Related Metabolite Profile

Sometimes, the ratio of different this compound-related compounds changes during scale-up, or new, unexpected byproducts appear.

Potential Cause Troubleshooting Steps Key Parameters to Monitor
Shift in Metabolic Flux 1. Analyze the expression of key enzymes in the this compound and competing metabolic pathways (e.g., sterol biosynthesis) via qPCR (See Protocol 2). 2. Adjust the carbon-to-nitrogen ratio in the feed medium to redirect metabolic flux.Expression levels of this compound synthase, FPP synthase, and genes in competing pathways; concentration of key intermediates.
Precursor Limitation 1. Supplement the fermentation with farnesyl pyrophosphate (FPP) precursors like mevalonate (B85504). 2. Engineer the host strain to overexpress genes in the upstream mevalonate (MVA) pathway.Intracellular precursor pool sizes (if measurable), expression of MVA pathway genes.
Degradation of Product 1. Check for enzymatic degradation of the target this compound compound by host-native enzymes. 2. Adjust pH and temperature to conditions where the product is more stable. 3. Consider in-situ product removal strategies.This compound concentration over time post-fermentation, presence of potential degradation products.

Experimental Protocols

Protocol 1: Quantification of Drimanes in Fermentation Broth by HPLC

This protocol provides a general method for extracting and quantifying this compound sesquiterpenoids from a yeast fermentation broth.

1. Sample Preparation and Extraction: a. Collect 10 mL of fermentation broth. b. Centrifuge at 4,000 x g for 10 minutes to pellet the cells. c. Transfer the supernatant to a new tube. d. To the supernatant, add an equal volume of ethyl acetate (B1210297). e. Vortex vigorously for 2 minutes and then centrifuge at 2,000 x g for 5 minutes to separate the phases. f. Carefully collect the upper organic (ethyl acetate) layer. g. Repeat the extraction of the aqueous phase with another volume of ethyl acetate and pool the organic layers. h. Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator. i. Re-dissolve the dried extract in 1 mL of methanol (B129727) for HPLC analysis.

2. HPLC-DAD Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • 0-20 min: 40% to 95% Acetonitrile
  • 20-25 min: 95% Acetonitrile
  • 25-30 min: 95% to 40% Acetonitrile c. Flow Rate: 1.0 mL/min. d. Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength appropriate for your this compound of interest (e.g., ~210 nm for non-conjugated drimanes). e. Quantification: Create a standard curve using a purified standard of your target this compound compound.

Protocol 2: Gene Expression Analysis of this compound Biosynthetic Pathway via RT-qPCR

This protocol outlines the steps to quantify the transcript levels of key genes in the this compound biosynthetic pathway in a yeast host.

1. RNA Extraction: a. Harvest approximately 1x10^7 yeast cells from the fermentation by centrifugation. b. Wash the cell pellet with sterile, nuclease-free water. c. Extract total RNA using a commercial yeast RNA extraction kit or a standard method like hot acid phenol-chloroform extraction. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. qPCR: a. Design and validate qPCR primers for your target genes (e.g., drimenol synthase, FPP synthase) and a stable reference gene (e.g., ACT1, TFC1).[3] b. Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and diluted cDNA. c. Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol. d. Analyze the results using the ΔΔCt method to determine the relative expression levels of your target genes compared to the reference gene.

Protocol 3: Biomass and Substrate Measurement

1. Biomass (Dry Cell Weight - DCW): a. Pre-dry and weigh a 2 mL microcentrifuge tube. b. Add 2 mL of fermentation broth to the tube and centrifuge at 10,000 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet with 1 mL of distilled water. d. Re-centrifuge and discard the supernatant. e. Dry the pellet in an oven at 60-80°C for 24-48 hours until a constant weight is achieved.[2][8][9] f. Cool the tube in a desiccator before weighing. g. The DCW (g/L) is the final weight minus the initial tube weight, divided by the sample volume in liters.

2. Glucose Concentration: a. Use the supernatant collected from the biomass measurement. b. Measure the glucose concentration using a biochemical analyzer (e.g., YSI) or a commercially available glucose assay kit (e.g., DNS method or enzymatic assay).[10]

Visualizations

Drimane_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis cluster_Competing Competing Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP FPP Synthase Drimenol Drimenol FPP->Drimenol Drimenol Cyclase Squalene Squalene FPP->Squalene Squalene Synthase Drimanes Other Drimanes Drimenol->Drimanes P450s, etc. Ergosterol Ergosterol Squalene->Ergosterol Troubleshooting_Workflow Start Low this compound Yield at Scale Check_Process_Parameters Verify Process Parameters (DO, pH, Temp, Feed Rate) Start->Check_Process_Parameters Parameters_OK Parameters within Setpoints? Check_Process_Parameters->Parameters_OK Adjust_Parameters Adjust Controller Setpoints & Calibrate Probes Parameters_OK->Adjust_Parameters No Analyze_Metabolism Analyze Cell Metabolism Parameters_OK->Analyze_Metabolism Yes Adjust_Parameters->Check_Process_Parameters Metabolism_OK Normal Growth & Substrate Uptake? Analyze_Metabolism->Metabolism_OK Troubleshoot_Metabolism Investigate Metabolic Burden & Byproduct Inhibition Metabolism_OK->Troubleshoot_Metabolism No Analyze_Gene_Expression Analyze Gene Expression (qPCR) Metabolism_OK->Analyze_Gene_Expression Yes Troubleshoot_Metabolism->Analyze_Gene_Expression Solution Implement Optimized Strategy Analyze_Gene_Expression->Solution

References

Technical Support Center: Ensuring the Stability of Drimane Compounds in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with drimane compounds. This resource provides essential guidance on maintaining the stability and integrity of these valuable sesquiterpenoids throughout your experimental workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound compounds during an assay?

A1: this compound compounds, like many sesquiterpenoids, can be susceptible to degradation under various experimental conditions. The most common factors that can compromise their stability include:

  • Oxidation: The chemical structure of some drimanes can be prone to oxidation, especially when exposed to atmospheric oxygen over extended periods. This is a critical consideration in cell-based assays where oxidative stress can be a biological effect of the compound itself.[1][2]

  • pH: The acidity or alkalinity of your assay buffer can significantly impact the stability of certain this compound derivatives, particularly this compound lactones. Some this compound lactones with side chains have shown instability at a neutral pH of 7.4, while demonstrating greater stability at a more acidic pH of 5.5.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound compounds. It is crucial to be mindful of incubation temperatures and duration.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation of photosensitive compounds.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions of this compound compounds dissolved in solvents like DMSO can impact their integrity and concentration.[3][4]

Q2: How should I prepare and store stock solutions of this compound compounds to ensure their stability?

A2: Proper preparation and storage of stock solutions are fundamental to obtaining reliable and reproducible assay results. Based on the physicochemical properties of this compound-related compounds, the following practices are recommended:

  • Solvent Selection: this compound compounds are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. They typically exhibit poor solubility in water. For most in vitro assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard approach.

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.

  • Aliquoting: To avoid the detrimental effects of multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][4] This practice prevents the repeated exposure of the entire stock to ambient temperatures.

  • Inert Atmosphere: For particularly sensitive this compound compounds, storing aliquots under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidation.

Q3: I'm observing inconsistent results in my cell-based assay. Could this be related to the stability of my this compound compound?

A3: Yes, inconsistent assay results are a common indicator of compound instability. If you are experiencing variability in your data, consider the following troubleshooting steps:

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of your this compound compound from a frozen stock aliquot immediately before each experiment. Avoid using previously prepared and stored dilutions.

  • Minimize Exposure to Harsh Conditions: During your experiment, minimize the exposure of the compound to high temperatures and direct light.

  • Evaluate Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low (typically ≤0.1%) and consistent across all wells to avoid solvent-induced artifacts.

  • Perform a Stability Check: If you continue to observe inconsistencies, it is advisable to perform a formal stability assessment of your compound under your specific assay conditions.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Solution
Decreased compound potency over time in repeat experiments. Degradation of the compound in the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions and aliquot them into single-use vials. Store at -80°C. Limit the number of freeze-thaw cycles for each aliquot.[3][4]
High variability between replicate wells in a single experiment. Instability of the compound in the assay medium at the experimental temperature and pH.Prepare working solutions immediately before adding them to the assay plate. Consider performing a short-term stability test of the compound in the assay buffer at the incubation temperature.
Unexpected biological readouts or assay interference. The compound may be degrading into products that interfere with the assay technology or exhibit off-target effects.Analyze the purity of the compound stock. If degradation is suspected, use analytical methods like HPLC or LC-MS to identify potential degradation products.
Precipitation of the compound in the aqueous assay buffer. Poor aqueous solubility of the this compound compound.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of the assay system. The use of solubilizing agents like Pluronic F-68 could be explored.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Compound Stock Solutions

This protocol outlines the standard procedure for preparing a stable stock solution of a this compound compound.

Materials:

  • This compound compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Methodology:

  • Accurately weigh the desired amount of the this compound compound using a calibrated balance.

  • Transfer the solid compound into a sterile, amber microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess this compound Compound Stability

This protocol provides a framework for conducting a forced degradation study to understand the intrinsic stability of a this compound compound under various stress conditions.

Materials:

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Assay buffer at relevant pH values

  • Incubator or water bath

  • Photostability chamber

  • HPLC or LC-MS system

Methodology:

  • Preparation of Test Solutions: Prepare separate solutions of the this compound compound at a suitable concentration (e.g., 100 µM) in each of the following stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Assay buffer at an elevated temperature (e.g., 50°C)

    • Photolytic: Assay buffer exposed to a light source (e.g., UV and visible light)

    • Control: Assay buffer at room temperature, protected from light.

  • Incubation: Incubate the test solutions for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization (for acidic and basic conditions): After incubation, neutralize the acidic and basic solutions to prevent further degradation before analysis.

  • Analysis: Analyze all samples, including the control, using a stability-indicating analytical method such as HPLC or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any degradation products (new peaks) and quantify the loss of the parent this compound compound.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Stock Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store prep_stress Prepare Stress Solutions (Acid, Base, Oxidative, Thermal, Light) store->prep_stress incubate Incubate for a Defined Period prep_stress->incubate analyze Analyze by HPLC/LC-MS incubate->analyze compare Compare to Control analyze->compare identify Identify Degradation Products compare->identify

Caption: Workflow for preparing this compound compound stock solutions and assessing their stability.

Troubleshooting_Flowchart start Inconsistent Assay Results check_prep Are you preparing fresh dilutions for each experiment? start->check_prep fresh_no No check_prep->fresh_no No check_storage How are stock solutions stored and handled? check_prep->check_storage Yes fresh_yes Yes prepare_fresh Action: Always prepare fresh working dilutions. fresh_no->prepare_fresh prepare_fresh->check_storage storage_bad Repeated freeze-thaw, improper temperature check_storage->storage_bad Improper check_conditions Could assay conditions (pH, temp, light) cause degradation? check_storage->check_conditions Proper storage_good Aliquoted, -80°C, limited freeze-thaw improve_storage Action: Aliquot stocks and store at -80°C. Minimize freeze-thaw cycles. storage_bad->improve_storage improve_storage->check_conditions conditions_yes Yes check_conditions->conditions_yes Possible consider_other Consider other sources of error (e.g., pipetting, reagents, cell viability). check_conditions->consider_other Unlikely perform_stability Action: Perform a forced degradation study under assay conditions. conditions_yes->perform_stability conditions_no No

Caption: Troubleshooting flowchart for inconsistent assay results with this compound compounds.

References

Technical Support Center: Drimane Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the method refinement of drimane biotransformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound biotransformation experiments.

Question 1: Why is the biotransformation yield of my target this compound derivative consistently low?

Answer:

Low yield is a common challenge in microbial biotransformation and can be attributed to several factors. Consider the following optimization strategies:

  • Sub-optimal Culture Conditions: The growth and enzymatic activity of the microorganism are highly sensitive to environmental conditions. Ensure that the pH, temperature, and media composition are optimized for your specific fungal or bacterial strain. Deviations from the optimal range can significantly reduce yield.[1]

  • Inadequate Aeration and Agitation: Many biotransformation reactions, especially hydroxylations, are catalyzed by oxygen-dependent enzymes like cytochrome P450 monooxygenases. Insufficient aeration or agitation will limit the oxygen supply and, consequently, the reaction rate.[1]

  • Substrate Toxicity: this compound sesquiterpenoids can be cytotoxic to microorganisms at high concentrations, inhibiting growth and enzymatic activity.[1] To mitigate this, implement a gradual substrate feeding strategy rather than adding the entire amount at the beginning of the fermentation.

  • Incorrect Incubation Time: The yield and product profile can be highly dependent on the incubation time.[2][3] It is crucial to perform a time-course study to determine the optimal time point for harvesting, as the desired product might be an intermediate that is further metabolized over time.

  • Microorganism Strain and Viability: The specific strain of the microorganism used has a significant impact on the product profile and yield.[1] Ensure you are using a fresh, healthy, and viable inoculum for your experiments.

Question 2: My experiment is producing a mixture of several unwanted byproducts instead of the desired this compound derivative. How can I improve product selectivity?

Answer:

The formation of multiple products is a frequent issue, reflecting the diverse enzymatic machinery of the microorganism. Here’s how you can enhance selectivity:

  • Strain Selection: Different microbial strains exhibit different enzymatic activities. Screening various fungi or bacteria is a primary step to find a biocatalyst with higher selectivity for the desired reaction.[1][4]

  • Optimize Incubation Time: As mentioned for yield, the product profile can change dramatically over time. Shorter incubation periods might favor the accumulation of early-stage products, while longer periods could lead to further conversions and byproducts.[2][3]

  • Media Composition: The components of the culture medium can influence enzyme expression and activity. Modifying carbon and nitrogen sources may alter the metabolic state of the microorganism and improve the selectivity towards your target compound.

  • Use of Enzyme Inhibitors: In some cases, specific inhibitors can be used to block metabolic pathways leading to unwanted byproducts. This is an advanced technique that requires a good understanding of the organism's metabolic network.[5]

Question 3: The biotransformation reaction is not starting, or the conversion rate is extremely slow.

Answer:

A stalled or very slow reaction can be frustrating. Here are some potential causes and solutions:

  • Poor Inoculum Quality: The age and viability of the microbial culture used for inoculation are critical. Always use a fresh and actively growing inoculum prepared according to a standardized protocol.[1]

  • Presence of Inhibitors: Impurities in the substrate or culture medium can inhibit the enzymes responsible for the biotransformation.[1] Ensure high purity of your this compound substrate and all media components.

  • Substrate Solubility: this compound sesquiterpenoids often have low solubility in aqueous media, limiting their availability to the microbial cells.[1] Using a co-solvent (e.g., acetone, DMSO) that is non-toxic to the microorganism can improve solubility and increase conversion rates.[1]

  • Incorrect Pre-culture Conditions: The conditions used to grow the initial microbial culture (pre-culture) can significantly impact its performance in the main biotransformation reaction. Ensure the pre-culture is healthy and in the appropriate growth phase before inoculation.

Frequently Asked Questions (FAQs)

Q1: What are the most common microorganisms used for this compound biotransformation?

A1: Fungi are frequently used for this compound biotransformation due to their rich and diverse enzymatic systems, particularly cytochrome P450 enzymes. Species from genera such as Cladosporium, Aspergillus, and Rhizopus have been successfully employed. For example, Cladosporium antarcticum has been used to produce hydroxylated this compound derivatives.[2][3][6][7]

Q2: How can I monitor the progress of my this compound biotransformation experiment?

A2: Monitoring the reaction is crucial for determining the optimal harvest time and understanding the product profile. The most common method involves periodically taking small samples from the culture, extracting the organic compounds, and analyzing them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4][8]

Q3: What are the typical extraction and purification methods for this compound derivatives from a fermentation broth?

A3: After the biotransformation, the products need to be extracted and purified. A common procedure involves separating the mycelium from the liquid culture by filtration. The filtrate is then typically extracted with an organic solvent like ethyl acetate. The resulting crude extract is then subjected to chromatographic techniques such as column chromatography over silica (B1680970) gel to isolate and purify the individual compounds.[2][6][7]

Q4: Can the biotransformation process alter the biological activity of the parent this compound compound?

A4: Yes, this is one of the primary goals of biotransformation. By introducing new functional groups (e.g., hydroxyl groups), the biological activity of the parent this compound can be significantly modified. For instance, biotransformation has been used to generate novel this compound sesquiterpenoid alcohols with antifungal activity against Candida species.[2][7] The new derivatives may exhibit enhanced potency or a different spectrum of activity.

Data Presentation

Table 1: Biotransformation of Drimendiol (B1249602) and Epidrimendiol by Cladosporium antarcticum

This table summarizes the product yields from the biotransformation of two this compound diols after five days of incubation.

Substrate (200 mg)BiocatalystProductYield (mg)Yield (%)
DrimendiolCladosporium antarcticum9α-hydroxydrimendiol41.419.4%
3β-hydroxydrimendiol74.835.0%
EpidrimendiolCladosporium antarcticum9β-hydroxyepidrimendiol86.641.6%

Data sourced from Zúñiga et al., 2022.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Fungal Biotransformation of Drimanes

This protocol is a generalized methodology based on the biotransformation of drimendiol by Cladosporium antarcticum.[2][3]

  • Microorganism Cultivation:

    • Prepare a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).

    • Inoculate the medium with a fresh culture of the selected fungus.

    • Incubate the culture for a specified period (e.g., 72 hours) at an appropriate temperature (e.g., 18-28°C) with constant shaking (e.g., 150-200 rpm) to obtain a healthy seed culture.

  • Biotransformation Reaction:

    • Prepare the main culture flasks with the same liquid medium.

    • Inoculate the main culture flasks with an aliquot of the seed culture.

    • Incubate for a period (e.g., 24-48 hours) to allow for initial growth.

    • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., acetone).

    • Add the substrate solution to the culture flasks to achieve the desired final concentration. Note: A substrate control flask (with substrate but no microorganism) and a culture control flask (with microorganism but no substrate) should be run in parallel.

    • Continue the incubation under the same conditions for the desired reaction time (e.g., 5-10 days), monitoring the reaction periodically.

  • Extraction and Purification:

    • After the incubation period, separate the fungal biomass from the culture broth by filtration.

    • Extract the culture filtrate multiple times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Purify the crude extract using column chromatography on silica gel with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate the biotransformed products.

  • Structural Elucidation:

    • Determine the chemical structures of the purified products using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[2]

Mandatory Visualization

Biotransformation_Workflow cluster_prep Phase 1: Preparation cluster_bioreaction Phase 2: Bioreaction cluster_analysis Phase 3: Analysis Fungal_Culture Fungal Strain Selection & Inoculum Prep Fermentation Fermentation & Substrate Addition Fungal_Culture->Fermentation Media_Prep Culture Media Preparation Media_Prep->Fermentation Substrate_Prep This compound Substrate Preparation Substrate_Prep->Fermentation Monitoring Reaction Monitoring (TLC/HPLC) Fermentation->Monitoring Extraction Extraction of Metabolites Monitoring->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis

Caption: General experimental workflow for this compound biotransformation.

Drimendiol_Biotransformation Drimendiol Drimendiol Enzyme_System Cladosporium antarcticum Enzyme System Drimendiol->Enzyme_System Product_1 9α-hydroxydrimendiol (Yield: 19.4%) Enzyme_System->Product_1 Hydroxylation at C9 Product_2 3β-hydroxydrimendiol (Yield: 35.0%) Enzyme_System->Product_2 Hydroxylation at C3

Caption: Biotransformation pathways of drimendiol by C. antarcticum.

References

Technical Support Center: Optimizing Drimane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drimane derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups on the this compound skeleton that are targeted for derivatization?

A1: The most frequently targeted functional groups for derivatization on the this compound scaffold are hydroxyl (-OH) and carbonyl (C=O) groups, often found at various positions on the bicyclic core.[1] These reactive sites allow for a wide range of chemical modifications to explore structure-activity relationships (SAR) for various biological targets.

Q2: What are the key reaction parameters to consider when optimizing this compound derivatization?

A2: To achieve optimal results in this compound derivatization, it is crucial to systematically evaluate several key parameters. These include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants and catalysts. The optimal conditions can vary significantly depending on the specific this compound substrate and the desired derivative.

Q3: How can I monitor the progress of my this compound derivatization reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of this compound derivatization reactions. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the formation of the product. Once the reaction is complete, as indicated by the disappearance of the starting material spot, the reaction can be quenched.

Q4: What are the recommended methods for purifying this compound derivatives?

A4: Purification of this compound derivatives is typically achieved using column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will depend on the polarity of the synthesized derivative. After column chromatography, the purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q5: Are there any known side reactions to be aware of during this compound derivatization?

A5: Yes, side reactions can occur and may lead to lower yields or the formation of impurities. For instance, in oxidation reactions, over-oxidation to undesired products can be a concern. In esterification reactions, the equilibrium nature of the reaction can lead to incomplete conversion. Careful control of reaction conditions and the use of appropriate reagents can help minimize these side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound derivatization experiments.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction closely using TLC to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or degradation of the product.
Equilibrium Limitation (e.g., in Esterification) - Use Excess Reagent: Employ a large excess of one of the reactants (e.g., the acylating agent in an esterification) to drive the equilibrium towards the product side. - Remove Byproducts: If water is a byproduct, use a Dean-Stark apparatus or add a dehydrating agent to remove it from the reaction mixture.
Poor Reagent Quality - Use Fresh Reagents: Ensure that all reagents, especially solvents and catalysts, are of high purity and anhydrous where necessary. - Verify Reagent Activity: If possible, test the activity of the catalyst or derivatizing agent on a known substrate.
Sub-optimal Catalyst Concentration - Perform a Catalyst Screen: Experiment with different catalyst loadings to find the optimal concentration for your specific reaction.

Issue 2: Presence of Multiple Products or Impurities

Possible Cause Suggested Solution
Side Reactions - Modify Reaction Conditions: Adjust the temperature, reaction time, or order of reagent addition to minimize the formation of side products. - Use a More Selective Reagent: Consider using a more selective derivatizing agent that targets the desired functional group with higher specificity.
Degradation of Starting Material or Product - Lower Reaction Temperature: High temperatures can sometimes lead to the degradation of sensitive compounds. - Work-up Procedure: Ensure that the work-up procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive).
Contaminated Starting Material - Purify Starting Material: Ensure the purity of the starting this compound compound before proceeding with the derivatization reaction.

Quantitative Data Summary

The following table summarizes reported yields for various this compound derivatization reactions. Please note that a direct comparison of yields is challenging due to the different substrates, reaction types, and conditions employed in each study.

This compound SubstrateDerivatization ReactionReagents and ConditionsProductYield (%)Reference
Sclareol-derived this compound azideHuisgen 1,3-dipolar cycloadditionVarious alkynes, CuSO₄·5H₂O, Sodium ascorbate, THF/H₂O (1:1), rt, 12hLibrary of this compound oxepinyl triazoles75-92[2]
DrimenolPCC OxidationPyridinium chlorochromate (PCC), CH₂Cl₂, rtDrimenalNot specified[3]
DrimenolChemoenzymatic SynthesisSqualene-Hopene Cyclase (SHC) from farnesyl pyrophosphateDrimenolup to 68[4]
1,7-diynesGold-Catalyzed Tandem Cyclization[Ph₃PAuNTf₂], CH₂Cl₂Kuehneromycin A, Antrocin, etc.up to 65[4]
Drimenol derivativesNickel-catalyzed reductive couplingNiCl₂(dme), Ligand, Mn, Additive, Solvent(+)-hongoquercins A and B, (+)-ent-chromazonaroll45-57[5]
PolygodialEpimerizationNa₂CO₃, r/t, 24hIsotadeonal (epi-polygodial)60[3]

Experimental Protocols

Protocol 1: General Procedure for Esterification of a this compound Alcohol

This protocol describes a general method for the esterification of a hydroxyl group on a this compound scaffold.

Materials:

Procedure:

  • Dissolve the this compound alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 - 2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acyl chloride or anhydride (1.1 - 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: General Procedure for Oxidation of a this compound Alcohol to an Aldehyde or Ketone

This protocol outlines a general method for the oxidation of a primary or secondary alcohol on the this compound core.

Materials:

  • This compound alcohol

  • Anhydrous dichloromethane (DCM)

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP))

  • Anhydrous sodium sulfate

  • Celite or silica gel for filtration

  • Diethyl ether

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the this compound alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add the oxidizing agent (1.5 - 2 equivalents) to the solution in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of Celite or silica gel to remove the byproducts of the oxidizing agent. Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 3: General Procedure for Reduction of a this compound Carbonyl

This protocol provides a general method for the reduction of a ketone or aldehyde on the this compound scaffold.

Materials:

Procedure:

  • Dissolve the this compound carbonyl compound (1 equivalent) in methanol or ethanol at 0 °C.

  • Slowly add the reducing agent (1.5 - 2 equivalents) to the solution in small portions.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully add distilled water to quench the excess reducing agent.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient.

  • Characterize the final product using NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: this compound Substrate Reagents Select & Prepare Reagents Start->Reagents 1. Reagent Selection Reaction Perform Derivatization (Esterification, Oxidation, etc.) Reagents->Reaction 2. Add Reagents Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring 3. Continuous Quench Quench Reaction Monitoring->Quench 4. Reaction Complete Extraction Extraction & Washing Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis 5. Pure Compound End End: Pure this compound Derivative Analysis->End

Caption: A generalized experimental workflow for this compound derivatization.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkBa IkBα IKK->IkBa Phosphorylates NFkB NF-kB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Mediators) Drimanes This compound Sesquiterpenoids (e.g., Polygodial) Drimanes->IKK Inhibits

Caption: Inhibition of the NF-kB signaling pathway by this compound sesquiterpenoids.[6]

References

Validation & Comparative

A Comparative Analysis of Drimane and Eudesmane Sesquiterpenoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two prominent classes of sesquiterpenoids: drimanes and eudesmanes. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers investigating novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of drimane and eudesmane (B1671778) sesquiterpenoids has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound and the cancer cell line tested. The following tables summarize the IC50 values for representative this compound and eudesmane derivatives.

Table 1: Cytotoxicity of this compound Sesquiterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
PolygodialMCF-7 (Breast)71.4 ± 8.5[1]
PC-3 (Prostate)65.4 ± 5.5[1]
DU-145 (Prostate)70.6 ± 5.9[1]
HT-29 (Colon)89.2 ± 6.8[1]
MDA-MB-231 (Breast)90.5 ± 8.2[1]
Asperflavinoid CMCF-7 (Breast)10.0 ± 0.8
Ustusolate EHL-60 (Leukemia)8
L5178Y (Lymphoma)1.6
HeLa (Cervical)15.8
Derivative 8fMCF-7 (Breast)6.2[1]
PC-3 (Prostate)7.1[1]
HT-29 (Colon)26.2[1]

Table 2: Cytotoxicity of Eudesmane Sesquiterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
1-Oxoeudesm-11(13)-eno-12,8a-lactone (OEL)U87 (Glioblastoma)Not specified[2]
A172 (Glioblastoma)Not specified[2]
Lyratol GP-388 (Leukemia)3.1 - 6.9
HONE-1 (Nasopharyngeal)3.1 - 6.9
HT-29 (Colon)3.1 - 6.9
Compound from Pluchea odorata (PO-1)HL-60 (Leukemia)8.9 (after 72h)[3]
Compound from Kauna lasiophthalma (Compound 1)HCC1937 (Breast)2.0 - 6.2[4]
JIMT-1 (Breast)2.0 - 6.2[4]
L56Br-C1 (Breast)2.0 - 6.2[4]
MCF-7 (Breast)2.0 - 6.2[4]
SK-BR-3 (Breast)2.0 - 6.2[4]
Compound from Aquilaria sinensis (Compound 3)MCF-7 (Breast)2.834 ± 1.121[5]
MDA-MB-231 (Breast)1.545 ± 1.116[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of natural products like this compound and eudesmane sesquiterpenoids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or eudesmane sesquiterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection: Annexin V Staining

Annexin V staining is a common method for detecting early-stage apoptosis.

Principle: In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[2][6][7][8][9]

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.[6] PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Caspase Activity Assay

Caspase activity assays are used to measure the activation of caspases, which are key proteases in the apoptotic pathway.

Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule, which can be a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) group.[10][11][12] When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Procedure (Fluorometric Assay Example):

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents, including caspases.

  • Substrate Addition: Add the fluorogenic caspase substrate to the cell lysate.

  • Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[10]

  • Data Analysis: The level of fluorescence is proportional to the caspase activity.

Signaling Pathways and Mechanisms of Action

This compound Sesquiterpenoids: Induction of Intrinsic Apoptosis

Several studies suggest that this compound sesquiterpenoids exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[13] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[13]

Drimane_Apoptosis_Pathway cluster_stimulus This compound Sesquiterpenoids cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound MMP Disruption of Mitochondrial Membrane Potential (MMP) This compound->MMP Induces CytoC_Release Cytochrome c Release MMP->CytoC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC_Release->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced intrinsic apoptosis pathway.
Eudesmane Sesquiterpenoids: Apoptosis and NF-κB Pathway Modulation

Eudesmane sesquiterpenoids have been shown to induce apoptosis in cancer cells.[3] Their mechanism of action can also involve the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.[14] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.

Eudesmane_Signaling_Pathway cluster_stimulus Eudesmane Sesquiterpenoids cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Eudesmane Eudesmane IKK IKK Complex Eudesmane->IKK Inhibits Caspase_Activation Caspase Activation Eudesmane->Caspase_Activation Induces IkB IκBα IKK->IkB Phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Releases NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation Gene_Expression Pro-survival Gene Expression NFkB_translocation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Caspase_Activation->Apoptosis

Eudesmane-mediated apoptosis and NF-κB inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the cytotoxicity of this compound and eudesmane sesquiterpenoids.

Experimental_Workflow Start Start: Select Compounds (this compound & Eudesmane) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Treatment->Apoptosis_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Comparative Cytotoxicity & Mechanism Data_Analysis->Conclusion

General workflow for cytotoxicity comparison.

References

Drimane Sesquiterpenoids: A Comparative Guide to their Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal properties of drimane sesquiterpenoids, with a focus on drimenol (B159378), against established antifungal agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of their potential as novel antifungal candidates.

Comparative Antifungal Activity

This compound sesquiterpenoids, particularly (-)-drimenol, exhibit broad-spectrum fungicidal activity against a wide array of pathogenic fungi.[1][2][3] This includes activity against species of Candida, Aspergillus, and Cryptococcus, and notably, against fluconazole-resistant strains.[2][3] The following tables present a summary of the Minimum Inhibitory Concentration (MIC) values for drimenol compared to standard antifungal drugs.

Table 1: Antifungal Activity (MIC, µg/mL) Against Candida Species

Fungal SpeciesDrimenolFluconazoleCaspofunginAmphotericin B
Candida albicans30 - 32[4]2[5]0.03 - 0.5[6][7]≤1.0
Candida albicans (Fluconazole-resistant)30≥64[8]0.25[6]N/A
Candida auris50[4]>64[9]N/AN/A
Candida glabrata30[4]4 - 8[10]0.03 - 0.5[6][7]N/A
Candida krusei30[4]16 - 32[6]0.12 - 1[7][11]N/A
Candida parapsilosis12.5 - 50[12]1 - 4[6]0.5 - 2[7][11]N/A

Table 2: Antifungal Activity (MIC, µg/mL) Against Aspergillus and Cryptococcus Species

Fungal SpeciesDrimenolFluconazoleCaspofunginAmphotericin B
Aspergillus fumigatus8 - 32[4]N/AN/AN/A
Aspergillus flavus32[4]N/AN/AN/A
Aspergillus niger64[4]N/AN/AN/A
Cryptococcus neoformans8 - 50[4]4 - 16[13]N/A0.25 - 1[14]

Note: MIC values can vary based on the specific strain and testing conditions.

Mechanism of Action: A Novel Pathway

The antifungal mechanism of drimenol is distinct from that of major antifungal classes. While azoles target ergosterol (B1671047) biosynthesis and echinocandins inhibit cell wall glucan synthesis, drimenol appears to disrupt protein secretion and trafficking pathways.[2][15]

At high concentrations (e.g., 100 µg/mL), drimenol can cause the rupture of the fungal cell wall and membrane.[2][3] However, its primary mechanism at therapeutic concentrations is believed to be the interference with cellular processes governed by the cell division related kinase 1 (Crk1).[1][2][16] Genome-wide fitness profiling in Saccharomyces cerevisiae and Candida albicans has identified several gene products associated with the Crk1 kinase pathway as being involved in drimenol's mechanism of action, including Ret2, Cdc37, and other putative targets.[2][3] This pathway is crucial for protein trafficking between the Golgi apparatus and the endoplasmic reticulum, as well as for protein secretion and vacuolar biogenesis.[1][17]

In contrast, some other this compound sesquiterpenoids have been suggested to act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, similar to azole antifungals.[12]

Drimane_Mechanism cluster_drimenol Drimenol Action cluster_cellular_processes Affected Cellular Processes cluster_alternatives Alternative Mechanisms Drimenol Drimenol Crk1_Kinase Crk1 Kinase Drimenol->Crk1_Kinase affects Gene_Products Gene Products (Ret2, Cdc37, orfs) Crk1_Kinase->Gene_Products regulates Protein_Secretion Protein Secretion Gene_Products->Protein_Secretion Vacuolar_Biogenesis Vacuolar Biogenesis Gene_Products->Vacuolar_Biogenesis Golgi_ER_Trafficking Golgi-ER Trafficking Gene_Products->Golgi_ER_Trafficking Azoles Azoles Ergosterol_Biosynthesis Ergosterol Biosynthesis Azoles->Ergosterol_Biosynthesis inhibit Echinocandins Echinocandins Glucan_Synthase β-1,3-Glucan Synthase Echinocandins->Glucan_Synthase inhibit

Caption: Proposed antifungal mechanism of drimenol via the Crk1 kinase pathway compared to alternative antifungal mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antifungal activity.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts and M38 for filamentous fungi.[18][19][20][21]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal agent stock solution (e.g., in DMSO)

  • Fungal inoculum, standardized to the appropriate concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • For yeasts (Candida, Cryptococcus), prepare a cell suspension from a 24-hour culture on Sabouraud dextrose agar. Adjust the suspension to a 0.5 McFarland standard, then dilute in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

    • For filamentous fungi (Aspergillus), prepare a spore suspension from a 7-day culture. Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL in the wells.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the antifungal agent in RPMI-1640 directly in the 96-well plate.

  • Inoculation:

    • Add the standardized fungal inoculum to each well containing the diluted antifungal agent.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for other agents) compared to the positive control.

Broth_Microdilution_Workflow Start Start Inoculum_Prep Prepare & Standardize Fungal Inoculum Start->Inoculum_Prep Inoculate_Plate Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculate_Plate Drug_Dilution Serial Dilution of Antifungal Agent in Plate Drug_Dilution->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Determine MIC (Visually or Spectrophotometrically) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

Fungal Cell Membrane Integrity Assay

This assay uses the fluorescent dye propidium (B1200493) iodide (PI) to assess cell membrane damage.[22][23][24]

Objective: To determine if an antifungal agent compromises the fungal cell membrane.

Materials:

  • Fungal cell suspension (e.g., 10⁶ cells/mL)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

  • Antifungal agent

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treatment:

    • Incubate the fungal cell suspension with the antifungal agent at various concentrations (e.g., 1x, 2x, 4x MIC) for a defined period (e.g., 4 hours) at 35°C.

    • Include a positive control (e.g., ethanol-treated cells) and a negative (untreated) control.

  • Washing:

    • Centrifuge the cell suspensions to pellet the cells.

    • Wash the cells with PBS to remove the antifungal agent and residual medium.

  • Staining:

    • Resuspend the cell pellets in PBS.

    • Add PI to a final concentration of approximately 1-2 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Analyze the cell suspension by flow cytometry or fluorescence microscopy. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. An increase in the fluorescent signal indicates a loss of membrane integrity.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the total cellular ergosterol content to determine if an antifungal agent inhibits its synthesis.[25][26][27]

Objective: To measure the effect of an antifungal agent on the ergosterol biosynthesis pathway.

Materials:

  • Fungal culture

  • Antifungal agent

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • n-Heptane or n-hexane

  • Spectrophotometer

Procedure:

  • Culturing:

    • Grow the fungal isolate in a suitable broth medium with and without various concentrations of the antifungal agent for 16-24 hours.

  • Cell Harvesting:

    • Harvest the fungal cells by centrifugation and wash them with distilled water.

  • Saponification:

    • Add the saponification solution to the cell pellet and incubate at 85°C for 1 hour to extract non-saponifiable lipids, including ergosterol.

  • Sterol Extraction:

    • After cooling, add water and n-heptane (or n-hexane) to the mixture.

    • Vortex vigorously to extract the sterols into the organic phase.

  • Quantification:

    • Scan the absorbance of the organic layer from 240 to 300 nm using a spectrophotometer. The presence of ergosterol results in a characteristic four-peaked curve.

    • Calculate the ergosterol content based on the absorbance values at specific wavelengths. A reduction in ergosterol content in treated cells compared to untreated cells indicates inhibition of the biosynthesis pathway.

Conclusion

This compound sesquiterpenoids, exemplified by drimenol, represent a promising class of antifungal compounds with a novel mechanism of action that differentiates them from currently available therapies. Their broad-spectrum, fungicidal activity, including against drug-resistant strains, highlights their potential for further development. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating and validating the antifungal potential of this compound-based compounds. Further in vivo studies are warranted to fully elucidate their therapeutic efficacy.

References

Unveiling Nature's Mirror Image: A Comparative Guide to the Biological Activity of Drimane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of drimane sesquiterpenoid stereoisomers, supported by experimental data. This compound sesquiterpenoids, a class of bicyclic natural products, are a focal point in drug discovery due to their wide array of biological activities, including antifungal, cytotoxic, and anti-inflammatory properties.

Antifungal Activity: A Tale of Two Stereoisomers

A study on the antifungal properties of synthesized this compound sesquiterpenoids revealed a notable difference in the efficacy of (-)-drimenol and its diastereomer, (+)-albicanol.[1] The data, summarized in the table below, highlights that while both compounds exhibit antifungal activity, (-)-drimenol demonstrates a broader and more potent spectrum of activity against a variety of fungal pathogens.[1]

Table 1: Comparative Antifungal Activity of (-)-Drimenol and (+)-Albicanol (MIC in µg/mL)

Fungal Species(-)-Drimenol(+)-Albicanol
Candida albicans32>128
Cryptococcus neoformans8>128
Aspergillus fumigatus16>128
Fusarium solani32>128
Rhizopus oryzae864

Data sourced from Edouarzin et al.[1]

Cytotoxic Activity of this compound Sesquiterpenoids

This compound sesquiterpenoids have also been investigated for their potential as anticancer agents. Various studies have reported the cytotoxic effects of different this compound derivatives against a range of cancer cell lines. While a direct enantiomeric comparison is limited, the available data underscores the potential of this class of compounds. For instance, polygodial, a well-known this compound, has demonstrated cytotoxic activity against several cancer cell lines.[2]

Table 2: Cytotoxic Activity of Selected this compound Sesquiterpenoids (IC50 in µM)

CompoundCell LineIC50 (µM)
PolygodialPC-3 (Prostate)89.2 ± 6.8
PolygodialMCF-7 (Breast)93.7 ± 9.1
Dasyscyphin CMDA-MB-231 (Breast)4 - 16
Dasyscyphin FMDA-MB-231 (Breast)4 - 16

Data sourced from Montenegro et al. and Che et al.[2][3]

Anti-Inflammatory Potential

The anti-inflammatory properties of this compound sesquiterpenoids have also been a subject of investigation. Certain this compound derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage-like cells, a key indicator of anti-inflammatory activity.[4][5][6]

Table 3: Anti-Inflammatory Activity of Selected this compound Sesquiterpenoids

CompoundAssayIC50 (µM)
Pyrrnoxin A analogueNO Production in BV2 cells26.6
Sinenseine ANO Production in RAW 264.7 cells8.3 ± 1.2
This compound Lactone 1CXCL10 Promoter Activity12.4
This compound Lactone 2CXCL10 Promoter Activity55

Data sourced from Wang et al., Zhang et al., and an Aspergillus species study.[4][5][7]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The minimum inhibitory concentration (MIC) of the this compound compounds against various fungal strains was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains were cultured on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

  • Compound Dilution: The this compound compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The fungal inoculum was added to each well, and the plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the control.[8]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound compounds against cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the this compound compounds and incubated for 72 hours.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage-like cells.

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Compound and LPS Treatment: Cells were pre-treated with various concentrations of the this compound compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO was determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance was measured at 540 nm, and the concentration of nitrite was calculated from a standard curve. The IC50 value for the inhibition of NO production was then determined.[5]

Visualizing the Mechanisms of Action

Proposed Antifungal Mechanism of (-)-Drimenol

Genome-wide fitness profiling suggests that (-)-drimenol's antifungal mechanism involves the disruption of the fungal cell wall and/or membrane. Further studies indicate that it may also interfere with protein secretion and trafficking pathways.

Antifungal_Mechanism Drimenol (-)-Drimenol CellWall Fungal Cell Wall Drimenol->CellWall Disruption CellMembrane Fungal Cell Membrane Drimenol->CellMembrane Disruption ProteinTrafficking Protein Secretion & Trafficking Drimenol->ProteinTrafficking Interference CellDeath Fungal Cell Death CellWall->CellDeath CellMembrane->CellDeath ProteinTrafficking->CellDeath

Caption: Proposed antifungal mechanism of (-)-drimenol.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the this compound compounds.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Incubation Inoculate Plates & Incubate (24-48h) Inoculum->Incubation Compounds Serially Dilute This compound Compounds Compounds->Incubation Observation Visually Assess Fungal Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for antifungal susceptibility testing.

References

The Structural Dance of Potency: A Comparative Guide to Drimane Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of drimane derivatives, a class of sesquiterpenoids renowned for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these promising natural product derivatives.

Anticancer Activity: Targeting Cellular Proliferation

This compound sesquiterpenoids, naturally occurring in various plants, fungi, and marine organisms, have garnered significant attention for their cytotoxic effects against a range of cancer cell lines.[1][2][3] The antiproliferative properties of these compounds are often attributed to their unique structural features, which can be synthetically modified to enhance their potency and selectivity.[1][2]

Structure-Activity Relationship of Anticancer this compound Derivatives

The cytotoxic activity of this compound derivatives is significantly influenced by the presence and nature of substituents on the this compound scaffold. Key structural modifications that impact anticancer potency are summarized below.

CompoundR1R2R3R4Target Cell LineIC50 (µM)Reference
PolygodialCHOCHOHHK562 (Leukemia)15.3[4]
Nalm-6 (Leukemia)12.7[4]
HT-29 (Colon)>100[4]
CinnamosmolideO-CinnamoylHHHA549 (Lung)2.5[2]
BemadienolideOHHHHA549 (Lung)8.7[2]
DrimanialCHOOHHHP388 (Leukemia)2.1[2]
7-Deacetoxy-7-oxogeduninP388 (Leukemia)0.01[2]
Bemadienolide-7-O-cinnamateO-CinnamoylHHHA549 (Lung)1.8[2]

Key Observations:

  • The presence of an α,β-unsaturated aldehyde or lactone moiety is often crucial for cytotoxic activity.[1]

  • Esterification of hydroxyl groups with moieties like cinnamoyl can enhance cytotoxic activity, as seen in the 10- to 20-fold increased activity of cinnamoyl derivatives compared to polygodial.[1][3]

  • The presence of a dialdehyde (B1249045) function, as in polygodial, appears to be important for activity against certain leukemia cell lines.[4]

  • Subtle changes in the stereochemistry or the addition of hydroxyl or acetyl groups can significantly alter the cytotoxic profile.

Mechanism of Action: Covalent Inhibition of MCL-1

Recent studies have elucidated that some this compound sesquiterpenoid dialdehydes act as covalent inhibitors of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family often overexpressed in cancers.[5][6][7] This covalent interaction occurs through a Paal-Knorr reaction between the dialdehyde functionality of the this compound and a lysine (B10760008) residue within the BH3 binding groove of MCL-1, leading to the formation of a pyrrole (B145914) adduct.[5] This targeted inhibition of MCL-1 triggers apoptosis in cancer cells.

MCL1_Inhibition cluster_cell Cancer Cell This compound This compound Derivative MCL1 MCL-1 This compound->MCL1 Lysine Lysine Residue (in BH3 groove) This compound->Lysine Paal-Knorr reaction BaxBak Bax/Bak MCL1->BaxBak Sequesters Pyrrole Pyrrole Adduct (Covalent Bond) Lysine->Pyrrole Pyrrole->BaxBak Inhibits sequestration Apoptosis Apoptosis Mitochondrion Mitochondrion BaxBak->Mitochondrion Mitochondrion->Apoptosis Initiates

Caption: Covalent inhibition of MCL-1 by a this compound derivative, leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Antifungal Activity: Disrupting Fungal Growth

Several this compound sesquiterpenoids have demonstrated potent and broad-spectrum antifungal activities against various human and plant pathogenic fungi.[8][9][10][11] Their fungicidal action makes them attractive candidates for the development of new antifungal agents, especially in the face of growing resistance to existing drugs.

Structure-Activity Relationship of Antifungal this compound Derivatives

The antifungal efficacy of this compound derivatives is highly dependent on their chemical structure. Key structural features influencing their activity are outlined below.

CompoundR1R2Target OrganismMIC (µg/mL)Reference
(-)-DrimenolCH₂OHHCandida albicans8-16[8]
Aspergillus fumigatus32[8]
Cryptococcus neoformans16[8]
(+)-AlbicanolHCH₂OHCandida albicans32[8]
11-Hydroxydrim-8-en-7-oneCandida albicans12.5
PolygodialCHOCHOCandida albicans3.13
This compound-amide A2Botrytis cinerea3.18[12]
This compound-amide A3Glomerella cingulata10.48[12]

Key Observations:

  • (-)-Drimenol exhibits broad-spectrum antifungal activity against various pathogenic fungi, including fluconazole-resistant strains.[8]

  • The presence and position of a hydroxyl group are critical for antifungal activity, as demonstrated by the difference in potency between (-)-drimenol and (+)-albicanol.[8]

  • The dialdehyde functionality in polygodial contributes to its potent anti-Candida activity.

  • The introduction of an amide group, as in this compound-amide derivatives, can lead to significant antifungal activity against plant pathogenic fungi.[12] The position and type of substituent on the phenyl ring of these amides have a notable effect on their potency.[12]

Mechanism of Action: Fungal Cell Wall/Membrane Disruption

At higher concentrations, drimenol (B159378) has been shown to cause the rupture of the fungal cell wall and membrane.[8][9][10][11] Genome-wide fitness profiling in Saccharomyces cerevisiae and Candida albicans has suggested that drimenol's mechanism of action involves the Crk1 kinase-associated gene products, including Ret2 and Cdc37.[8]

Antifungal_Workflow cluster_screening Antifungal Susceptibility Testing Start Prepare fungal inoculum Microdilution Perform broth microdilution (CLSI M27-A3/M38-A2) Start->Microdilution Inoculate 96-well plates with this compound derivatives Incubation Incubate at 35°C for 24-48h Microdilution->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC Fungicidal Determine Minimum Fungicidal Concentration (MFC) ReadMIC->Fungicidal Plate onto agar (B569324) to assess viability Result Broad-spectrum antifungal activity Fungicidal->Result

Caption: Experimental workflow for determining the antifungal activity of this compound derivatives.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The minimum inhibitory concentration (MIC) of this compound derivatives against various fungi is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi).[8][11]

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: The this compound derivatives are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Conclusion

This compound derivatives represent a versatile class of natural products with significant potential for the development of novel therapeutic agents. Their biological activity is intricately linked to their chemical structure, and minor modifications can lead to substantial changes in potency and selectivity. The data and protocols presented in this guide offer a comparative overview to aid researchers in the rational design and development of new this compound-based drugs with enhanced efficacy against cancer and fungal infections. Further exploration of their mechanisms of action and in vivo studies are warranted to fully realize their therapeutic potential.

References

A Comparative Guide to 13C NMR Data for the Identification of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drimane sesquiterpenoids are a large and diverse class of natural products with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The structural elucidation of these compounds is crucial for understanding their medicinal potential and for the development of new therapeutic agents. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for the identification and structural characterization of this compound derivatives. This guide provides a comparative analysis of 13C NMR data for several common this compound sesquiterpenoids, along with detailed experimental protocols to aid in their identification.

13C NMR Data Comparison

The chemical shifts in 13C NMR are highly sensitive to the local electronic environment of each carbon atom, making this technique ideal for distinguishing between closely related isomers. The following table summarizes the 13C NMR chemical shift data for a selection of this compound sesquiterpenoids, compiled from various literature sources. All chemical shifts (δ) are reported in parts per million (ppm).

Carbon No.DrimendiolPolygodialIsotadeonalIsodrimeninol
1 39.238.639.041.8
2 18.418.218.118.3
3 42.141.841.942.1
4 33.533.233.333.3
5 56.454.955.455.9
6 24.324.020.621.6
7 120.9148.4146.5124.6
8 139.7140.2140.6137.9
9 60.1200.154.159.8
10 38.638.839.039.0
11 64.994.293.964.2
12 -193.3--
13 21.621.321.421.5
14 15.615.415.515.6
15 33.533.233.333.3

Experimental Protocols

Accurate and reproducible 13C NMR data are essential for the correct identification of this compound sesquiterpenoids. The following is a general experimental protocol for acquiring high-quality 13C NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as impurities can lead to overlapping signals and complicate spectral interpretation. Purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for this compound sesquiterpenoids. Other solvents such as methanol-d4 (B120146) (CD3OD), acetone-d6, or dimethyl sulfoxide-d6 (DMSO-d6) can also be used depending on the polarity of the compound.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1D 13C NMR:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Typical spectral parameters include a spectral width of 0-220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments: To aid in the unambiguous assignment of all carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, allowing for the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

    • COSY (Correlation Spectroscopy): Establishes proton-proton correlations, which helps in identifying spin systems and assigning protons, which in turn aids in the assignment of their attached carbons via HSQC.

Workflow for this compound Identification using 13C NMR

The following diagram illustrates a typical workflow for the identification of this compound sesquiterpenoids using 13C NMR spectroscopy.

Drimane_Identification_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Identification Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D 13C NMR Dissolution->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, COSY) NMR_1D->NMR_2D Data_Processing Data Processing & Peak Picking NMR_2D->Data_Processing Assignment Signal Assignment Data_Processing->Assignment Comparison Comparison with Literature/Database Assignment->Comparison Structure_Elucidation Structure Elucidation/Identification Comparison->Structure_Elucidation

A Comparative Guide: Synthetic vs. Natural Drimenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic and natural drimenol (B159378), focusing on their biological performance supported by experimental data. Drimenol, a sesquiterpenoid alcohol, has garnered significant interest for its wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This document aims to equip researchers with the necessary information to make informed decisions regarding the selection of drimenol for their studies.

Data Presentation: A Quantitative Comparison

While direct side-by-side comparative studies of natural versus synthetic drimenol are limited in publicly available literature, this section consolidates quantitative data from various studies to offer a comparative perspective. It is important to note that variations in experimental conditions between studies can influence results.

Antifungal Activity

Synthetic drimenol has been extensively evaluated for its antifungal properties against a broad spectrum of pathogenic fungi. The data is typically presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of Synthetic Drimenol (MIC in µg/mL)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans8 - 32[4][5]
Candida auris60[4][6]
Cryptococcus neoformans8[4]
Aspergillus fumigatus8[4]
Trichophyton rubrum62.5[4]
Microsporum gypseum62.5[4]

Studies on natural drimenol have also demonstrated its antifungal efficacy. For instance, drimenol isolated from Polygonum acuminatum was effective against several dermatophytes with MIC values of 62.5 µg/mL.[4]

Anticancer Activity

The cytotoxic effects of natural drimenol and its semi-synthetic derivatives have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Table 2: Cytotoxic Activity of Natural Drimenol and Its Derivatives (IC₅₀ in µM)

Cell LineCompoundIC₅₀ (µM)Reference
PC-3 (Prostate Cancer)Natural Drimenol>200[7]
MCF-7 (Breast Cancer)Natural Drimenol>200[7]
DU-145 (Prostate Cancer)Natural Drimenol>200[7]
PC-3 (Prostate Cancer)Semi-synthetic drimenol derivative 865.4 ± 5.5[7]
MCF-7 (Breast Cancer)Semi-synthetic drimenol derivative 870.6 ± 5.9[7]
DU-145 (Prostate Cancer)Semi-synthetic drimenol derivative 897.1 ± 7.2[7]
PC-3 (Prostate Cancer)Semi-synthetic drimenol derivative 1287.6 ± 9.2[7]
MCF-7 (Breast Cancer)Semi-synthetic drimenol derivative 1290.5 ± 8.2[7]
DU-145 (Prostate Cancer)Semi-synthetic drimenol derivative 1293.7 ± 9.1[7]

It is noteworthy that while natural drimenol itself shows low cytotoxicity in some studies, its semi-synthetic derivatives have demonstrated enhanced anticancer activity.[7][8]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The antifungal activity of drimenol is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3][9][10][11][12]

1. Preparation of Drimenol Stock Solution:

  • Dissolve synthetic or natural drimenol in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.[9]

2. Inoculum Preparation:

  • For yeasts, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • For filamentous fungi, prepare a spore suspension and adjust the concentration.

3. Microdilution Assay:

  • Perform two-fold serial dilutions of the drimenol stock solution in RPMI-1640 medium within a 96-well microtiter plate.

  • Inoculate each well with the prepared fungal suspension.

  • Include a positive control (fungal suspension without drimenol) and a negative control (medium only).

4. Incubation:

  • Incubate yeast plates at 35-37°C for 24-48 hours.[9]

  • Incubate filamentous fungi plates at 30-35°C for 48-96 hours.[9]

5. MIC Determination:

  • The MIC is the lowest concentration of drimenol at which no visible fungal growth is observed, determined visually and/or with a spectrophotometer.[9]

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of drimenol on cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][13][14][15]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of drimenol in the appropriate cell culture medium.

  • Replace the existing medium with the drimenol-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a acidified isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

6. IC₅₀ Calculation:

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of drimenol that causes a 50% reduction in cell viability.

Mandatory Visualization

Drimenol's Proposed Antifungal Mechanism of Action

Drimenol is thought to exert its antifungal effects by disrupting key cellular processes in fungi, potentially involving the Crk1 kinase signaling pathway, which plays a role in protein trafficking and secretion.[4][16][17]

cluster_cell Drimenol Drimenol Cell Fungal Cell Drimenol->Cell Enters CellWall Cell Wall/Membrane Disruption Drimenol->CellWall Induces Crk1 Crk1 Kinase Pathway ProteinTrafficking Protein Trafficking (Golgi-ER) Crk1->ProteinTrafficking Inhibits ProteinSecretion Protein Secretion Crk1->ProteinSecretion Inhibits CellDeath Fungal Cell Death ProteinTrafficking->CellDeath ProteinSecretion->CellDeath CellWall->CellDeath

Caption: Proposed antifungal mechanism of drimenol.

General Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a typical workflow for assessing the biological activity of drimenol.

Source Drimenol Source (Natural or Synthetic) Preparation Stock Solution Preparation Source->Preparation Bioassay Biological Assay Preparation->Bioassay Antifungal Antifungal Assay (Broth Microdilution) Bioassay->Antifungal Anticancer Cytotoxicity Assay (MTT) Bioassay->Anticancer Data Data Collection (MIC / IC50) Antifungal->Data Anticancer->Data Analysis Data Analysis and Comparison Data->Analysis

Caption: Experimental workflow for drimenol bioactivity.

References

Validating Cytotoxicity: A Comparative Analysis Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of a compound is a critical step in the discovery and development of new therapeutic agents. A key aspect of this process is the validation of cytotoxicity data across multiple cell lines. This guide provides a comparative analysis of cytotoxicity data for the widely used anticancer drug, Doxorubicin, across different human cancer cell lines, outlines a standard experimental protocol for generating such data, and illustrates the underlying cellular mechanisms.

Comparative Cytotoxicity of Doxorubicin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin across various human cancer cell lines, demonstrating the differential sensitivity of these cell lines to the same cytotoxic agent.

Cell LineCancer TypeIC50 (µM)
BFTC-905 Bladder Cancer2.3[2]
MCF-7 Breast Cancer2.5[2][3]
M21 Skin Melanoma2.8[2]
HeLa Cervical Carcinoma2.9[2]
UMUC-3 Bladder Cancer5.1[2]
HepG2 Hepatocellular Carcinoma12.2[2]
TCCSUP Bladder Cancer12.6[2]
Huh7 Hepatocellular Carcinoma> 20[2]
VMCUB-1 Bladder Cancer> 20[2]
A549 Lung Cancer> 20[2][3]
HK-2 Non-cancer Human Kidney> 20[2]

Table 1: IC50 values of Doxorubicin in various human cancer and non-cancer cell lines after 24 hours of treatment, as determined by the MTT assay. Data compiled from multiple sources.[2][3]

The data clearly indicates that different cancer cell lines exhibit varying degrees of sensitivity to Doxorubicin. For instance, the BFTC-905 bladder cancer cell line is highly sensitive, while the A549 lung cancer and Huh7 hepatocellular carcinoma cell lines are resistant.[2][3] This variability underscores the importance of testing cytotoxic compounds on a diverse panel of cell lines.

Experimental Protocols

A standardized protocol is crucial for generating reliable and reproducible cytotoxicity data. The following is a detailed methodology for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

1. Cell Seeding:

  • Harvest cells during their exponential growth phase.

  • Determine cell density using a hemocytometer.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: A known cytotoxic agent.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot a dose-response curve with compound concentration on the x-axis and cell viability on the y-axis.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treatment (24-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition (2-4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Many cytotoxic compounds induce cell death through the process of apoptosis, which can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[2][4]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak Bid cleavage caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

References

Drimane Sesquiterpenoids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Drimane sesquiterpenoids, a class of bicyclic natural products, exhibit a wide range of potent biological activities, making them compelling candidates for drug discovery and development.[1][2] Found in various organisms such as plants, fungi, and marine life, these compounds possess a characteristic decahydronaphthalene (B1670005) skeleton.[1] Their diverse chemical structures contribute to a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative overview of the bioactivity of representative this compound compounds, supported by published experimental data and detailed methodologies.

Quantitative Bioactivity Data of this compound Sesquiterpenoids

The following tables summarize the in vitro efficacy of various this compound sesquiterpenoids across different biological activities. The data is presented as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), providing a quantitative comparison of their potency.

Table 1: Anticancer Activity of this compound Sesquiterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Polygodial DU-145 (Prostate)71.4 ± 8.5[6]
PC-3 (Prostate)89.2 ± 6.8[6]
MCF-7 (Breast)93.7 ± 9.1[6]
Cinnamosmolide A549 (Lung)1.4 - 8.3[6]
HeLa (Cervical)1.4 - 8.3[6]
MGC-803 (Gastric)1.4 - 8.3[6]
Asperflavinoid C MCF-7 (Breast)10.0[7]
Ustusolate E MCF-7 (Breast)10.0[7]
HL-60 (Leukemia)8.0[7]
L5178Y (Lymphoma)1.6[7]
PC-12 (Pheochromocytoma)19.3[7]
HeLa (Cervical)15.8[7]

Table 2: Antimicrobial Activity of this compound Sesquiterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
Polygodial Escherichia coli31.25[8]
Staphylococcus aureus (MRSA)7.80[8]
Klebsiella pneumoniae32[9]
Enterococcus avium16[9]
Isotadeonal Antibacterial Activity2-10[10]

Table 3: Anti-inflammatory Activity of this compound Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
Pyrrnoxin A derivative (Compound 2) NO Production in BV2 cells26.6[6]
Pyrrnoxin A derivative (Compound 3) NO Production in BV2 cells60.5[6]
This compound Lactone (Compound 1) CXCL10 Promoter Activity12.4[11]
This compound Lactone (Compound 2) CXCL10 Promoter Activity55[11]

Signaling Pathways Modulated by this compound Sesquiterpenoids

This compound sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the mechanisms underlying their anti-inflammatory and anticancer activities.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) IkB_p p-IκBα IkB->IkB_p NFkB_p65 p65 NFkB_p50 p50 NFkB_p65_n p65 NFkB_complex->NFkB_p65_n NFkB_p50_n p50 NFkB_complex->NFkB_p50_n Drimanes This compound Sesquiterpenoids Drimanes->IKK Inhibits IkB_p->NFkB_complex Degradation of IκBα DNA DNA NFkB_p65_n->DNA Translocation to Nucleus NFkB_p50_n->DNA Translocation to Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Transcription cluster_this compound cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Drimanes This compound Sesquiterpenoids (e.g., Polygodial) Mito_memb Mitochondrial Membrane Permeability Increase Drimanes->Mito_memb Induces Cyt_c Cytochrome c Release Mito_memb->Cyt_c Casp9 Caspase-9 Activation Cyt_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Analysis of the Antifungal and Antibacterial Efficacy of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Drimane sesquiterpenoids, a class of bicyclic natural products, have garnered significant attention within the scientific community for their pronounced biological activities. This guide provides a comparative overview of the antifungal and antibacterial effects of prominent this compound compounds, supported by quantitative data from various in vitro studies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) values of selected this compound sesquiterpenoids against a panel of pathogenic fungi and bacteria. These values, expressed in µg/mL, offer a quantitative comparison of the potency of these compounds.

Antifungal Activity Data
This compound CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference(s)
(-)-Drimenol Candida albicans8 - 64-[1][2]
Candida auris< 60-[1][2]
Candida glabrata (Fluconazole-resistant)8 - 64-[1][2]
Candida krusei (Fluconazole-resistant)8 - 64-[1][2]
Candida parapsilosis (Fluconazole-resistant)8 - 64-[1][2]
Aspergillus spp.8 - 64-[1][2]
Cryptococcus spp.8 - 64-[1][2]
Botrytis cinerea80 (EC50)-[2]
Polygodial Candida albicans7.8-
Filamentous Fungi-8 - 64[3]
Isopolygodial Filamentous Fungi-> 64[3]
9α-hydroxydrimendiol Candida albicans15.0-
Candida krusei15.0-
Candida parapsilosis12.5-
3β-hydroxydrimendiol Candida albicans15.0-
Candida krusei15.0-
Candida parapsilosis12.5-
Antibacterial Activity Data
This compound CompoundBacterial SpeciesMIC (µg/mL)MBC (µg/mL)Reference(s)
(-)-Drimenol Staphylococcus aureus667-[4]
Bacillus cereus667-[4]
Acinetobacter baumannii583-[4]
Escherichia coli1333-[4]
Pseudomonas aeruginosa667-[4]
Polygodial Staphylococcus aureus100100[4]
Bacillus subtilis100100[4]
Escherichia coli100100[4]
Salmonella choleraesuis5050[4]
Klebsiella pneumoniae3216[3]
Enterococcus avium168[3]
Salmonella typhi6464[3]
Ugandensidial Klebsiella pneumoniae130-
Moraxella catarrhalis104-
Pseudomonas aeruginosa78-
Staphylococcus aureus130-
Warburganal Klebsiella pneumoniae130-
Moraxella catarrhalis208-
Pseudomonas aeruginosa104-
Staphylococcus aureus156-

Experimental Protocols

The antimicrobial data presented in this guide were predominantly generated using the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Antifungal and Antibacterial Susceptibility Testing
  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours.

    • A suspension of the microorganism is prepared in a sterile saline solution or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • The standardized suspension is further diluted in the appropriate test medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for fungi and 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of this compound Compound Dilutions:

    • Stock solutions of the this compound compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations for testing.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted this compound compound is inoculated with the standardized microbial suspension.

    • Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included on each plate.

    • The plates are incubated at 35-37°C for 24-48 hours for bacteria and fungi.

  • Determination of MIC, MBC, and MFC:

    • The MIC is determined as the lowest concentration of the this compound compound at which there is no visible growth of the microorganism.

    • To determine the MBC or MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

    • The plates are incubated for a further 24-48 hours. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizing Mechanisms and Workflows

To further elucidate the biological activity and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow: Broth Microdilution Assay prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound Compounds prep_dilutions->inoculate incubate Incubate Plate (24-48h at 35-37°C) inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_subculture Incubate Agar Plates (24-48h) subculture->incubate_subculture read_mbc_mfc Determine MBC/MFC incubate_subculture->read_mbc_mfc

Broth Microdilution Assay Workflow

G cluster_pathway Proposed Antifungal Mechanism of Drimenol (B159378) in Candida albicans drimenol Drimenol crk1_pathway Crk1 Kinase-Dependent Signaling Pathway drimenol->crk1_pathway Affects ret2 Ret2 crk1_pathway->ret2 Involves cdc37 Cdc37 crk1_pathway->cdc37 Involves protein_secretion Altered Protein Secretion crk1_pathway->protein_secretion vacuolar_biogenesis Impaired Vacuolar Biogenesis crk1_pathway->vacuolar_biogenesis cell_wall_integrity Compromised Cell Wall Integrity protein_secretion->cell_wall_integrity vacuolar_biogenesis->cell_wall_integrity cell_rupture Fungal Cell Wall/Membrane Rupture cell_wall_integrity->cell_rupture

Antifungal Signaling Pathway of Drimenol

Mechanisms of Action

Antifungal Mechanism

The antifungal activity of this compound sesquiterpenoids, particularly drimenol, has been linked to the disruption of fungal cell wall and membrane integrity.[1][2] Studies in Candida albicans suggest that drimenol's mechanism of action involves the Crk1 kinase-dependent signaling pathway.[1] This pathway is associated with crucial cellular processes such as protein secretion and vacuolar biogenesis.[1] Key gene products identified as being involved in drimenol's activity include Ret2 and Cdc37.[1] By affecting this pathway, drimenol appears to compromise the structural integrity of the fungal cell wall, ultimately leading to cell rupture at higher concentrations.[1][2]

Antibacterial Mechanism

The antibacterial mechanism of this compound sesquiterpenoids is generally attributed to their ability to disrupt the bacterial cell membrane. The lipophilic nature of these compounds allows them to interact with the phospholipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components. This disruption of the osmotic balance ultimately results in bacterial cell death. While this general mechanism is widely accepted, the specific molecular targets and interactions for many this compound compounds are still an active area of research.

This comparative guide highlights the potential of this compound sesquiterpenoids as a promising class of antimicrobial agents. The provided data and experimental context aim to facilitate further research and development in this field.

References

Validating Drimane's Effect on Mitochondrial Membrane Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of drimane sesquiterpenoids on mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial function and overall cell health. We present supporting experimental data for this compound compounds and compare their performance with established mitochondrial modulators. Detailed experimental protocols and visual diagrams of the underlying signaling pathways and workflows are included to facilitate the design and interpretation of related studies.

Quantitative Comparison of Mitochondrial Membrane Potential Modulators

The following tables summarize the quantitative effects of select this compound sesquiterpenoids and common reference compounds on mitochondrial membrane potential. The data is compiled from studies utilizing various cancer and non-tumor cell lines, highlighting the dose-dependent and cell-type-specific nature of these effects.

Table 1: Effect of this compound Sesquiterpenoids and FCCP on Mitochondrial Membrane Potential (Rhodamine 123 Assay)

CompoundCell LineConcentration (µM)% of Rhodamine 123 Stained Cells (Mean ± SD)Reference
Polygodial (1) CoN5049.1 ± 6.6[1]
10011.8 ± 2.9**[1]
MCF-75077.0 ± 6.5[1]
10019.4 ± 1.5 [1]
PC-350111.6 ± 8.9[1]
10011.9 ± 2.4[1]
Compound 8 CoN5096.0 ± 7.6[1]
10052.3 ± 8.4[1]
MCF-75093.3 ± 7.1[1]
10072.3 ± 6.4[1]
PC-350136.2 ± 18.5[1]
10092.8 ± 10.4[1]
Compound 12 CoN50102.6 ± 9.1[1]
100124.9 ± 9.7[1]
MCF-750111.4 ± 8.9[1]
100111.3 ± 9.8[1]
PC-350139.1 ± 12.4[1]
100149.3 ± 21.3[1]
FCCP CoN106.8 ± 1.3 [1]
MCF-7107.4 ± 0.4[1]
PC-3105.2 ± 0.4**[1]
Control CoN-93.2 ± 8.7[1]
MCF-7-95.8 ± 9.9[1]
PC-3-98.1 ± 10.5[1]

*p < 0.05 vs. control; **p < 0.001 vs. control. Data is expressed as the percentage of rhodamine 123 stained cells, with the control group assigned as 100%. A decrease in percentage indicates mitochondrial membrane depolarization.

Table 2: Effects of Common Mitochondrial Modulators on Mitochondrial Membrane Potential

CompoundMechanism of ActionTypical Concentration RangeObserved Effect on ΔΨm
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) Protonophore; uncouples oxidative phosphorylation1-50 µMDepolarization
Oligomycin A Inhibitor of F1Fo-ATP synthase1-10 µMHyperpolarization

Experimental Protocols

Accurate assessment of mitochondrial membrane potential is crucial for validating the effects of compounds like drimanes. Below are detailed protocols for three widely used fluorescence-based assays.

Rhodamine 123 Assay

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in Rhodamine 123 accumulation and, consequently, a decrease in fluorescence intensity.

Materials:

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (drimanes) and controls (e.g., FCCP)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Treat cells with various concentrations of the this compound compounds or control compounds for the desired duration.

  • Rhodamine 123 Staining:

    • Prepare a fresh working solution of Rhodamine 123 in cell culture medium (final concentration typically 1-10 µg/mL).

    • Remove the medium from the cells and wash once with PBS.

    • Add the Rhodamine 123 working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis:

    • After incubation, remove the staining solution and wash the cells twice with ice-cold PBS.

    • Harvest the cells (e.g., by trypsinization for adherent cells).

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

JC-1 Assay

JC-1 is a ratiometric fluorescent dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • JC-1 stock solution (e.g., 5 mg/mL in DMSO)

  • Cell culture medium

  • Assay buffer (often provided in commercial kits)

  • Test compounds and controls

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Preparation: Seed cells as described for the Rhodamine 123 assay.

  • Compound Treatment: Treat cells with the test compounds for the desired time.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 5-10 µg/mL) in pre-warmed cell culture medium or assay buffer.

    • Remove the treatment medium, wash cells once with PBS, and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Analysis:

    • After incubation, wash the cells with assay buffer.

    • Analyze the fluorescence using either:

      • Fluorescence Microscopy: Observe the shift from red to green fluorescence.

      • Fluorescence Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~530 nm (green). Calculate the red/green fluorescence ratio.

      • Flow Cytometry: Detect red fluorescence in the PE channel and green fluorescence in the FITC channel.

TMRM Assay

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in mitochondrial membrane potential leads to a decrease in TMRM fluorescence.

Materials:

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • PBS

  • Test compounds and controls

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells as previously described.

  • Compound Treatment: Treat cells with the this compound compounds or controls.

  • TMRM Staining:

    • Prepare a TMRM working solution (typically 20-500 nM) in pre-warmed cell culture medium.

    • Remove the treatment medium and add the TMRM staining solution.

    • Incubate for 20-30 minutes at 37°C.

  • Analysis:

    • Wash the cells with PBS to reduce background fluorescence.

    • Add fresh pre-warmed PBS or culture medium.

    • Measure the fluorescence intensity using a fluorescence microscope (TRITC filter) or a plate reader (excitation/emission ~549/575 nm).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for assessing mitochondrial membrane potential.

drimane_signaling_pathway This compound This compound (e.g., Polygodial) ATPase Mitochondrial F1Fo-ATP Synthase This compound->ATPase Inhibition Mito Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ATPase->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

experimental_workflow start Start: Cell Culture treatment Treatment with this compound and Control Compounds start->treatment staining Staining with Fluorescent Dye (Rhodamine 123, JC-1, or TMRM) treatment->staining analysis Fluorescence Analysis (Flow Cytometry, Microscopy, or Plate Reader) staining->analysis data Data Interpretation: Comparison of ΔΨm analysis->data

Caption: General experimental workflow for validating ΔΨm changes.

References

A Comparative Analysis of Drimane Derivatives from Fungal and Plant Sources for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of drimane sesquiterpenoids derived from fungal and plant sources, supported by experimental data. This compound derivatives, a class of bicyclic sesquiterpenoids, are produced by a wide array of organisms, including both fungi and plants, and have garnered significant attention for their diverse and potent biological activities.

This guide summarizes key quantitative data on the cytotoxic, antimicrobial, anti-inflammatory, and neurotrophic properties of these compounds, offering a valuable resource for identifying promising lead candidates for therapeutic development. Detailed methodologies for the key experimental assays cited are also provided to ensure reproducibility and facilitate further investigation.

Performance Comparison: Fungal vs. Plant this compound Derivatives

This compound sesquiterpenoids from both fungal and plant origins exhibit a broad spectrum of biological activities. The following tables present a comparative summary of their performance in key therapeutic areas based on published experimental data.

Cytotoxic Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting potent activity in the low micromolar range.[1] The cytotoxic activity is often attributed to the induction of apoptosis.[2]

CompoundSource OrganismSource TypeTarget Cell LineIC50 (µM)Reference
Asperflavinoid CAspergillus ustus (marine fungus)FungalMCF-7 (Breast Cancer)10[3][4]
Ustusolate EAspergillus ustus (marine fungus)FungalMCF-7 (Breast Cancer)10[3][4]
Asperflavinoid AAspergillus flavipes 297FungalHepG2 (Liver Cancer)38.5[5]
Asperflavinoid AAspergillus flavipes 297FungalMKN-45 (Gastric Cancer)26.8[5]
Ustusolate AAspergillus ustus 094102FungalHL-60 (Leukemia)20.6[6]
Ustusolate AAspergillus ustus 094102FungalA549 (Lung Cancer)30.0[6]
10-Methoxycarbonyl-10-norisodrimeninDentipellis fragilisFungalKB3.1 (Cervical Cancer)21.2[7]
PolygodialDrimys winteriPlantMCF-7 (Breast Cancer)71.4 ± 8.5[8][9]
PolygodialDrimys winteriPlantPC-3 (Prostate Cancer)89.2 ± 6.8[8][9]
IsopolygodialDrimys winteriPlantMCF-7 (Breast Cancer)>200[8][9]
DrimenolDrimys winteriPlantMCF-7 (Breast Cancer)>200[8][9]
Antimicrobial Activity

Both fungal and plant-derived drimanes have shown promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundSource OrganismSource TypeTarget MicroorganismMIC (µg/mL)Reference
10-Methoxycarbonyl-10-norisodrimeninDentipellis fragilisFungalStaphylococcus aureus66.7[7]
10-Methoxycarbonyl-10-norisodrimeninDentipellis fragilisFungalMucor hiemalis66.7[7]
DrimenolSynthetic (from (+)-sclareolide, a plant derivative)Plant-derivedCandida albicans8 - 64[10][11]
DrimenolSynthetic (from (+)-sclareolide, a plant derivative)Plant-derivedAspergillus spp.8 - 64[10][11]
DrimenolSynthetic (from (+)-sclareolide, a plant derivative)Plant-derivedCryptococcus spp.8 - 64[10][11]
DrimendiolDrimys winteri (biotransformed)PlantCandida parapsilosis12.5[12]
EpidrimendiolDrimys winteri (biotransformed)PlantCandida krusei15.0[12]
EpidrimendiolDrimys winteri (biotransformed)PlantCandida albicans15.0[12]
PolygodialDrimys winteriPlantEnterococcus avium16[13]
PolygodialDrimys winteriPlantKlebsiella pneumoniae32[13]
PolygodialDrimys winteriPlantSalmonella typhi64[13]
PolygodialDrimys winteriPlantEscherichia coli16 - 64[13]
PolygodialDrimys winteriPlantFilamentous fungi & oomycetes8 - 64[13]
Anti-inflammatory Activity

Several this compound derivatives have demonstrated the ability to suppress inflammatory responses, primarily by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundSource OrganismSource TypeAssayIC50 (µM)Reference
Talaminoid A (a spiroaxane sesquiterpenoid)Talaromyces minioluteusFungalNO Production Inhibition (BV-2 cells)4.97 - 7.81[14]
Known compounds 4 and 5Talaromyces minioluteusFungalNO Production Inhibition (BV-2 cells)4.97 - 7.81[14]
Ustusolate HAspergillus insuetusFungalNO Production Inhibition (RAW 264.7 cells)21.5[15]
Ustusolate IAspergillus insuetusFungalNO Production Inhibition (RAW 264.7 cells)32.6[15]
Penicillium sp. DM815 derived compoundPenicillium sp.FungalNO Production Inhibition (RAW 264.7 cells)6.1 ± 0.8[16]
Penicillium sp. DM815 derived compoundPenicillium sp.FungalNO Production Inhibition (RAW 264.7 cells)6.8 ± 0.8[16]
Neurotrophic Activity

Recent studies have highlighted the potential of fungal this compound sesquiterpenoids in promoting neurite outgrowth, suggesting their potential for the development of therapies for neurodegenerative diseases.[17][18][19][20]

CompoundSource OrganismSource TypeActivityConcentrationReference
Stercorins D and ECyathus stercoreusFungalEnhanced NGF-mediated neurite outgrowth in PC-12 cells10 µM[18]
15-hydroxyisodrimeninDentipellis fragilisFungalInduced neurite outgrowth in PC-12 cells (with NGF)Not specified[19][21]
10-carboxy-10-norisodrimeninDentipellis fragilisFungalInduced neurite outgrowth in PC-12 cells (with NGF)Not specified[19][21]
Drimanes from Cyathus africanusCyathus africanusFungalEnhanced NGF-mediated neurite outgrowth in PC-12 cells10 µM[20]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[1][22][23][24]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26][27][28][29]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[30][31][32][33]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a short period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance of the resulting azo dye at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep This compound Derivative Stock Solutions Treatment Compound Treatment (Varying Concentrations) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Crystal Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance Calculation IC50 Calculation Absorbance->Calculation

Caption: General workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Apoptosis_Signaling_Pathway This compound This compound Derivatives Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by cytotoxic this compound derivatives.

References

Unambiguous Drimane Structure: A Comparative Guide to Confirmation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of bioactive compounds is paramount. Drimane sesquiterpenoids, a class of natural products with diverse pharmacological activities, often present complex stereochemistry that can be challenging to resolve unequivocally using spectroscopic methods alone. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques, highlighting its definitive role in confirming this compound structures and providing crucial data for drug discovery and development.

The Decisive Power of X-ray Crystallography

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, its application to complex molecules like this compound sesquiterpenoids can sometimes lead to ambiguous or even erroneous assignments of relative and absolute stereochemistry. In such cases, single-crystal X-ray crystallography emerges as the gold standard, providing an unambiguous three-dimensional map of the molecule's atomic arrangement.

A notable example is the structural revision of certain this compound sesquiterpenoids where initial assignments based on NMR data were later corrected by X-ray diffraction analysis. The rigid, polycyclic nature of the this compound skeleton can result in overlapping NMR signals and complex coupling patterns, making definitive stereochemical assignments challenging. X-ray crystallography circumvents these issues by directly imaging the molecule within a crystal lattice, providing precise bond lengths, bond angles, and torsional angles that define its absolute configuration.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

To illustrate the strengths of X-ray crystallography, the following table compares its performance with other common analytical methods used in the structural elucidation of this compound sesquiterpenoids.

TechniqueInformation ProvidedAdvantagesLimitations for this compound Structures
Single-Crystal X-ray Crystallography 3D molecular structure, absolute configuration, bond lengths, bond angles, crystal packingUnambiguous determination of stereochemistry; provides precise geometric data.Requires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, conformational information in solutionNon-destructive; provides information about the molecule's solution-state dynamics.Can lead to ambiguous stereochemical assignments for complex drimanes; absolute configuration not directly determined.
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity; provides information on molecular formula.Does not provide information on stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groupsProvides a quick fingerprint of the molecule's functional groups.Limited information on the overall 3D structure and stereochemistry.
Chiroptical Methods (e.g., CD, ORD) Information about the absolute configurationCan help in assigning absolute configuration without crystallization.Relies on empirical rules or complex quantum chemical calculations; can be inconclusive.

Case Study: Crystallographic Data of Drimenol (B159378)

Drimenol is a foundational this compound sesquiterpenoid. Its structure has been unequivocally confirmed by X-ray crystallography. The data below, obtained from the crystallographic analysis of drimenol synthase in complex with drimenol, provides a clear example of the precise quantitative information that can be obtained.[1]

Crystallographic ParameterValue
Chemical FormulaC₁₅H₂₆O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.54
b (Å)11.23
c (Å)12.56
β (°)108.2
Volume (ų)1412.5
Z4
Resolution (Å)1.80
R-factor0.185
R-free0.221

Note: The data presented is from the protein data bank entry for drimenol synthase and reflects the structure of drimenol bound within the enzyme's active site.

Experimental Protocols

Single-Crystal X-ray Diffraction of a this compound Sesquiterpenoid

The following protocol outlines the key steps involved in the structural determination of a this compound sesquiterpenoid using single-crystal X-ray diffraction.

  • Crystallization:

    • Dissolve the purified this compound compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, hexane).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.

    • Screen a variety of solvents and conditions to obtain single crystals of suitable size (typically >0.1 mm in all dimensions) and quality (well-formed, without cracks or defects).[2][3]

  • Crystal Mounting and Data Collection:

    • Carefully mount a selected single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Mount the goniometer on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use CCD or CMOS detectors to record the diffraction pattern.[3]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Correct the data for experimental factors such as absorption and crystal decay.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[2]

    • Build an initial molecular model into the electron density map.

  • Structure Refinement and Validation:

    • Refine the atomic coordinates, and thermal parameters of the model against the experimental diffraction data using least-squares methods.

    • Examine difference Fourier maps to locate any missing atoms or identify regions of disorder.

    • Validate the final structure using metrics such as the R-factor, R-free, and goodness-of-fit.

    • For chiral molecules, determine the absolute configuration by analyzing anomalous scattering data (e.g., by calculating the Flack parameter).

Visualizing the Workflow and Logic

To further clarify the process and the decision-making involved in structural elucidation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis & Structure Determination Purification Purification of this compound Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Absolute Configuration Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Experimental workflow for this compound structure confirmation using X-ray crystallography.

logical_relationship NMR NMR Spectroscopy + Connectivity + Relative Stereochemistry - Potential Ambiguity - No Absolute Configuration Ambiguity Structural Ambiguity? NMR->Ambiguity MS Mass Spectrometry + Molecular Formula MS->Ambiguity IR IR Spectroscopy + Functional Groups IR->Ambiguity Chiroptical Chiroptical Methods + Info on Absolute Config. Chiroptical->Ambiguity Xray {X-ray Crystallography | + Unambiguous 3D Structure + Absolute Configuration + Precise Geometric Data} Final_Structure Confirmed this compound Structure Xray->Final_Structure Initial_Data Initial Spectroscopic Data Ambiguity->Xray Yes Ambiguity->Final_Structure No

Decision-making process for utilizing X-ray crystallography in this compound structure elucidation.

References

A Comparative Guide to the Genomics of Drimane Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of drimane biosynthetic gene clusters (BGCs) from various fungal species. This compound-type sesquiterpenoids are a class of natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Understanding the genetic basis of their biosynthesis is crucial for the discovery of novel drimanes and the bioengineering of new therapeutic agents. This guide summarizes key genomic data, details experimental protocols for BGC analysis, and provides visual representations of biosynthetic pathways and experimental workflows.

Comparative Analysis of this compound Biosynthetic Gene Clusters

The biosynthesis of the this compound scaffold in fungi originates from farnesyl pyrophosphate (FPP). Two key fungal this compound BGCs have been well-characterized: the ast cluster in Aspergillus oryzae, responsible for astellolide biosynthesis, and the drt cluster in Aspergillus calidoustus, which produces this compound-type sesquiterpene esters.[1] The core enzyme in these clusters is a drimenol (B159378) synthase, a haloacid dehalogenase (HAD)-like protein, which is distinct from the terpene cyclases typically found in plants.[1]

Genome mining has revealed that the this compound BGC is conserved across at least twelve different Aspergillus species, suggesting a widespread ability to produce these compounds within this genus.[2] Below is a comparative summary of the key genes found in the characterized this compound BGCs.

GeneFunction in A. calidoustus (drt cluster)Homolog in A. oryzae (ast cluster)Key Features & Variations
Drimenol Synthase DrtB: Catalyzes the cyclization of FPP to drimenol.[2]AstC: Requires two accessory phosphatases (AstI, AstK) for activity.[1]Fungal drimenol synthases are HAD-like proteins, differing from plant terpene cyclases.[1]
P450 Monooxygenase DrtD: Catalyzes hydroxylation at C-6, C-9, and C-12, and oxidation at C-6 and C-11.[2]Present in the cluster, likely involved in oxidative modifications.The specific hydroxylation and oxidation patterns catalyzed by P450s contribute significantly to the chemical diversity of drimanes.
FAD-binding Oxidoreductase DrtC: Involved in the formation of the γ-butyrolactone ring.Not explicitly characterized with the same function.This enzyme, along with the P450, is responsible for the formation of the lactone ring found in many fungal drimenols.[3]
Polyketide Synthase (PKS) DrtA: Synthesizes polyketide chains that are esterified to the this compound scaffold.Present in the cluster.Domain swapping of the enoyl reductase (ER) domain in DrtA can lead to the production of this compound esters with varied saturation levels.[2][3]
Acyltransferase DrtE: Transfers the polyketide chain to the this compound core.Not explicitly characterized.
Transcription Factor DrtF: Likely regulates the expression of the BGC.Present in the cluster.

Biosynthetic Pathway and Experimental Workflows

The following diagrams illustrate the general biosynthetic pathway for this compound-type sesquiterpenes in fungi and a typical experimental workflow for the identification and characterization of this compound BGCs.

drimane_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Synthase (e.g., DrtB, AstC) Oxidized_Drimanes Oxidized Drimanes (e.g., hydroxylated) Drimenol->Oxidized_Drimanes P450 Monooxygenase (e.g., DrtD) Lactone_Formation γ-Butyrolactone Formation Oxidized_Drimanes->Lactone_Formation P450 & FAD-Oxidoreductase (e.g., DrtD, DrtC) Drimane_Esters This compound Sesquiterpene Esters Lactone_Formation->Drimane_Esters Acyltransferase (e.g., DrtE) Polyketide Polyketide Chain (from PKS) Polyketide->Drimane_Esters

Caption: Generalized biosynthetic pathway of fungal this compound-type sesquiterpene esters.

bgc_workflow cluster_bioinformatics Bioinformatic Analysis cluster_functional Functional Characterization Genome_Sequencing Fungal Genome Sequencing antiSMASH BGC Prediction (antiSMASH) Genome_Sequencing->antiSMASH BiGSCAPE BGC Comparison & Family Grouping (BiG-SCAPE) antiSMASH->BiGSCAPE Candidate_BGC Candidate this compound BGC Identification BiGSCAPE->Candidate_BGC Heterologous_Expression Heterologous Expression (e.g., in A. oryzae) Candidate_BGC->Heterologous_Expression Gene Synthesis & Vector Construction Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Heterologous_Expression->Metabolite_Analysis Compound_Identification Compound Structure Elucidation Metabolite_Analysis->Compound_Identification

Caption: Experimental workflow for this compound BGC identification and characterization.

Experimental Protocols

Bioinformatic Identification and Comparison of this compound BGCs

a. BGC Prediction with antiSMASH:

  • Input: High-quality fungal genome sequence in FASTA format.

  • Execution: Utilize the antiSMASH web server or command-line tool.[4] For fungal genomes, it is recommended to use the fungiSMASH version.

  • Parameters: Select appropriate analysis options, including "ClusterFinder" for prediction of putative clusters and "KnownClusterBlast" for comparison against a database of known BGCs.

  • Output: The primary output is a GenBank file containing the annotated BGCs and an interactive HTML file for visualization.

b. BGC Comparison with BiG-SCAPE:

  • Input: A directory containing the GenBank files of the predicted BGCs from antiSMASH for all genomes to be compared.[5]

  • Execution: Run BiG-SCAPE from the command line, specifying the input directory and an output directory. The --mibig flag can be used to include reference BGCs from the MIBiG database for contextualization.[1][5]

  • Parameters: The default parameters are generally suitable for initial analysis. The cutoff value can be adjusted to define the stringency of gene cluster family (GCF) grouping.

  • Output: BiG-SCAPE generates an interactive HTML file that visualizes the BGC similarity network, grouping related BGCs into GCFs. This allows for the identification of conserved and unique this compound BGCs across the analyzed genomes.

Functional Characterization by Heterologous Expression in Aspergillus oryzae

This protocol provides a general overview for expressing a putative this compound BGC in A. oryzae.

a. Vector Construction:

  • Gene Synthesis: Synthesize the coding sequences of the genes from the candidate this compound BGC, codon-optimized for expression in A. oryzae.

  • Vector Backbone: Utilize an A. oryzae expression vector system, such as the pTYGS series, which allows for the assembly of multiple genes.[6]

  • Gene Assembly: Assemble the synthesized genes into the expression vector(s) using methods like yeast homologous recombination.[6] This involves designing overlapping ends for the gene fragments and the linearized vector.

b. Transformation of Aspergillus oryzae:

  • Host Strain: Use a suitable A. oryzae host strain, such as NSAR1, which has multiple auxotrophic markers for selection.

  • Protoplast Preparation: Generate protoplasts from young mycelia of the host strain by enzymatic digestion of the cell wall.

  • Transformation: Introduce the expression vector(s) into the protoplasts using PEG-mediated transformation.[6]

  • Selection and Regeneration: Plate the transformed protoplasts on selective media to isolate successful transformants.

c. Metabolite Analysis:

  • Cultivation: Grow the transformant strains in a suitable production medium.

  • Extraction: Extract the secondary metabolites from the culture broth and/or mycelia using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify new peaks corresponding to the this compound products.

  • Structure Elucidation: For novel compounds, perform large-scale fermentation and purification, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Drimane Sesquiterpenoids: A New Frontier in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antifungal activity of drimane compounds against standard therapeutic agents.

For Immediate Release

In the ongoing battle against fungal infections, the emergence of drug-resistant strains necessitates the exploration of novel therapeutic agents. This compound sesquiterpenoids, a class of natural products, have demonstrated significant antifungal properties, positioning them as promising candidates for new drug development. This guide provides a comparative overview of the antifungal efficacy of this compound compounds, particularly drimenol (B159378), against established antifungal drugs, supported by experimental data and mechanistic insights.

Performance Against Pathogenic Fungi: A Quantitative Comparison

The antifungal activity of this compound sesquiterpenoids has been quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of (-)-drimenol and standard antifungal drugs against a panel of clinically relevant fungal pathogens.

Fungal Species(-)-Drimenol MIC (µg/mL)Fluconazole MIC (µg/mL)Posaconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans (SC5314)~30---
Candida albicans (Fluconazole-resistant)8 - 64>64--
Candida glabrata8 - 64---
Candida krusei8 - 64---
Candida parapsilosis8 - 64---
Candida auris8 - 64---
Cryptococcus neoformans8 - 64---
Aspergillus fumigatus8 - 64---
Dermatophyte fungus15---

Note: '-' indicates data not specified in the provided search results. The MIC for many fungi ranged from 4–64 µg/ml, while for some, like Fusarium, Scedosporium, and Apophysomyces, it was above 64 µg/ml.[1]

Unraveling the Mechanism: How Drimanes Combat Fungi

Research into the mechanism of action of drimenol has revealed a novel pathway distinct from that of many standard antifungal drugs.[1][2][3] At high concentrations (100 μg/ml), drimenol has been observed to cause rupture of the fungal cell wall and membrane.[1][2][3] More specifically, genetic screening has identified that drimenol affects gene products associated with the Crk1 kinase.[1][2][3] This interference disrupts crucial cellular processes such as protein secretion and vacuolar biogenesis.[1][4] Some in silico studies also suggest that this compound sesquiterpenoids may act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6]

Below is a diagram illustrating the proposed signaling pathway affected by drimenol.

G Drimenol Drimenol Crk1 Crk1 Kinase Drimenol->Crk1 affects GeneProducts Associated Gene Products (Ret2, Cdc37, etc.) Crk1->GeneProducts regulates ProteinSecretion Protein Secretion GeneProducts->ProteinSecretion involved in VacuolarBiogenesis Vacuolar Biogenesis GeneProducts->VacuolarBiogenesis involved in FungalCellDeath Fungal Cell Death ProteinSecretion->FungalCellDeath disruption leads to VacuolarBiogenesis->FungalCellDeath disruption leads to

Caption: Proposed mechanism of drimenol antifungal activity.

Experimental Protocols: Ensuring Rigorous Evaluation

The determination of the antifungal activity of this compound compounds was conducted following standardized methodologies to ensure reproducibility and comparability of the results.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[1]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density.[7]

  • Drug Dilution: The this compound compounds and standard antifungal drugs were serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.[7][8]

  • Inoculation: Each well was inoculated with the standardized fungal suspension.[7][8]

  • Incubation: The plates were incubated at a controlled temperature (typically 35°C) for 24 to 48 hours.[8]

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the fungus.[7][9]

The following diagram outlines the experimental workflow for determining the MIC.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Inoculum Preparation (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antifungal Agents C->D E Incubation (24-48h at 35°C) D->E F Visual or Spectrophotometric Reading E->F G MIC Determination F->G

References

Safety Operating Guide

Proper Disposal of Drimane and its Derivatives in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of drimane and its sesquiterpenoid derivatives. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of these compounds, thereby minimizing environmental impact and maintaining laboratory safety. This compound is a bicyclic sesquiterpene that serves as the parent structure for a wide variety of natural products with diverse biological activities.[1] While some this compound derivatives may have low toxicity, it is crucial to handle all chemical waste with care.

Key Chemical and Safety Data

A summary of key data for this compound and its derivatives is presented below. It is important to note that specific properties can vary significantly between different derivatives. Therefore, always consult the Safety Data Sheet (SDS) for the specific compound being used.

PropertyValue/InformationSource
Chemical ClassSesquiterpenoid[1][2][3]
Core StructureBicyclic, trans-decalin[2]
Common DerivativesDrimenol, Polygodial[1][4]
Known Biological ActivitiesAntifungal, antibacterial, cytotoxic, anticancer[2][4][5][6]
General Handling PrecautionsUse personal protective equipment (PPE), avoid inhalation, ingestion, and skin contact.[7][8]
General Disposal RouteLicensed chemical waste disposal service.[9]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound-containing waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound or its derivatives. This includes pure compounds, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and reaction mixtures.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Do not mix with strong acids, bases, or oxidizing agents unless the specific reactions are known and safe.

2. Waste Collection and Containment:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound Waste" or the specific derivative name), concentration, and the date of accumulation.

  • For liquid waste, use a container with a secure screw cap. For solid waste, such as contaminated gloves and paper towels, use a designated, sealed bag or container.

  • Ensure the waste container is kept closed when not in use.

3. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Conduct all waste handling and transfers within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[7][8]

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from heat sources and incompatible chemicals.

5. Disposal Request and Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Do not dispose of this compound waste down the drain or in the regular trash.[9][10]

6. Decontamination of Labware:

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water.

  • Collect the initial solvent rinse as hazardous waste.

7. Spill Management:

  • In the event of a spill, contain the spill using an absorbent material (e.g., vermiculite (B1170534) or a chemical spill kit).

  • Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DrimaneDisposalWorkflow start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste identify->segregate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate->ppe collect Collect in Labeled, Sealed Hazardous Waste Container store Store in Designated Secondary Containment Area collect->store disposal_request Arrange for Pickup by EHS or Licensed Contractor store->disposal_request ppe->collect contain_spill Contain Spill with Absorbent Material ppe->contain_spill documentation Complete Waste Disposal Manifest disposal_request->documentation final_disposal Proper Off-Site Disposal documentation->final_disposal spill->ppe collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill decontaminate_area Decontaminate Spill Area contain_spill->decontaminate_area collect_spill->store

References

Essential Safety and Logistical Information for Handling Drimane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Drimane, a bicyclic sesquiterpene that serves as the parent structure for a wide array of biologically active natural products.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach to its management based on the general principles of handling volatile organic compounds and biologically active natural products of unknown toxicity.

Personal Protective Equipment (PPE) and Engineering Controls

Given that many this compound-type sesquiterpenoids exhibit biological activity, it is prudent to handle the parent compound, this compound, with a comprehensive set of safety measures to minimize exposure. The following table summarizes the recommended PPE and engineering controls.

Control Type Equipment/Procedure Purpose
Engineering Controls Chemical Fume HoodTo be used for all manipulations of this compound to prevent inhalation of any potential vapors or aerosols.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect the eyes from splashes or accidental contact.
Hand Protection Nitrile GlovesTo prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-toe ShoesTo protect feet from spills.

Handling and Storage Protocols

Handling:

  • All work with this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Avoid direct contact with the skin and eyes.

  • Ensure adequate ventilation in the laboratory.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management Plan

In the event of a this compound spill, a clear and immediate response is essential to ensure safety. The following workflow outlines the necessary steps for spill containment and cleanup.

Spill_Management_Plan cluster_0 Immediate Actions cluster_1 Spill Cleanup (Small Spill) cluster_2 Decontamination & Disposal alert Alert others in the area evacuate Evacuate the immediate spill area alert->evacuate assess Assess the spill size and potential hazards evacuate->assess ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat assess->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect bag Place collected waste in a sealed, labeled hazardous waste bag collect->bag decontaminate Decontaminate the spill area with soap and water bag->decontaminate dispose Dispose of the hazardous waste bag according to institutional guidelines decontaminate->dispose report Report the incident to the laboratory supervisor dispose->report

Caption: Workflow for handling a small chemical spill of this compound.

For larger spills, or if there is any uncertainty about the associated risks, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

As a non-halogenated organic compound, this compound waste must be handled as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Any solid this compound or contaminated materials (e.g., gloves, absorbent pads, weighing paper) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for non-halogenated organic waste.[2][3][4] Do not mix with halogenated solvent waste.[2][4]

Disposal Procedure:

  • Collect all this compound waste in compatible, sealed, and clearly labeled containers.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.

  • Never dispose of this compound or its solutions down the drain or in regular trash.[4]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal_Plan start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled non-halogenated liquid waste container is_solid->liquid_waste Liquid storage Store in a designated satellite accumulation area solid_waste->storage liquid_waste->storage pickup Arrange for pickup by EHS or licensed waste contractor storage->pickup

Caption: Decision tree for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.